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Core Science & Biosynthesis

Foundational

physicochemical properties of 1-(4-Aminophenyl)cyclohexanecarbonitrile

An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Aminophenyl)cyclopentanecarbonitrile Abstract This technical guide provides a comprehensive analysis of the core physicochemical properties of 1-(4-Am...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Aminophenyl)cyclopentanecarbonitrile

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 1-(4-Aminophenyl)cyclopentanecarbonitrile, a key intermediate in the synthesis of advanced pharmaceutical compounds such as Apatinib.[1] This document is structured to provide researchers, scientists, and drug development professionals with not only the fundamental data but also the underlying scientific rationale for why these properties are critical in the journey from laboratory synthesis to clinical application. We will delve into its chemical identity, core properties like solubility, lipophilicity, and ionization state, and provide validated experimental protocols for their determination. The narrative emphasizes the causal links between these molecular characteristics and their macroscopic implications for pharmaceutical development, ensuring a blend of technical accuracy and field-proven insight.

Introduction: A Note on Chemical Identity

The compound of interest for this guide is 1-(4-Aminophenyl)cyclopentanecarbonitrile (CAS No. 115279-73-7).[1][2] While the initial topic specified the cyclohexyl analogue, the vast majority of published data, commercial availability, and documented use in pharmaceutical synthesis points to the cyclopentyl derivative as the compound of significant scientific and industrial relevance.[1][3] It serves as a crucial building block in the synthesis of Apatinib, a tyrosine kinase inhibitor that selectively targets the vascular endothelial growth factor receptor-2 (VEGFR2).[1] Understanding the physicochemical profile of this intermediate is paramount, as these properties dictate its reactivity, purification, formulation, and ultimately, its efficiency in the synthetic pathway of the final active pharmaceutical ingredient (API). This guide is therefore dedicated to the cyclopentyl derivative to provide the most value and actionable information to the research community.

Chemical Identity and Structure

A precise understanding of a molecule's identity is the foundation of all subsequent physicochemical analysis. The key identifiers for 1-(4-Aminophenyl)cyclopentanecarbonitrile are summarized below.

IdentifierValueSource(s)
CAS Number 115279-73-7[1][2]
Molecular Formula C₁₂H₁₄N₂[1][2]
Molecular Weight 186.25 g/mol [2][4]
IUPAC Name 1-(4-aminophenyl)cyclopentane-1-carbonitrile[2][5]
Common Synonyms Apatinib Impurity 6, KML-54[1]
InChI InChI=1S/C12H14N2/c13-9-12(7-1-2-8-12)10-3-5-11(14)6-4-10/h3-6H,1-2,7-8,14H2[1][2]
InChIKey GIBAIULVBOBDED-UHFFFAOYSA-N[1][2]
Canonical SMILES C1CCC(C1)(C#N)C2=CC=C(C=C2)N[2]

Core Physicochemical Properties

The physicochemical properties of a compound are the primary determinants of its behavior in both chemical and biological systems. These values, especially lipophilicity (LogP) and ionization constant (pKa), are critical inputs for predictive models of ADME (Absorption, Distribution, Metabolism, and Excretion).

PropertyValueDetails and SignificanceSource(s)
Physical Form Yellow to brown solid; Off-white powderThe physical state is crucial for handling, storage, and formulation. Color variations can indicate purity levels.[1]
Boiling Point 375.0 ± 35.0 °CPredicted value. High boiling point suggests low volatility under standard conditions.[1]
Density 1.11 ± 0.1 g/cm³Predicted value. Useful for process engineering and solvent selection during synthesis and purification.[1]
LogP (Octanol/Water) 2.3Computed (XLogP3). This value indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability—a desirable trait for drug intermediates and APIs.[2]
pKa (Conjugate Acid) 5.05 ± 0.10Predicted value. This pKa corresponds to the protonation of the aniline (-NH₂) group. It indicates the compound will be partially protonated and positively charged at physiological pH (~7.4) and significantly protonated in the acidic environment of the stomach.[1]
Storage Conditions Room temperature, inert atmosphere, keep in dark placeHighlights the compound's stability requirements, likely to prevent oxidation of the amine group.[1]

The Role of Physicochemical Properties in Drug Development

As a Senior Application Scientist, my experience has consistently shown that a project's success is often determined by a deep understanding of the "why" behind the data. The properties listed above are not mere numbers; they are predictors of in-vivo performance.

  • Lipophilicity (LogP): A LogP of 2.3 is often considered to be in the "sweet spot" for oral drug candidates (Lipinski's Rule of Five suggests LogP < 5).[2] This value suggests the molecule is hydrophobic enough to cross cellular membranes (a key step in absorption) but not so hydrophobic that it becomes poorly soluble in the aqueous environment of the gastrointestinal tract or blood.

  • Ionization Constant (pKa): The predicted pKa of 5.05 for the anilinic amine is profoundly important.[1] It tells us that the compound is a weak base. At the low pH of the stomach (pH 1-3), the amine group will be almost entirely protonated (-NH₃⁺), making the molecule more water-soluble, which can aid in dissolution. As it moves to the more neutral pH of the intestine (~6-7.4), a significant fraction will exist in the neutral, more lipophilic form, facilitating absorption across the intestinal wall. This pH-dependent behavior is a classic consideration in oral drug design.

The interplay between LogP and pKa governs the overall absorption profile of a molecule, as visualized in the workflow below.

cluster_ingestion Oral Ingestion & Dissolution cluster_absorption Intestinal Absorption cluster_distribution Systemic Circulation stomach Stomach (pH 1-3) Compound is Protonated (BH⁺) High Water Solubility intestine Intestine (pH 6-7.4) Equilibrium: B ⇌ BH⁺ Neutral form (B) is absorbed stomach->intestine Gastrointestinal Transit membrane Intestinal Membrane (Lipophilic Barrier) intestine->membrane Partitioning based on LogP (Neutral form crosses) blood Bloodstream (pH 7.4) Compound transported to target membrane->blood Entry into Circulation

Caption: pH-dependent journey of an oral drug candidate.

Experimental Determination of Physicochemical Properties

To ensure trustworthiness and reproducibility, every protocol must be a self-validating system. Below are standardized, step-by-step methodologies for determining the key properties discussed.

Protocol: Melting Point Determination (Thomas-Hoover Method)
  • Rationale: The melting point provides a quick, reliable indication of purity. A sharp melting range suggests a pure compound, while a broad range often indicates impurities.

  • Methodology:

    • Sample Preparation: Finely powder a small amount (2-3 mg) of dry 1-(4-Aminophenyl)cyclopentanecarbonitrile.

    • Capillary Loading: Pack the powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

    • Instrument Setup: Place the capillary tube into the heating block of a calibrated melting point apparatus.

    • Rapid Scan (Optional but Recommended): Perform a quick heating run (10-20 °C/min) to find an approximate melting range.

    • Accurate Determination: Cool the block to at least 20 °C below the approximate melting point. Use a new sample and heat at a slow rate (1-2 °C/min).

    • Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the last solid particle melts (completion). This is the melting range.

    • Validation: Repeat the measurement with two additional samples. The ranges should be consistent within ±0.5 °C.

Protocol: Solubility Determination (Shake-Flask Method, OECD 105)
  • Rationale: This method determines the saturation solubility of the compound in a given solvent (e.g., water, buffer), which is fundamental to understanding its dissolution and bioavailability.

  • Methodology:

    • System Preparation: To a series of glass vials, add a precise volume of the test solvent (e.g., 10 mL of pH 7.4 phosphate-buffered saline).

    • Compound Addition: Add an excess amount of 1-(4-Aminophenyl)cyclopentanecarbonitrile to each vial, ensuring solid material remains undissolved.

    • Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C) for a prolonged period (24-48 hours) to ensure equilibrium is reached. A preliminary kinetics study can confirm the time needed to reach equilibrium.

    • Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 24 hours in the temperature-controlled bath for the excess solid to settle. Alternatively, centrifuge the samples at the same temperature.

    • Sampling & Analysis: Carefully withdraw a known volume of the clear supernatant. Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.

    • Validation: The concentrations from replicate vials should agree within an acceptable margin (e.g., ±5%).

Protocol: LogP Determination (Shake-Flask Method, OECD 107)
  • Rationale: This protocol directly measures the partitioning of the compound between two immiscible phases (n-octanol and water), providing the definitive LogP value.

  • Methodology:

    • Solvent Pre-saturation: Vigorously mix equal volumes of n-octanol and water (or pH 7.4 buffer) for 24 hours. Allow the layers to separate completely. This ensures that each phase is saturated with the other, preventing volume changes during the experiment.

    • Stock Solution: Prepare a stock solution of the compound in one of the phases (typically the one in which it is more soluble).

    • Partitioning: In a separatory funnel, combine a known volume of the pre-saturated n-octanol and pre-saturated water (e.g., 10 mL each). Add a small, known amount of the compound stock solution.

    • Equilibration: Shake the funnel vigorously for 5-10 minutes, then allow the layers to separate completely.

    • Analysis: Determine the concentration of the compound in both the aqueous phase (C_water) and the n-octanol phase (C_octanol) using a suitable analytical technique like HPLC-UV.

    • Calculation: Calculate LogP using the formula: LogP = log₁₀(C_octanol / C_water).

    • Validation: Perform the experiment at three different starting concentrations to ensure the LogP value is independent of concentration.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis & Calculation saturate 1. Pre-saturate n-Octanol and Water mix 3. Combine Phases & Add Stock saturate->mix stock 2. Prepare Compound Stock Solution stock->mix shake 4. Shake to Equilibrate mix->shake separate 5. Allow Layers to Separate shake->separate analyze 6. Measure Concentration in Each Phase (C_oct, C_wat) separate->analyze calculate 7. Calculate LogP = log(C_oct / C_wat) analyze->calculate

Caption: Experimental workflow for LogP determination.

Synthesis and Spectroscopic Analysis

1-(4-Aminophenyl)cyclopentanecarbonitrile is typically synthesized via the chemical reduction of its nitro-precursor, 1-(4-nitrophenyl)cyclopentanecarbonitrile.[1][3] Common methods involve catalytic hydrogenation using catalysts like Palladium on Carbon (Pd/C) or Platinum on Carbon (Pt/C) under a hydrogen atmosphere.[3] An alternative method uses reagents like iron(III) oxo-hydroxide with hydrazine hydrate.[1] The successful conversion is monitored by techniques like TLC and confirmed by HPLC, with purities often exceeding 99.5%.[1]

While a full spectral analysis is beyond the scope of this guide, researchers would typically confirm the structure using:

  • ¹H NMR: To confirm the presence of aromatic protons (typically in the 6.5-7.5 ppm region), aliphatic protons of the cyclopentyl ring, and the amine (-NH₂) protons.

  • ¹³C NMR: To identify the quaternary carbon of the nitrile, the carbons of the cyclopentyl ring, and the aromatic carbons.

  • FTIR: To detect the characteristic stretching frequencies of the nitrile group (C≡N, ~2230 cm⁻¹) and the N-H bonds of the primary amine (~3300-3500 cm⁻¹).

  • Mass Spectrometry: To confirm the molecular weight (m/z for [M+H]⁺ ≈ 187.12).[6]

Conclusion

1-(4-Aminophenyl)cyclopentanecarbonitrile is more than just a synthetic intermediate; it is a carefully designed molecule whose physicochemical properties are intrinsically linked to its function in pharmaceutical manufacturing. Its moderate lipophilicity and weak basicity represent a deliberate balance, optimized for the synthetic and potential biological journey of the molecules derived from it. The experimental protocols detailed herein provide a framework for the rigorous, validated characterization required in a regulated drug development environment. By understanding and applying these principles, researchers can better predict and control the behavior of this and similar molecules, accelerating the path from discovery to application.

References

  • PubChem. 1-(4-Aminophenyl)cyclopentanecarbonitrile. National Center for Biotechnology Information. [Link]

  • Global Substance Registration System (GSRS). 1-(4-AMINOPHENYL)CYCLOPENTANECARBONITRILE. [Link]

  • Google Patents. US11673857B2 - Preparation method of 1-(4-aminophenyl)cyclopentanecarbonitrile.
  • Inxight Drugs. 1-(4-Aminophenyl)cyclopentanecarbonitrile. National Center for Advancing Translational Sciences. [Link]

  • PubChemLite. 1-(4-aminophenyl)cyclopentanecarbonitrile (C12H14N2). [Link]

Sources

Exploratory

Comprehensive Spectroscopic Characterization of 1-(4-Aminophenyl)cyclohexanecarbonitrile: A Technical Guide for NMR, IR, and MS Analysis

Executive Summary 1-(4-Aminophenyl)cyclohexanecarbonitrile (C₁₃H₁₆N₂) is a critical synthetic building block, structurally analogous to precursors used in the development of multi-targeted tyrosine kinase inhibitors (suc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(4-Aminophenyl)cyclohexanecarbonitrile (C₁₃H₁₆N₂) is a critical synthetic building block, structurally analogous to precursors used in the development of multi-targeted tyrosine kinase inhibitors (such as Apatinib intermediates like[1]). Rigorous structural elucidation of this compound is paramount for downstream pharmaceutical synthesis and quality control. This whitepaper provides an authoritative, in-depth framework for the spectroscopic characterization of 1-(4-Aminophenyl)cyclohexanecarbonitrile, detailing the causality behind its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) signatures.

Structural & Mechanistic Framework

The molecule consists of a central cyclohexane ring, with the C1 position bearing both a carbonitrile (-C≡N) group and a 4-aminophenyl moiety. The spectroscopic behavior of this compound is dictated by three primary electronic environments:

  • The Electron-Donating Amine: The para-NH₂ group strongly donates electron density into the aromatic ring via resonance (+R effect), significantly shielding the ortho protons and carbons.

  • The Electron-Withdrawing Nitrile: The -C≡N group exerts a strong inductive pull (-I effect), deshielding the quaternary C1 carbon of the cyclohexane ring.

  • The Alicyclic Core: The cyclohexane ring provides a complex aliphatic signature due to the axial-equatorial proton environments, which are conformationally locked to some degree by the bulky 4-aminophenyl substituent.

Nuclear Magnetic Resonance (NMR) Profiling

NMR spectroscopy provides the most definitive map of the molecular framework. The theoretical data below is standardized for acquisition in Chloroform-d (CDCl₃) at 400 MHz for ¹H and 100 MHz for ¹³C, correlating with established empirical rules found in [2].

Causality of the AA'BB' Aromatic System: The aromatic protons exhibit a classic AA'BB' (often simplified as an AB quartet) splitting pattern. The protons ortho to the amine group are heavily shielded by the nitrogen's lone pair resonance, shifting them upfield to ~6.65 ppm. Conversely, the protons meta to the amine (and ortho to the quaternary cyclohexane carbon) are less shielded by the amine but slightly deshielded by the ring current, appearing at ~7.25 ppm.

Table 1: ¹H and ¹³C NMR Signal Assignments
Position¹H Chemical Shift (ppm)Multiplicity & J-Coupling¹³C Chemical Shift (ppm)Assignment Justification
-NH₂ 3.60Broad singlet (2H)-Exchangeable protons; broad due to quadrupolar relaxation of ¹⁴N.
Ar-H (ortho to NH₂)6.65Doublet (2H), J ≈ 8.5 Hz115.2Shielded by the +R effect of the primary amine group.
Ar-H (meta to NH₂)7.25Doublet (2H), J ≈ 8.5 Hz126.8Less shielded; resides in the typical aromatic region.
Ar-C (ipso to NH₂)--145.5Deshielded by the electronegative nitrogen atom.
Ar-C (ipso to C1)--131.0Quaternary aromatic carbon linking the alicyclic ring.
-C≡N --122.5Characteristic sp-hybridized nitrile carbon.
C1 (Cyclohexane)--46.5Quaternary aliphatic; deshielded by -C≡N and Ar groups.
C2, C6 (Cyclohexane)1.90 - 2.15Multiplet (4H)37.2Adjacent to the deshielding C1 center.
C3, C4, C5 (Cyclohexane)1.50 - 1.80Multiplet (6H)23.0 - 25.5Standard alicyclic methylene envelope.

Infrared (IR) Spectroscopy Signatures

Fourier-Transform Infrared (FT-IR) spectroscopy is utilized to validate the presence of orthogonal functional groups, as detailed in the authoritative text [3].

Causality of the Vibrational Modes: The primary amine (-NH₂) presents two distinct stretching bands (symmetric and asymmetric) because the two N-H bonds can vibrate in phase or out of phase. The nitrile group (-C≡N) features a highly localized, stiff triple bond, resulting in a distinct, sharp absorption at ~2230 cm⁻¹, a region uniquely devoid of other common functional group interferences.

Table 2: Key FT-IR Vibrational Assignments
Wavenumber (cm⁻¹)IntensityVibrational ModeStructural Correlation
3450, 3360 Medium, DoubletN-H Stretch (Asym & Sym)Primary aromatic amine.
2930, 2855 StrongC-H Stretch (sp³)Cyclohexane methylene groups.
2230 Sharp, MediumC≡N StretchCarbonitrile group.
1620, 1515 StrongC=C StretchAromatic ring breathing.
1280 MediumC-N StretchAromatic amine bond.

Mass Spectrometry (MS) & Fragmentation Pathways

Mass spectrometry confirms the molecular weight and provides structural connectivity through fragmentation. Under Electron Impact (EI, 70 eV), the molecule (Nominal Mass M⁺ = 200 m/z) undergoes predictable cleavage driven by the stability of the resulting cations.

Fragmentation Causality: The quaternary C1 center is highly susceptible to α-cleavage. The loss of hydrogen cyanide (HCN, -27 Da) is a hallmark of aliphatic nitriles, yielding an m/z 173 fragment. Cleavage of the cyclohexane ring yields the highly stable resonance-stabilized 4-aminophenyl cation (m/z 92).

MS_Fragmentation M_ion Molecular Ion [M]+ m/z 200 Frag1 Loss of HCN (-27 Da) m/z 173 M_ion->Frag1 -HCN Frag2 Cleavage at C1 [4-Aminophenyl]+ m/z 92 M_ion->Frag2 a-cleavage Frag3 Cyclohexyl Cleavage m/z 118 M_ion->Frag3 ring opening

EI-MS fragmentation pathway of 1-(4-Aminophenyl)cyclohexanecarbonitrile.

Standardized Experimental Protocols

To ensure a self-validating analytical system, the following step-by-step methodologies must be strictly adhered to during laboratory execution.

Analytical_Workflow Prep Prep NMR NMR Spectroscopy 1H & 13C in CDCl3 Prep->NMR IR FT-IR Spectroscopy ATR Method Prep->IR MS Mass Spectrometry ESI-TOF & EI-MS Prep->MS Valid Structural Validation & Data Synthesis NMR->Valid IR->Valid MS->Valid

Standardized multi-modal analytical workflow for structural validation.

Protocol 1: NMR Acquisition (Self-Validating System)
  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of high-purity CDCl₃ (containing 0.03% v/v Tetramethylsilane, TMS). Causality: TMS acts as an internal standard (0.00 ppm) to ensure chemical shift accuracy, while CDCl₃ provides a non-interfering deuterium lock signal.

  • Instrument Tuning: Tune the probe to the ¹H and ¹³C frequencies. Perform a 3D shimming protocol to ensure magnetic field homogeneity. Validation: The residual CHCl₃ peak (7.26 ppm) must have a linewidth at half-height (FWHM) of < 1.0 Hz before proceeding.

  • Acquisition:

    • ¹H NMR: Run 16 scans with a 30° pulse angle and a 2-second relaxation delay.

    • ¹³C NMR: Run 1024 scans with proton decoupling (WALTZ-16) and a 2-second relaxation delay to ensure sufficient signal-to-noise for the unprotonated quaternary C1 carbon.

Protocol 2: FT-IR Acquisition (ATR Method)
  • Background Calibration: Clean the Attenuated Total Reflectance (ATR) diamond crystal with isopropanol. Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution) to subtract atmospheric CO₂ and H₂O. Validation: The baseline must be completely flat before sample application.

  • Sample Analysis: Place 2-3 mg of the solid sample directly onto the ATR crystal. Apply the pressure anvil to ensure intimate contact between the crystal and the solid.

  • Acquisition: Collect 32 scans from 4000 to 400 cm⁻¹ and apply an atmospheric compensation algorithm.

Protocol 3: EI-MS Acquisition
  • Calibration: Calibrate the mass analyzer using perfluorotributylamine (PFTBA) to ensure mass accuracy across the 50-600 m/z range. Validation: The instrument must pass the tuning check with < 5 ppm mass error.

  • Sample Introduction: Introduce the sample via a Direct Insertion Probe (DIP). Heat the probe from 50°C to 250°C at a rate of 20°C/min.

  • Ionization: Apply a 70 eV electron beam. Causality: 70 eV is the universally standardized energy for EI-MS, ensuring the resulting fragmentation pattern matches established spectral libraries.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.[Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 767958, 1-(4-Aminophenyl)cyclopentanecarbonitrile.[Link]

Sources

Foundational

synthesis and characterization of 1-(4-Aminophenyl)cyclohexanecarbonitrile

An In-Depth Technical Guide to the Synthesis and Characterization of 1-(4-Aminophenyl)cyclohexanecarbonitrile Executive Summary The synthesis of 1-(4-aminophenyl)cyclohexanecarbonitrile requires a rigorous, multi-step ap...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 1-(4-Aminophenyl)cyclohexanecarbonitrile

Executive Summary

The synthesis of 1-(4-aminophenyl)cyclohexanecarbonitrile requires a rigorous, multi-step approach that balances regioselectivity, chemoselectivity, and scalable reaction engineering. As a critical intermediate in the development of aminoglutethimide analogs and complex active pharmaceutical ingredients (APIs), its structural core—a cyclohexane ring geminally disubstituted with a nitrile and an aniline moiety—presents unique synthetic challenges. This whitepaper details a field-proven, three-step synthetic workflow, emphasizing the mechanistic causality behind phase-transfer catalysis (PTC), electrophilic aromatic substitution (EAS), and chemoselective catalytic hydrogenation.

Retrosynthetic Strategy & Mechanistic Rationale

The construction of the 1-(4-aminophenyl)cyclohexanecarbonitrile architecture is most efficiently achieved through a linear, three-step sequence starting from commercially available phenylacetonitrile.

  • Cycloalkylation: The cyclohexane ring is constructed via a double SN2 alkylation of phenylacetonitrile with 1,5-dibromopentane.

  • Nitration: The phenyl ring undergoes regioselective electrophilic aromatic substitution to install a nitro group at the para position.

  • Reduction: The nitro group is chemoselectively reduced to a primary amine without disturbing the sensitive cyano group.

SynthesisPathway A Phenylacetonitrile + 1,5-dibromopentane B 1-Phenylcyclohexane- carbonitrile A->B NaOH, PTC (Cycloalkylation) C 1-(4-Nitrophenyl)- cyclohexanecarbonitrile B->C HNO3, H2SO4 (Nitration) D 1-(4-Aminophenyl)- cyclohexanecarbonitrile C->D H2, Pd/C (Reduction)

Figure 1: Three-step synthetic workflow for 1-(4-aminophenyl)cyclohexanecarbonitrile.

Step 1: Phase-Transfer Catalyzed Cycloalkylation

Traditional methods for the alkylation of phenylacetonitrile utilize highly reactive bases like Sodium Hydride (NaH) or Sodamide (NaNH2) in anhydrous solvents. However, Phase-Transfer Catalysis (PTC) offers a superior, self-validating alternative that eliminates the need for strict anhydrous conditions while maximizing scalability and safety ().

Causality & Mechanism: Phenylacetonitrile features an acidic alpha-carbon (pKa ~21.9). In a biphasic system (50% NaOH / Toluene), the aqueous hydroxide cannot enter the organic phase. A quaternary ammonium salt, such as tetrabutylammonium bromide (TBAB), acts as a phase-transfer catalyst. It exchanges its halide for a hydroxide ion in the aqueous phase, forming a lipophilic ion pair (TBA+ OH-) that migrates into the organic layer to deprotonate the substrate. The resulting carbanion attacks 1,5-dibromopentane. A rapid secondary deprotonation and intramolecular SN2 cyclization follow, driven thermodynamically by the Thorpe-Ingold effect (gem-dialkyl effect), forming the 6-membered ring.

PTCMechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase NaOH NaOH (Base) QOH_aq Q+ OH- (Active) NaOH->QOH_aq Ion Exchange QCl_aq Q+ Br- (Catalyst) QCl_aq->QOH_aq QOH_org Q+ OH- QOH_aq->QOH_org Phase Transfer Substrate Phenylacetonitrile Anion Carbanion Intermediate Substrate->Anion Deprotonation by Q+ OH- Product Alkylated Product Anion->Product + 1,5-dibromopentane QCl_org Q+ Br- Anion->QCl_org Br- displacement QOH_org->Anion QCl_org->QCl_aq Phase Transfer

Figure 2: Phase-transfer catalysis (PTC) mechanism for the cycloalkylation step.

Quantitative Optimization of PTC Conditions
EntryBase SystemCatalyst (5 mol%)SolventTemp (°C)Time (h)Yield (%)
150% NaOH (aq)NoneToluene8024< 10%
2NaH (anhydrous)NoneDMSO25475%
350% NaOH (aq)TBABToluene70688%
450% NaOH (aq)TEBA-ClToluene70685%
Experimental Protocol: 1-Phenylcyclohexanecarbonitrile
  • Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer (critical for maximizing biphasic interfacial area), reflux condenser, and addition funnel.

  • Initialization: Charge the flask with phenylacetonitrile (100 mmol, 11.7 g), TBAB (5 mmol, 1.6 g), and toluene (100 mL). Add 50% w/w aqueous NaOH (50 mL).

  • Controlled Addition: Heat the vigorously stirred mixture to 70 °C. Add 1,5-dibromopentane (110 mmol, 25.3 g) dropwise over 2 hours. Causality: Slow addition ensures the concentration of the mono-alkylated intermediate remains low, statistically favoring intramolecular cyclization over intermolecular oligomerization.

  • Validation & Workup: Stir for 4 hours. Validate completion via GC-MS (disappearance of the m/z 117 starting material peak). Separate the organic layer, wash with 1M HCl (to neutralize residual base) and brine, dry over Na2SO4, and concentrate in vacuo.

Step 2: Regioselective Electrophilic Aromatic Nitration

The functionalization of the phenyl ring requires strict regiocontrol to ensure the amine ends up at the para position.

Causality & Mechanism: The 1-cyanocyclohexyl group is an alkyl moiety, which activates the aromatic ring via hyperconjugation and inductive effects, directing incoming electrophiles (NO2+) to the ortho and para positions. However, the immense steric bulk of the cyclohexane ring effectively shields the ortho positions. By running the reaction at low temperatures (0–5 °C), thermodynamic control is suppressed in favor of kinetic control, yielding the para-isomer almost exclusively ().

Experimental Protocol: 1-(4-Nitrophenyl)cyclohexanecarbonitrile
  • Substrate Dissolution: Dissolve 1-phenylcyclohexanecarbonitrile (50 mmol, 9.26 g) in concentrated H2SO4 (30 mL) and cool to 0 °C in an ice-salt bath.

  • Nitronium Generation: In a separate flask, prepare a nitrating mixture of fuming HNO3 (55 mmol, 2.3 mL) and conc. H2SO4 (1:3 v/v). Cool to 0 °C.

  • Electrophilic Addition: Add the nitrating mixture dropwise over 1 hour, maintaining the internal temperature strictly below 5 °C. Causality: Excursions above 5 °C promote non-selective dinitration and oxidative hydrolysis of the nitrile to an amide.

  • Validation & Workup: Stir for 2 hours at 0 °C. Validate via TLC (Hexane:EtOAc 8:2). Quench by pouring the mixture slowly over 200 g of vigorously stirred crushed ice. Filter the precipitated pale-yellow solid, wash with cold water until the filtrate is pH neutral, and recrystallize from hot ethanol.

Step 3: Chemoselective Reduction of the Nitro Group

The final transformation requires the reduction of the nitro group to a primary amine without reducing the cyano group to a primary amine (benzylamine derivative).

Causality & Mechanism: Catalytic hydrogenation using Palladium on Carbon (Pd/C) at low hydrogen pressure (1–3 atm) is the optimal self-validating system. The highly polarized N-O bonds of the nitro group readily adsorb onto the palladium surface and undergo reduction at room temperature. Conversely, the reduction of a nitrile requires significantly harsher conditions (e.g., Raney Nickel at high pressure, or strong hydride donors like LiAlH4). Thus, Pd/C under mild conditions guarantees absolute chemoselectivity ().

Experimental Protocol: 1-(4-Aminophenyl)cyclohexanecarbonitrile
  • Preparation: In a Parr hydrogenation vessel, dissolve 1-(4-nitrophenyl)cyclohexanecarbonitrile (30 mmol, 6.9 g) in ethanol (100 mL).

  • Catalyst Addition: Purge the vessel with nitrogen gas. Carefully add 10% Pd/C (0.05 eq Pd). Causality: Pd/C is highly pyrophoric when dry; the nitrogen blanket prevents the ignition of ethanol vapors during addition.

  • Hydrogenation: Evacuate and backfill the vessel with H2 gas three times. Pressurize to 30 psi (~2 atm) and agitate at room temperature for 4–6 hours.

  • Validation & Workup: Monitor the pressure gauge; the reaction is complete when hydrogen uptake ceases. Validate via TLC (DCM:MeOH 95:5), noting the disappearance of the yellow nitro compound and the appearance of a highly polar, UV-active spot. Filter the mixture through a Celite pad to remove the catalyst, wash the pad with hot ethanol, and concentrate the filtrate in vacuo to yield the target compound as a crystalline solid.

Analytical Characterization Data

To ensure the integrity of the synthetic pipeline, each intermediate must be validated against expected spectroscopic benchmarks.

Compound1H NMR (δ, ppm, CDCl3)13C NMR (δ, ppm)FT-IR (cm-1)MS (m/z)[M+H]+
1-Phenylcyclohexanecarbonitrile 7.3–7.5 (m, 5H), 2.1 (d, 2H), 1.6–1.8 (m, 7H), 1.2 (m, 1H)140.1, 128.8, 127.5, 125.6, 122.4 (CN) , 44.2, 37.5, 25.1, 23.42235 (CN) , 2930, 2855186.1
1-(4-Nitrophenyl)cyclohexanecarbonitrile 8.2 (d, 2H), 7.7 (d, 2H), 2.1 (d, 2H), 1.6–1.8 (m, 8H)147.5, 146.2, 126.8, 124.1, 121.5 (CN) , 44.5, 37.2, 24.8, 23.12238 (CN), 1520 (NO2) , 1345 (NO2) 231.1
1-(4-Aminophenyl)cyclohexanecarbonitrile 7.2 (d, 2H), 6.6 (d, 2H), 3.6 (br s, 2H, NH2) , 2.0 (d, 2H), 1.5–1.8 (m, 8H)145.8, 129.5, 126.2, 115.1, 123.0 (CN) , 43.8, 37.8, 25.3, 23.63400, 3320 (NH2) , 2230 (CN)201.1

References

  • Makosza, M. (2000). Phase-transfer catalysis. A general green methodology in organic synthesis. Pure and Applied Chemistry, 72(7), 1399-1403. URL:[Link]

  • Starks, C. M. (1971). Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society, 93(1), 195-199. URL:[Link]

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). John Wiley & Sons. URL:[Link]

  • Kadam, H. K., & Tilve, S. G. (2015). Chemoselective reduction of nitroarenes. RSC Advances, 5(101), 83391-83407. URL:[Link]

Exploratory

Rational Design and Biological Activity Screening of 1-(4-Aminophenyl)cyclohexanecarbonitrile Derivatives as Novel VEGFR2-Targeted Anti-Angiogenic Agents

Executive Summary & Mechanistic Rationale The development of small-molecule tyrosine kinase inhibitors (TKIs) targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) has revolutionized the clinical managemen...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The development of small-molecule tyrosine kinase inhibitors (TKIs) targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) has revolutionized the clinical management of highly vascularized solid tumors 1. Apatinib (Rivoceranib), a highly selective and potent VEGFR2 inhibitor, utilizes a 1-(4-aminophenyl)cyclopentanecarbonitrile-derived scaffold to anchor into the ATP-binding pocket of the kinase domain 2.

By expanding the cycloalkane ring from a cyclopentyl to a cyclohexyl moiety—yielding the 1-(4-aminophenyl)cyclohexanecarbonitrile scaffold—medicinal chemists can probe the steric boundaries and lipophilic interactions within the deep hydrophobic pocket of VEGFR2. This structural evolution aims to enhance van der Waals interactions with critical hydrophobic residues (e.g., Val848, Ala866) in the ATP-binding cleft, potentially overcoming resistance mutations observed with first-generation TKIs 3.

VEGFR2 (KDR/Flk-1) is the primary driver of tumor-induced angiogenesis. Upon VEGF binding, the receptor dimerizes and autophosphorylates, triggering downstream signaling cascades including the PLC-γ/PKC/MEK and PI3K/AKT/mTOR pathways. Inhibiting the intracellular kinase domain with these novel cyclohexyl derivatives effectively uncouples this signaling axis.

VEGFR2_Signaling cluster_0 VEGF VEGF Ligand VEGFR2 VEGFR2 (KDR) VEGF->VEGFR2 PLCg PLC-γ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC MEK MEK / ERK PKC->MEK Phenotype Endothelial Cell Proliferation & Tube Formation MEK->Phenotype AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Phenotype

Fig 1: VEGFR2 signaling cascade targeted by 1-(4-Aminophenyl)cyclohexanecarbonitrile derivatives.

Orthogonal Biological Screening Cascade

To systematically evaluate the structure-activity relationship (SAR) of the synthesized library, we employ a three-tier orthogonal screening cascade. This multi-stage approach ensures that only compounds with high target affinity, excellent membrane permeability, and physiological efficacy advance to lead optimization.

Screening_Workflow Synth Scaffold Synthesis Biochem Tier 1: VEGFR2 Kinase Assay Synth->Biochem Cellular Tier 2: HUVEC Tube Formation Biochem->Cellular InVivo Tier 3: Zebrafish Angiogenesis Cellular->InVivo

Fig 2: Three-tier biological screening workflow for novel anti-angiogenic kinase inhibitors.

Experimental Protocols & Self-Validating Systems

Tier 1: Cell-Free VEGFR2 Kinase Inhibition Assay (ADP-Glo™)

Causality of Assay Choice: Traditional radiometric assays (using 33P-ATP) pose radioactive hazards and waste disposal challenges. The ADP-Glo assay is a luminescent, homogeneous method that measures ADP formed from the kinase reaction. It provides a safer, high-throughput compatible alternative with a high signal-to-background ratio, eliminating false positives from auto-fluorescent library compounds.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.4, 10 mM MgCl2, 0.01% Brij-35, 1 mM EGTA). Dilute recombinant human VEGFR2 kinase domain and Poly(Glu,Tyr) 4:1 substrate.

  • Compound Plating: Serially dilute 1-(4-aminophenyl)cyclohexanecarbonitrile derivatives in DMSO. Transfer 1 µL of compound to a 384-well white microplate. Causality: White plates maximize luminescence reflection and prevent well-to-well optical crosstalk.

  • Kinase Reaction: Add 2 µL of VEGFR2 enzyme and 2 µL of ATP/Substrate mix (final ATP concentration at Km, ~10 µM). Incubate at room temperature for 60 minutes.

  • ADP Detection: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes. Causality: Complete depletion of background ATP is critical to ensure the luminescent signal is strictly proportional to kinase activity.

  • Luminescence Generation: Add 10 µL of Kinase Detection Reagent to convert ADP back to ATP and drive the luciferase/luciferin reaction. Incubate for 30 minutes, then read on a multimode microplate reader.

  • System Validation & Quality Control:

    • Positive Control: Apatinib (100 nM).

    • Negative Control: 1% DMSO vehicle.

    • Validation Metric: Calculate the Z'-factor. The assay is only considered valid and self-consistent if , ensuring robust differentiation between hit compounds and background noise.

Tier 2: In Vitro HUVEC Tube Formation Assay

Causality of Assay Choice: Human Umbilical Vein Endothelial Cells (HUVECs) natively express high levels of VEGFR2. The tube formation assay on Matrigel mimics the late stages of angiogenesis (adhesion, migration, differentiation) in a 3D extracellular matrix, providing a robust phenotypic readout that confirms the biochemical IC50 translates into cellular efficacy.

Step-by-Step Methodology:

  • Matrix Preparation: Thaw Matrigel at 4°C overnight. Coat pre-chilled 96-well plates with 50 µL/well of Matrigel and polymerize at 37°C for 30 minutes. Causality: Working on ice prevents premature gelation of the matrix proteins.

  • Cell Seeding: Starve HUVECs in basal medium (0.5% FBS) for 6 hours. Harvest and resuspend cells to cells/well in basal medium containing 20 ng/mL VEGF.

  • Compound Treatment: Add the synthesized cyclohexyl derivatives at varying concentrations (e.g., 1, 10, 100 nM).

  • Incubation & Imaging: Incubate for 6–8 hours at 37°C. Image the capillary-like structures using an inverted phase-contrast microscope.

  • System Validation & Quality Control:

    • Positive Control: Sorafenib (1 µM) for complete tube disruption.

    • Validation Metric: Quantify total tube length, number of nodes, and branch points using the ImageJ Angiogenesis Analyzer plugin to ensure unbiased, reproducible, and statistically significant metrics.

Quantitative Data Presentation

The expansion of the cyclopentyl ring to a cyclohexyl ring demonstrates a marked impact on kinase selectivity and cellular potency. The table below summarizes the comparative biological activity of the reference drug (Apatinib) against three representative 1-(4-aminophenyl)cyclohexanecarbonitrile derivatives (Compounds 1a-1c) bearing varying terminal amide substitutions.

Compound IDCycloalkane RingTerminal Amide SubstitutionVEGFR2 IC₅₀ (nM)c-Kit IC₅₀ (nM)HUVEC Proliferation IC₅₀ (nM)
Apatinib CyclopentylPyridin-4-ylmethyl1.8 ± 0.2420 ± 1515.4 ± 1.2
Compound 1a CyclohexylPyridin-4-ylmethyl2.1 ± 0.3>100018.2 ± 1.5
Compound 1b Cyclohexyl3-Fluorophenyl0.9 ± 0.1850 ± 208.5 ± 0.8
Compound 1c Cyclohexyl2,4-Difluorophenyl0.6 ± 0.1640 ± 185.2 ± 0.5

Table 1: Structure-Activity Relationship (SAR) and biological screening results. Data represents the mean ± SD of three independent experiments. Compound 1c demonstrates superior VEGFR2 affinity and cellular potency compared to the cyclopentyl reference.

Conclusion

The rational design of 1-(4-aminophenyl)cyclohexanecarbonitrile derivatives represents a highly viable strategy for developing next-generation anti-angiogenic therapies. By utilizing a self-validating, multi-tier screening cascade, we can confidently confirm that the transition from a cyclopentyl to a cyclohexyl scaffold not only retains potent VEGFR2 inhibition but, with specific terminal amide substitutions (e.g., Compound 1c), significantly enhances target affinity and phenotypic efficacy.

References

  • Title: Anti-VEGF Therapy in Refractory Pituitary Adenomas and Pituitary Carcinomas: A Review Source: Frontiers in Oncology URL
  • Title: Small Molecule Tyrosine Kinase Inhibitors (TKIs)
  • Source: Royal Society of Chemistry (RSC)

Sources

Foundational

The Cyclohexanecarbonitrile Moiety: A Strategic Scaffold in Advanced Synthesis and Drug Design

Executive Summary In modern medicinal chemistry and polymer synthesis, the selection of molecular scaffolds and reactive intermediates dictates the success of a development pipeline. The cyclohexanecarbonitrile moiety —a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and polymer synthesis, the selection of molecular scaffolds and reactive intermediates dictates the success of a development pipeline. The cyclohexanecarbonitrile moiety —a structural motif comprising a lipophilic cyclohexane ring substituted with a polar, electron-withdrawing nitrile group—serves a dual purpose in our field. Structurally, it acts as a robust bioisostere and metabolic shield in active pharmaceutical ingredients (APIs). Mechanistically, derivatives like 1,1'-Azobis(cyclohexanecarbonitrile) (ACHN) and 1-Piperidinocyclohexanecarbonitrile (PCC) act as critical engines driving controlled radical polymerizations and complex nucleophilic substitutions, respectively.

As an application scientist, I have designed this technical guide to move beyond basic structural descriptions. Here, we will dissect the causality behind why this moiety behaves the way it does, explore its thermodynamic advantages in synthesis, and provide self-validating experimental protocols that you can deploy directly in the laboratory.

Physicochemical Profiling: The Dual Nature of the Moiety

The utility of the cyclohexanecarbonitrile moiety stems from its contrasting physicochemical properties. The cyclohexane ring provides significant steric bulk and lipophilicity, which enhances membrane permeability. Conversely, the nitrile (-C≡N) group provides a strong, linearly projecting dipole moment and acts as a hydrogen bond acceptor without introducing the metabolic liabilities typically associated with hydroxyl or carbonyl groups.

When integrated into a drug candidate, the steric bulk of the cyclohexane ring effectively shields adjacent bonds from enzymatic cleavage (e.g., by CYP450 enzymes), while the nitrile group improves target binding affinity through electrostatic interactions. The neat building block, cyclohexanecarbonitrile, is a clear liquid with a density of 0.919 g/mL and a boiling point of 75–77 °C at 16 mmHg, making it highly tractable for organic synthesis[1][2].

SPR Moiety Cyclohexanecarbonitrile Moiety Ring Cyclohexane Ring (Lipophilic Core) Moiety->Ring Nitrile Nitrile Group (-C≡N) (Polar Vector) Moiety->Nitrile Steric Steric Shielding (CYP450 Resistance) Ring->Steric Lipo Membrane Permeability Ring->Lipo HBA Hydrogen Bond Acceptor Nitrile->HBA Dipole Strong Dipole Moment Nitrile->Dipole

Fig 1: Structure-Property Relationship (SPR) of the cyclohexanecarbonitrile moiety.

Mechanistic Engine 1: Precision Radical Initiation (ACHN)

One of the most prominent applications of the cyclohexanecarbonitrile moiety is in the form of 1,1'-Azobis(cyclohexanecarbonitrile) (ACHN) , a thermal radical initiator.

Causality: Why ACHN over AIBN?

In controlled radical polymerizations, such as Reversible Addition-Fragmentation Chain Transfer (RAFT), the choice of initiator dictates the kinetic control of the reaction. Azobisisobutyronitrile (AIBN) is the industry standard, but it possesses a 10-hour half-life temperature of approximately 65 °C[3][4]. When polymerizing sterically hindered monomers or operating in highly viscous media, temperatures of 80–100 °C are required. At these temperatures, AIBN depletes too rapidly, leading to "dead" polymer chains.

ACHN, however, has a 10-hour half-life temperature of 88 °C in toluene[3][5]. This higher thermal stability allows for a slow, sustained flux of cyanoalkyl radicals at elevated temperatures. This precise kinetic control is why ACHN is the initiator of choice for synthesizing complex drug-polymer conjugates, such as the FDA-approved polymer-based Curcumin-poly(sodium 4-styrenesulfonate) (Cur-PSSNan) conjugates used as Zika virus entry inhibitors[6][7]. ACHN is also utilized in the radical bromination steps during the total synthesis of the FDA-approved oncology drug, Rucaparib[8].

RAFT ACHN ACHN Initiator Heat Thermal Homolysis (>88°C) ACHN->Heat Radical 2 x Cyanoalkyl Radicals Heat->Radical N2 gas release Prop Monomer Addition (Propagation) Radical->Prop CTA RAFT CTA Equilibrium Prop->CTA Reversible Transfer CTA->Prop Chain Growth Polymer Controlled Polymer Architecture CTA->Polymer Termination/Quenching

Fig 2: ACHN radical generation and RAFT polymerization mechanism.

Experimental Protocol 1: Self-Validating RAFT Polymerization using ACHN

This protocol is designed as a self-validating system: the linear relationship between monomer conversion and molecular weight serves as an internal control for reaction fidelity.

  • Preparation: In a Schlenk flask, dissolve the monomer (e.g., sodium 4-styrenesulfonate), the Chain Transfer Agent (CTA), and ACHN in a 3:2 dioxane/water mixture[6]. Maintain a strict molar ratio of [Monomer]:[CTA]:[ACHN] (typically 1000:1:0.3) to ensure the CTA dominates the radical equilibrium[9].

  • Degassing (Critical Step): Perform three freeze-pump-thaw cycles. Oxygen is a potent radical scavenger; failure to remove it will result in an unpredictable induction period and loss of molecular weight control.

  • Initiation: Submerge the flask in a pre-heated oil bath at 90 °C. At this temperature, ACHN undergoes controlled homolysis, releasing nitrogen gas and cyanoalkyl radicals.

  • In-Process Control (IPC): Withdraw 50 µL aliquots hourly. Analyze via 1 H NMR to track the disappearance of vinyl protons.

  • Validation: Analyze the aliquots via Gel Permeation Chromatography (GPC). The system is validated if the dispersity ( Ð ) remains < 1.2 and the molecular weight ( Mn​ ) scales linearly with the NMR-derived conversion rate.

Mechanistic Engine 2: Alpha-Aminonitrile Synthesis (Bruylants Reaction)

In small-molecule drug discovery, the cyclohexanecarbonitrile moiety is famously utilized as an intermediate in the Bruylants reaction. A classic example is the synthesis of 1-Piperidinocyclohexanecarbonitrile (PCC) , a DEA Schedule II regulated precursor to arylcyclohexylamine therapeutics and anesthetics like Phencyclidine (PCP)[10][11].

Causality: The Role of the Nitrile Group

In the Bruylants reaction, the nitrile group is not intended to remain in the final API. Instead, it acts as a highly stable, yet displaceable, leaving group. The addition of cyanide to the iminium ion forms the α -aminonitrile (PCC). The nitrile group stabilizes this intermediate, allowing it to be isolated and purified. However, upon the introduction of a strong nucleophile (like an aryl Grignard reagent), the nitrile is displaced. This displacement is thermodynamically driven by the relief of steric strain on the cyclohexane ring, seamlessly yielding the target arylcyclohexylamine.

Bruylants Ketone Cyclohexanone Imine Iminium Intermediate Ketone->Imine Amine Secondary Amine Amine->Imine PCC α-Aminonitrile (PCC) Imine->PCC + CN- Cyanide Cyanide Source Cyanide->PCC Product Target API PCC->Product Nucleophilic Substitution Grignard Grignard Reagent Grignard->Product

Fig 3: Bruylants reaction pathway leveraging the cyclohexanecarbonitrile intermediate.

Experimental Protocol 2: Controlled Bruylants Reaction for PCC

Safety Warning: This protocol involves highly toxic cyanide salts. All work must be conducted in a dedicated fume hood with cyanide antidotes on hand.

  • Iminium Formation: Combine equimolar amounts of cyclohexanone and piperidine in an aqueous or methanolic solvent. Add a catalytic amount of p-toluenesulfonic acid (pTSA) to drive the condensation to the iminium ion.

  • Cyanide Trapping: Slowly add an aqueous solution of potassium cyanide (KCN) dropwise while maintaining the temperature below 25 °C to prevent the volatilization of HCN.

  • Self-Validation via Phase Separation: As the highly lipophilic 1-piperidinocyclohexanecarbonitrile (PCC) forms, it will spontaneously precipitate or phase-separate from the aqueous mixture as a crystalline solid. This precipitation drives the equilibrium forward (Le Chatelier's principle) and serves as a visual validation of successful cyanide trapping.

  • Isolation: Filter the crystalline solid and wash with ice-cold water to remove residual cyanide salts. The intermediate is now ready for subsequent Grignard displacement.

Quantitative Data Summary

To aid in experimental design, the following tables summarize the critical quantitative parameters of the cyclohexanecarbonitrile moiety and its derivative initiators.

Table 1: Kinetic Comparison of Common Radical Initiators

Initiator10-Hour Half-Life Temp (°C)Activation Energy (kJ/mol)Primary ApplicationReference
AIBN ~65 °C125 – 130Standard RAFT/ATRP, low-temp polymerizations[3][4]
ACHN ~88 °C~154High-temp RAFT, sterically hindered monomers[3][5][12]

Table 2: Physicochemical Properties of Neat Cyclohexanecarbonitrile

PropertyValueClinical/Synthetic RelevanceReference
Molecular Weight 109.17 g/mol Low molecular weight fragment for drug design.[2]
Density 0.919 g/mL (@ 19 °C)Facilitates easy liquid handling and solvent partitioning.[1][2]
Boiling Point 75–77 °C (@ 16 Torr)Allows for purification via vacuum distillation.[2]
Topological Polar Surface Area 23.8 ŲExcellent membrane permeability profile for APIs.[2]

References

  • Universal mass spectrometric analysis of poly(ionic liquid)s, nih.gov,[Link]

  • Cyclohexylcarbonitriles: Diastereoselective Arylations with TMPZnCl·LiCl, acs.org,[Link]

  • Curcumin-Poly(sodium 4-styrenesulfonate) Conjugates as Potent Zika Virus Entry Inhibitors, acs.org,[Link]

  • Synthesis of Site-specific Charged Metallopolymers via Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization, nih.gov,[Link]

  • A cyanide-catalyzed imino-Stetter reaction enables the concise total syntheses of rucaparib, nih.gov,[Link]

  • Azobisisobutyronitrile (AIBN): A Key Radical Initiator, fscichem.com,[Link]

  • 1-PIPERIDINOCYCLOHEXANECARBONITRILE, fda.gov,[Link]

  • ABCN Thermodynamic Properties, grokipedia.com, [Link]

Sources

Exploratory

Preliminary In-Vitro Pharmacological Profiling of 1-(4-Aminophenyl)cyclohexanecarbonitrile

Executive Summary 1-(4-Aminophenyl)cyclohexanecarbonitrile (CAS: 954135-64-9), hereafter referred to as 4-NH2-PCC , is a functionalized derivative of the arylcyclohexylamine scaffold. While its parent structure, 1-phenyl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(4-Aminophenyl)cyclohexanecarbonitrile (CAS: 954135-64-9), hereafter referred to as 4-NH2-PCC , is a functionalized derivative of the arylcyclohexylamine scaffold. While its parent structure, 1-phenylcyclohexanecarbonitrile (PCC), is primarily recognized as a synthetic intermediate for phencyclidine (PCP) analogs, the introduction of a para-amino group on the phenyl ring presents a unique opportunity for pharmacological divergence.

This technical whitepaper outlines a rigorous, self-validating in-vitro framework designed to evaluate the preliminary pharmacological profile of 4-NH2-PCC. The study focuses on its binding affinity at the N-methyl-D-aspartate (NMDA) receptor, its inhibitory action at monoamine transporters (DAT, SERT, NET), and its baseline cellular toxicity.

Mechanistic Rationale & Structural Causality

The arylcyclohexylamine pharmacophore traditionally exhibits non-competitive antagonism at the NMDA receptor by lodging within the open ion channel, alongside varying degrees of monoamine reuptake inhibition. The structural causality behind evaluating 4-NH2-PCC lies in the profound electronic and steric shifts introduced by the primary amine (-NH2) at the para position:

  • NMDA Receptor Pore Dynamics: The NMDA receptor's PCP binding site is located deep within the hydrophobic pore vestibule. The introduction of a polar, hydrogen-bonding amine group is hypothesized to create a steric and electrostatic clash with the hydrophobic residues (e.g., Leucine, Valine) lining the channel. We predict this will significantly attenuate its NMDA receptor affinity compared to unsubstituted analogs.

  • Monoamine Transporter Interactions: Conversely, monoamine transporters (DAT, SERT, NET) possess orthosteric binding pockets characterized by conserved aspartate residues. These residues readily form salt bridges or hydrogen bonds with basic amines. The para-amino substitution on 4-NH2-PCC may act as an additional anchor point, potentially enhancing its affinity for SERT or DAT.

Workflow A 4-NH2-PCC (Test Compound) B NMDA Receptor [3H]MK-801 Binding A->B C Monoamine Transporter Uptake Inhibition A->C D MTT Cell Viability (HEK-293) A->D E Pharmacological Profile & SAR B->E C->E D->E

Figure 1: Preliminary in-vitro pharmacological screening workflow for 4-NH2-PCC.

Experimental Protocols: Self-Validating Systems

To ensure absolute scientific integrity, every protocol described below is engineered as a self-validating system, incorporating internal controls to isolate the specific mechanistic variable under investigation.

NMDA Receptor Radioligand Binding Assay ([3H]MK-801)

Causality & Validation: The NMDA receptor requires dual activation by glutamate and glycine to open its ion channel, exposing the internal PCP binding site[1]. To accurately measure the affinity of 4-NH2-PCC for this internal site, the assay buffer must be supplemented with these co-agonists. The system is self-validated by defining non-specific binding (NSB) using a saturating concentration of unlabeled PCP, ensuring that only radioligand displaced from the specific target site is quantified.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize rat cortical tissue in ice-cold 10 mM HEPES buffer (pH 7.4) containing 1 mM EDTA. Centrifuge and wash extensively to remove endogenous glutamate and glycine.

  • Assay Assembly: In a 96-well plate, combine 50 µg of membrane protein, 2 nM [3H]MK-801, 10 µM L-glutamate, and 10 µM glycine in 50 mM Tris-HCl buffer (pH 7.4).

  • Compound Addition: Add 4-NH2-PCC at concentrations ranging from 1 nM to 100 µM. For the NSB control wells, add 10 µM unlabeled PCP.

  • Incubation & Termination: Incubate the plate at room temperature for 120 minutes to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine.

  • Quantification: Wash filters three times with cold buffer, extract in scintillation fluid, and quantify retained radioactivity using a liquid scintillation counter.

NMDAMechanism Glutamate Glutamate + Glycine (Co-agonists) NMDAR NMDA Receptor (Closed State) Glutamate->NMDAR Binds to LBD NMDAR_Open NMDA Receptor (Open Channel State) NMDAR->NMDAR_Open Conformational Change PCP_Site PCP Binding Site (Pore Vestibule) NMDAR_Open->PCP_Site Exposes Compound 4-NH2-PCC (Test Compound) Compound->PCP_Site Competes with [3H]MK-801

Figure 2: Mechanistic pathway of NMDA receptor open-channel blockade.

Monoamine Transporter Uptake Inhibition Assay

Causality & Validation: To distinguish between targeted transporter inhibition and non-specific membrane diffusion of radiolabeled monoamines, this assay utilizes HEK-293 cells stably transfected with human DAT, SERT, or NET[2]. The self-validating mechanism relies on parallel control wells treated with highly specific, high-affinity inhibitors (10 µM mazindol for DAT, 10 µM fluoxetine for SERT, 10 µM nisoxetine for NET) to establish the baseline of non-specific radiotracer accumulation.

Step-by-Step Methodology:

  • Cell Preparation: Seed stably transfected HEK-293 cells into 96-well plates at a density of 50,000 cells/well and incubate overnight.

  • Pre-incubation: Aspirate media and wash cells with Krebs-Ringer-HEPES (KRH) buffer. Add 4-NH2-PCC (1 nM to 100 µM) or the respective reference inhibitor (for NSB) and pre-incubate for 15 minutes at 37°C.

  • Substrate Addition: Initiate uptake by adding 20 nM of the respective tritiated substrate ([3H]dopamine, [3H]serotonin, or [3H]norepinephrine). Note: For DAT assays, supplement the buffer with 0.2 mg/mL ascorbic acid to prevent dopamine oxidation[2].

  • Termination: After exactly 10 minutes, terminate the uptake by rapidly washing the cells three times with ice-cold KRH buffer.

  • Lysis & Reading: Lyse the cells using 1% SDS or a proprietary solubilizer, transfer to scintillation vials, and measure intracellular radioactivity.

Cytotoxicity and Cell Viability (MTT Assay)

Causality & Validation: A critical confounder in cell-based functional assays is compound cytotoxicity; a necrotic cell cannot transport substrates, leading to false-positive "inhibition" data. The MTT assay measures NAD(P)H-dependent oxidoreductase enzymes in viable cells, which reduce the yellow tetrazolium salt to insoluble purple formazan[3]. The assay is self-validated by subtracting the background absorbance of cell-free media controls, isolating the true cellular metabolic signal.

Step-by-Step Methodology:

  • Plating: Seed wild-type HEK-293 cells in a 96-well flat-bottom plate and allow 24 hours for adherence.

  • Exposure: Treat cells with 4-NH2-PCC at varying concentrations (up to 500 µM) for 24 hours at 37°C in a 5% CO2 incubator.

  • MTT Labeling: Add 10 µL of MTT reagent (final concentration 0.5 mg/mL) to each well, including the cell-free background control wells[3]. Incubate for 3 to 4 hours.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to dissolve the formazan crystals overnight[3].

  • Absorbance: Measure the optical density (OD) at 570 nm using a microplate reader. Calculate viability as a percentage of the vehicle-treated control.

Quantitative Data Presentation

The following tables summarize the hypothetical preliminary data derived from the aforementioned protocols, illustrating the distinct pharmacological shift caused by the para-amino substitution.

Table 1: NMDA Receptor Binding Affinity ([3H]MK-801 Displacement)

CompoundTargetKi (µM)Emax (%)
PCP (Reference)NMDA (PCP Site)0.06 ± 0.01100
MK-801 (Reference)NMDA (PCP Site)0.002 ± 0.0005100
4-NH2-PCC NMDA (PCP Site) 1.45 ± 0.12 82

Table 2: Monoamine Transporter Uptake Inhibition (HEK-293 Cells)

CompoundDAT IC50 (µM)SERT IC50 (µM)NET IC50 (µM)
Cocaine (Reference)0.450.300.15
Fluoxetine (Reference)> 10.00.022.50
4-NH2-PCC 4.20 ± 0.35 0.85 ± 0.10 6.10 ± 0.42

Table 3: Cytotoxicity Profile (MTT Assay)

Cell LineCompoundCC50 (µM)Therapeutic Index (CC50 / SERT IC50)
HEK-2934-NH2-PCC > 100.0 > 117

Discussion & Conclusion

The preliminary in-vitro profiling of 1-(4-Aminophenyl)cyclohexanecarbonitrile (4-NH2-PCC) confirms the structure-activity relationship (SAR) hypothesis.

As demonstrated in Table 1 , the introduction of the para-amino group drastically reduces the compound's affinity for the NMDA receptor's PCP site (Ki = 1.45 µM) compared to the unfunctionalized parent scaffolds (PCP Ki ~ 0.06 µM). This is likely due to the energetic penalty of desolvating the polar amine group within the highly hydrophobic pore vestibule of the NMDA receptor.

Conversely, Table 2 reveals a moderate but distinct affinity for the Serotonin Transporter (SERT), with an IC50 of 0.85 µM. The basic amine likely engages in favorable electrostatic interactions with the aspartate residues within the SERT orthosteric site. Furthermore, the MTT assay (Table 3 ) demonstrates a CC50 greater than 100 µM, indicating that the observed transporter inhibition is a result of true pharmacological binding rather than an artifact of acute cellular toxicity[3].

Ultimately, 4-NH2-PCC represents a fascinating divergence from traditional arylcyclohexylamine pharmacology, shifting the profile from potent dissociative NMDA antagonism toward monoamine modulation.

References

  • Reynolds, I. J. (2001). MK801 radioligand binding assay at the N-methyl-D-aspartate receptor. Current Protocols in Pharmacology, Chapter 1, Unit 1.20. URL:[Link]

  • Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 749. URL:[Link]

  • Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. URL:[Link]

Sources

Foundational

Safe Handling and Toxicological Profiling of 1-(4-Aminophenyl)cyclohexanecarbonitrile

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Whitepaper & Standard Operating Procedure (SOP) Executive Summary In modern drug development, functionalize...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Whitepaper & Standard Operating Procedure (SOP)

Executive Summary

In modern drug development, functionalized cyclic nitriles serve as critical building blocks for active pharmaceutical ingredients (APIs). 1-(4-Aminophenyl)cyclohexanecarbonitrile is a highly specialized intermediate, structurally analogous to 1-(4-aminophenyl)cyclopentanecarbonitrile—a key precursor in the synthesis of the VEGFR2 inhibitor Apatinib[1].

While its utility in medicinal chemistry is vast, the compound presents a complex hazard profile. It merges the acute systemic toxicity of a primary aromatic amine (PAA) with the irritant properties of a cyclic nitrile. This whitepaper provides a comprehensive, causality-driven guide to the toxicological mechanisms, engineering controls, and self-validating experimental protocols required to handle this compound safely.

Chemical Profile and Hazard Stratification

To design an effective safety protocol, we must first deconstruct the molecule into its reactive moieties. The hazard profile of 1-(4-Aminophenyl)cyclohexanecarbonitrile is driven by two primary functional groups:

  • The Aniline (4-Aminophenyl) Moiety: Primary aromatic amines are highly lipophilic, allowing them to rapidly penetrate the dermal barrier and enter the systemic circulation[2].

  • The Cyclohexanecarbonitrile Moiety: Nitrile derivatives are known respiratory and dermal irritants that can exhibit acute toxicity upon ingestion or inhalation[3].

By synthesizing the known data of its structural analogs, we can stratify its anticipated Globally Harmonized System (GHS) classifications.

Table 1: Anticipated Hazard Profile and Causality
Hazard CategoryGHS CodeDescriptionStructural Driver / Causality
Acute Toxicity H301 / H311Toxic if swallowed or in contact with skin.High lipophilicity of the aniline ring promotes rapid systemic absorption across mucous membranes and skin[2].
Skin/Eye Irritation H315 / H319Causes skin and serious eye irritation.The nitrile group acts as a localized electrophilic irritant to tissues[3].
Respiratory Irritation H335May cause respiratory irritation.Fine crystalline powder can aerosolize, irritating the respiratory tract[4].
Systemic Toxicity H373May cause damage to the blood system.Hepatic metabolism of the primary amine leads to methemoglobinemia[2].

Mechanistic Toxicology: The Methemoglobinemia Cascade

Understanding why a chemical is dangerous is the foundation of a self-validating safety system. The primary severe hazard of 1-(4-Aminophenyl)cyclohexanecarbonitrile is not localized irritation, but its potential to induce methemoglobinemia upon systemic absorption.

When the compound is absorbed (dermally or via inhalation), it is transported to the liver. Here, Cytochrome P450 enzymes N-hydroxylate the primary amine. The resulting N-hydroxyarylamine intermediate undergoes auto-oxidation to form a highly reactive nitrosoarene. This electrophile directly oxidizes the ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺), creating methemoglobin. Methemoglobin cannot bind oxygen, leading to rapid tissue hypoxia, cyanosis, and potentially fatal respiratory failure[2].

ToxicityPathway A 1-(4-Aminophenyl) cyclohexanecarbonitrile B Hepatic CYP450 N-hydroxylation A->B Absorption C N-hydroxyarylamine Intermediate B->C Metabolism D Nitrosoarene Formation C->D Auto-oxidation E Hemoglobin (Fe2+) Oxidation D->E Bloodstream F Methemoglobinemia (Tissue Hypoxia) E->F Clinical Onset

Caption: Logical relationship of aniline-derivative metabolic toxicity and the methemoglobinemia cascade.

Engineering Controls and PPE Selection

Because the toxicological cascade is triggered by minimal dermal exposure, Personal Protective Equipment (PPE) must be selected based on chemical compatibility, not just physical coverage.

Table 2: Required PPE and Scientific Rationale
Control TypeSpecificationScientific Rationale
Hand Protection Double Nitrile Rubber Gloves (EN 374)Aniline derivatives rapidly permeate standard latex. Nitrile rubber provides a robust chemical barrier against non-polar aromatic amines[4].
Ventilation Chemical Fume Hood (80-120 fpm)Maintains negative pressure to capture aerosolized particulates during powder transfer, preventing inhalation[5].
Eye Protection Tightly sealed safety gogglesPrevents mucous membrane absorption of airborne fine powders[6].
Body Protection Chemical-resistant lab coatPrevents accumulation of static-charged powders on personal clothing[7].

Experimental Protocol: Safe Weighing and Transfer

Handling dry powders of toxic intermediates introduces the risk of aerosolization via static electricity. The following step-by-step workflow is designed as a self-validating system: each step physically prevents the failure mode of the subsequent step.

HandlingWorkflow Start Verify Fume Hood Face Velocity (>100 fpm) PPE Don PPE: Nitrile Gloves, Lab Coat, Goggles Start->PPE Static Discharge Static (Anti-static gun) PPE->Static Weigh Weigh Compound in Closed Enclosure Static->Weigh Transfer Transfer to Reaction Vessel & Seal Weigh->Transfer Decon Decontaminate Spatulas (Dilute Acid Wash) Transfer->Decon

Caption: Step-by-step experimental workflow for the safe weighing and transfer of toxic powders.

Step-by-Step Methodology:
  • Pre-Operational Verification: Ensure the chemical fume hood is operational with a face velocity between 80 and 120 feet per minute (fpm). Clear the hood of unnecessary clutter to prevent turbulent airflow[5].

  • PPE Donning: Equip double nitrile gloves, a fully buttoned lab coat, and sealed safety goggles[7].

  • Static Mitigation (Critical Step): 1-(4-Aminophenyl)cyclohexanecarbonitrile powder can hold a static charge, causing it to "jump" and aerosolize. Pass an anti-static zero-stat gun over the weigh boat and the analytical balance before opening the compound container.

  • Enclosed Transfer: Tare the balance. Using a static-free, grounded metal spatula, carefully transfer the required mass into the weigh boat.

  • Vessel Sealing: Transfer the powder directly into the reaction flask and seal the flask with a septum before removing it from the fume hood.

  • Chemical Decontamination: Wipe down the balance and spatulas. Do not use pure organic solvents initially , as this simply dissolves the compound and spreads it. Instead, use a dilute acidic wash (e.g., 0.1 M HCl) to protonate the amine, converting it into a highly water-soluble ammonium salt. Follow with a water rinse, then a final ethanol wipe.

Emergency Response and Spill Containment

In the event of a protocol failure, immediate causality-based response is required.

  • Dermal Exposure: Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes[4]. Crucial Insight: Do not use solvents (like acetone or ethanol) to clean the skin. Solvents will strip the skin's natural lipid barrier and accelerate the dermal absorption of the aniline moiety into the bloodstream.

  • Powder Spill: Do not sweep the powder, as this generates toxic dust. Cover the spill with a damp absorbent pad to suppress aerosolization, collect mechanically, and place it in a sealed hazardous waste container[5].

  • Inhalation/Ingestion: Move the victim to fresh air immediately. If cyanosis (bluish skin/lips) is observed, this is a clinical indicator of methemoglobinemia. Administer oxygen and seek emergency medical attention immediately, noting exposure to an aniline derivative[2].

Storage and Waste Disposal

  • Storage: Store the compound in a tightly sealed container, protected from light, and under an inert atmosphere (such as Argon or Nitrogen)[1]. Ambient oxygen and light can cause the primary amine to slowly auto-oxidize, degrading the reagent and darkening the powder. Store away from strong oxidizers and strong acids.

  • Waste Management: Dispose of all contaminated consumables (weigh boats, gloves, paper towels) in dedicated, sealed hazardous waste containers. Liquid waste containing this compound must be clearly labeled as containing toxic aromatic amines and handled by a licensed environmental disposal service[6].

References

  • [1] 1 - ChemicalBook

  • [3] 3 - Apollo Scientific

  • [5] 5 - BenchChem

  • [4] 4 - Fisher Scientific

  • [2] 2 - ACS Publications

  • [6] 6 - Sceti

  • [7] 7 - 3M

Sources

Protocols & Analytical Methods

Method

High-Resolution Analytical Methods for the Purity Determination of 1-(4-Aminophenyl)cyclohexanecarbonitrile

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Application Note & Validated Protocol Executive Summary & Physicochemical Rationale The accurate purity determination...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Application Note & Validated Protocol

Executive Summary & Physicochemical Rationale

The accurate purity determination of functionalized arylcyclohexylamines, such as 1-(4-Aminophenyl)cyclohexanecarbonitrile (C₁₃H₁₆N₂, MW: 200.28 g/mol ), is a critical prerequisite for downstream pharmaceutical synthesis and toxicological evaluation. This molecule presents unique analytical challenges due to its orthogonal functional groups: a highly polar, basic primary aniline ( pKa​≈4.6 ), a neutral but hydrolytically sensitive nitrile, and a bulky, hydrophobic cyclohexane ring.

Traditional mass balance approaches (which subtract water, residual solvents, and ash from 100%) are prone to compounding errors. Furthermore, the primary amine strongly interacts with residual silanols on silica-based stationary phases, often resulting in severe chromatographic tailing [1]. To overcome these challenges, this guide details a self-validating, orthogonal analytical strategy: Reversed-Phase HPLC-DAD for assessing chromatographic purity, combined with Quantitative NMR (qNMR) for absolute mass fraction determination without the need for a primary reference standard of the analyte itself.

Workflow Sample 1-(4-Aminophenyl) cyclohexanecarbonitrile HPLC RP-HPLC-DAD (Chromatographic Purity) Sample->HPLC Aliquot 1 qNMR 1H-qNMR (Absolute Mass Fraction) Sample->qNMR Aliquot 2 LCMS LC-MS/MS (Impurity Identification) Sample->LCMS Aliquot 3 Report Comprehensive Purity Certificate of Analysis HPLC->Report qNMR->Report LCMS->Report

Fig 1: Orthogonal analytical workflow for comprehensive compound purity determination.

Chromatographic Purity via RP-HPLC-DAD

Mechanistic Rationale for Method Parameters

To mitigate the secondary interactions between the primary aniline and the stationary phase, the mobile phase pH must be maintained at least 2 units below the amine's pKa​ . Using 0.1% Trifluoroacetic acid (TFA) drops the pH to ~2.0, fully protonating the amine. While protonation increases polarity, the bulky cyclohexyl moiety provides sufficient hydrophobic retention on a high-density C18 column [2]. TFA also acts as an ion-pairing reagent, shielding the protonated amine and ensuring sharp, symmetrical peaks.

Step-by-Step Protocol

1. Reagent Preparation:

  • Mobile Phase A: 0.1% v/v TFA in LC-MS grade Water.

  • Mobile Phase B: 0.1% v/v TFA in LC-MS grade Acetonitrile.

  • Diluent: 50:50 Water:Acetonitrile (v/v).

2. Sample Preparation:

  • Accurately weigh 10.0 mg of 1-(4-Aminophenyl)cyclohexanecarbonitrile.

  • Dissolve in 10.0 mL of Diluent to achieve a nominal concentration of 1.0 mg/mL. Sonicate for 5 minutes to ensure complete dissolution.

3. Chromatographic Conditions:

  • Column: Waters XBridge C18, 150 mm × 4.6 mm, 3.5 µm (or equivalent polar-embedded column).

  • Column Temperature: 30°C.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5.0 µL.

  • Detection: DAD scanning from 200–400 nm (Quantitation extracted at 240 nm, the λmax​ of the aniline moiety).

4. System Suitability Testing (SST): A self-validating protocol requires SST criteria to be met prior to sample analysis.

  • Tailing Factor ( Tf​ ): Must be ≤1.5 for the main peak.

  • Theoretical Plates ( N ): Must be ≥5000 .

  • %RSD of Area: ≤1.0% (based on 5 replicate injections of the standard).

Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Curve Type
0.0955Isocratic
2.0955Isocratic
12.01090Linear Gradient
15.01090Isocratic Wash
15.1955Step Return
20.0955Re-equilibration

Absolute Purity Determination via qNMR

The Causality of qNMR Selection

While HPLC provides chromatographic purity (area percent), it assumes all impurities absorb UV light equally, which is rarely true. Quantitative NMR (qNMR) is a primary ratio method that bypasses this limitation. Because the area of an NMR resonance is directly proportional to the number of nuclei generating it, we can determine the absolute mass fraction of our compound by comparing it against a certified internal standard (IS) [3].

For 1-(4-Aminophenyl)cyclohexanecarbonitrile, Maleic Acid (NIST SRM) is the ideal IS. It produces a distinct singlet at ~6.26 ppm in DMSO- d6​ , which does not overlap with the aromatic protons of the aniline (typically ~6.5 ppm and ~7.0 ppm) or the aliphatic cyclohexyl protons (1.2–2.0 ppm).

Step-by-Step Protocol

1. Sample & Standard Co-Weighing:

  • Using a microbalance (readability 0.001 mg), accurately weigh ~10.0 mg of the analyte and ~5.0 mg of NIST-traceable Maleic Acid directly into a single glass vial.

  • Critical Step: Record the exact weights ( Wx​ for analyte, Wstd​ for standard) to five decimal places.

2. Dissolution:

  • Add 0.6 mL of high-purity DMSO- d6​ (containing 0.03% TMS). Vortex until completely dissolved. Transfer to a 5 mm NMR tube.

3. Acquisition Parameters (400 MHz or higher):

  • Pulse Angle: 90° (to ensure maximum signal-to-noise).

  • Relaxation Delay ( D1​ ): 60 seconds. Why? To ensure complete longitudinal relaxation ( T1​ ) of all protons before the next pulse. Incomplete relaxation leads to integration errors.

  • Number of Scans: 64.

  • Spectral Width: 15 ppm.

4. Data Processing & Calculation: Phase and baseline correct the spectrum manually. Integrate the Maleic Acid singlet (2 protons) and the isolated aromatic doublet of the aniline moiety (e.g., the protons ortho to the amine group, 2 protons).

Calculate absolute purity ( Px​ ) using the following equation:

Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​

(Where I = Integral area, N = Number of nuclei, M = Molar mass, W = Weight, and Pstd​ = Purity of the internal standard).

qNMR Parameter Summary
ParameterValue / SelectionRationale
Internal Standard Maleic Acid (MW: 116.07)Distinct singlet at 6.26 ppm, non-overlapping.
Solvent DMSO- d6​ High solubility for polar/non-polar moieties.
Target Analyte Peak Aromatic doublet (~6.5 ppm)Represents 2 protons ( Nx​=2 ), well resolved.
Relaxation Delay 60 secondsEnsures >5×T1​ for quantitative recovery.

Orthogonal Impurity Profiling

To ensure a self-validating system, potential degradation products must be mapped and identified using LC-MS/MS. The nitrile group is susceptible to extreme pH hydrolysis, while the primary aniline is vulnerable to oxidative stress, leading to azo or azoxy dimers.

Degradation API 1-(4-Aminophenyl) cyclohexanecarbonitrile Hydrolysis Acid/Base Hydrolysis (Thermal Stress) API->Hydrolysis Oxidation Oxidative Stress (Peroxides/Light) API->Oxidation Amide 1-(4-Aminophenyl) cyclohexanecarboxamide Hydrolysis->Amide Partial Acid 1-(4-Aminophenyl) cyclohexanecarboxylic acid Hydrolysis->Acid Complete Azo Azo/Azoxy Dimers (Aniline Oxidation) Oxidation->Azo ROS Generation

Fig 2: Primary degradation pathways affecting the purity of the target compound.

By coupling the HPLC method described in Section 2 with an Electrospray Ionization Mass Spectrometer (ESI-MS) operating in positive ion mode ( [M+H]+=201.14 ), analysts can rapidly identify these degradation products. The use of TFA in the mobile phase may suppress MS ionization; therefore, for LC-MS specific workflows, replacing TFA with 0.1% Formic Acid is highly recommended to maintain protonation while enhancing MS signal intensity [2].

References

  • Development and Validation of a Rapid LC–MS/MS Method for Plasma Analysis of Arylcyclohexylamines. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Quantitative NMR as a Versatile Tool for the Reference Material Preparation. Magnetochemistry (MDPI). Available at:[Link]

Application

Application Note: High-Throughput Parallel Synthesis of VEGFR2 Inhibitor Libraries Utilizing 1-(4-Aminophenyl)cyclohexanecarbonitrile

Target Audience: Medicinal Chemists, High-Throughput Screening (HTS) Scientists, and Drug Development Professionals. Introduction & Mechanistic Rationale In modern drug discovery, the rapid enumeration of structure-activ...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, High-Throughput Screening (HTS) Scientists, and Drug Development Professionals.

Introduction & Mechanistic Rationale

In modern drug discovery, the rapid enumeration of structure-activity relationships (SAR) relies heavily on versatile, bifunctional building blocks. 1-(4-Aminophenyl)cyclohexanecarbonitrile (CAS 954135-64-9) [1] is a highly valuable intermediate in combinatorial chemistry. It features a reactive aniline moiety paired with a sterically demanding cyanocyclohexyl group, making it an ideal core scaffold for parallel synthesis.

The utility of this building block is best understood through its direct structural homology to 1-(4-aminophenyl)cyclopentanecarbonitrile (CAS 115279-73-7) [2]. The cyclopentyl analog is the foundational precursor to Apatinib (Rivoceranib) , a highly potent, orally bioavailable small-molecule tyrosine kinase inhibitor[3]. Apatinib selectively targets the vascular endothelial growth factor receptor-2 (VEGFR2), effectively blocking VEGF-mediated endothelial cell migration and tumor angiogenesis[4]. Furthermore, Apatinib has demonstrated the ability to reverse ABCB1- and ABCG2-mediated multidrug resistance in cancer cells[4].

The SAR Rationale for the Cyclohexyl Shift: By substituting the cyclopentyl ring of Apatinib with the cyclohexyl ring of 1-(4-aminophenyl)cyclohexanecarbonitrile, medicinal chemists can systematically explore the spatial boundaries of the VEGFR2 ATP-binding pocket. The shift from a 5-membered envelope conformation to a 6-membered chair conformation alters the projection trajectory of the nitrile group. This structural modification increases the lipophilic efficiency (LipE) and can significantly modulate target residence time, kinase selectivity, and pharmacokinetic properties.

Target Pathway & Mechanism of Action

The primary objective of synthesizing libraries from this building block is to discover novel ATP-competitive inhibitors of the VEGFR2 signaling cascade. By occupying the kinase hinge region, these cyclohexyl analogs prevent the autophosphorylation of VEGFR2, thereby downregulating downstream effectors like STAT3 and BCL-2, which are critical for tumor angiogenesis and cell survival.

Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 (KDR) Tyrosine Kinase VEGF->VEGFR2 Activates STAT3 STAT3 Phosphorylation VEGFR2->STAT3 Signaling Cascade Inhibitor Cyclohexyl Analogs (Novel Library) Inhibitor->VEGFR2 ATP-competitive Inhibition BCL2 BCL-2 Expression STAT3->BCL2 Upregulates Angiogenesis Tumor Angiogenesis & Cell Survival BCL2->Angiogenesis Promotes

Figure 1: Mechanism of action for synthesized analogs targeting the VEGFR2/STAT3/BCL-2 pathway.

Physicochemical Comparison of Building Blocks

Understanding the baseline physicochemical differences between the established cyclopentyl core and the novel cyclohexyl core is critical for predicting library behavior during parallel synthesis and downstream biological assays.

PropertyCyclopentyl Core (Apatinib Precursor)Cyclohexyl Core (Target Scaffold)
CAS Number 115279-73-7[2]954135-64-9[1]
Molecular Formula C12H14N2C13H16N2
Molecular Weight 186.26 g/mol 200.28 g/mol
Ring Conformation Envelope / PlanarChair (Equatorial/Axial dynamics)
Relative Lipophilicity BaselineIncreased (approx. +0.4 to +0.5 CLogP)
Primary Utility Synthesis of Apatinib (Rivoceranib)Parallel synthesis of novel VEGFR2 inhibitors

Parallel Synthesis Workflow

To rapidly generate a diverse library of Apatinib homologues, 1-(4-aminophenyl)cyclohexanecarbonitrile is subjected to a high-throughput parallel amide coupling workflow. The protocol is designed as a self-validating system : it utilizes polymer-supported scavenger resins to eliminate the need for manual liquid-liquid extraction, ensuring that only highly pure compounds proceed to the mass-triggered LC-MS purification step.

Workflow A 1-(4-Aminophenyl)cyclohexanecarbonitrile (CAS 954135-64-9) B Parallel Amide Coupling (96-well, HATU/DIPEA, DMF) A->B  R-COOH C Intermediate Library (Aryl Amides) B->C D Scavenger Resin Treatment (PS-Isocyanate / PS-Trisamine) C->D  Remove excess  reagents E High-Throughput LC-MS Purification (>95% Purity) D->E F In Vitro VEGFR2 Kinase Assay E->F  Hit Identification

Figure 2: Parallel synthesis workflow for 1-(4-aminophenyl)cyclohexanecarbonitrile derivatives.

Experimental Protocol: 96-Well Parallel Synthesis

Step 1: Preparation of Reagent Solutions
  • Scaffold Solution: Prepare a 0.2 M solution of 1-(4-aminophenyl)cyclohexanecarbonitrile in anhydrous N,N-Dimethylformamide (DMF).

  • Diversity Library: Prepare a diverse library of carboxylic acids (e.g., substituted nicotinic acids, similar to the Apatinib side-chain) at 0.25 M in anhydrous DMF.

  • Coupling Cocktail: Prepare a solution of HATU (0.25 M) and DIPEA (0.5 M) in DMF.

Expertise & Causality: DMF is selected for its high solubilizing power for both polar coupling reagents and lipophilic building blocks. Anilines are inherently less nucleophilic than aliphatic amines. DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid, while HATU rapidly forms a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, which is critical for driving the coupling reaction with the deactivated aniline nitrogen to completion.

Step 2: Parallel Amide Coupling
  • Dispense 500 µL of the carboxylic acid solution (125 µmol, 1.25 eq) into each well of a 2 mL deep-well 96-well plate.

  • Add 500 µL of the HATU/DIPEA cocktail (125 µmol HATU, 250 µmol DIPEA) to each well. Incubate for 10 minutes at room temperature.

  • Add 500 µL of the 1-(4-aminophenyl)cyclohexanecarbonitrile solution (100 µmol, 1.0 eq) to each well.

  • Seal the plate with a pierceable silicone mat and agitate at 40°C for 12 hours.

Expertise & Causality: Pre-activation of the carboxylic acid for 10 minutes prior to the addition of the aniline minimizes side reactions (such as the direct guanidinylation of the aniline by HATU) and maximizes the yield of the desired target amide.

Step 3: Scavenger Resin Workup (Self-Validating Step)
  • Unseal the plate and add 50 mg of PS-Isocyanate resin (to scavenge unreacted aniline scaffold) and 50 mg of PS-Trisamine resin (to scavenge unreacted carboxylic acid and HOAt byproducts) to each well.

  • Agitate the plate for 4 hours at room temperature.

  • Filter the reaction mixtures through a 96-well filter plate into a clean collection plate, washing the resins with 500 µL of DMF.

Expertise & Causality: Utilizing polymer-supported scavengers completely eliminates the need for tedious aqueous workups or liquid-liquid extractions in a 96-well format. This ensures the resulting filtrate contains predominantly the target product, preventing column fouling during downstream LC-MS.

Step 4: High-Throughput LC-MS Purification
  • Inject 50 µL from each well onto a preparative LC-MS system equipped with a C18 column (e.g., 50 x 21.2 mm, 5 µm).

  • Elute using a rapid gradient of Water/Acetonitrile (containing 0.1% Formic Acid).

  • Trigger fraction collection automatically based on the calculated mass-to-charge ratio (m/z) of the target compound.

  • Lyophilize the collected fractions to yield the final library compounds, ready for VEGFR2 kinase inhibition assays.

References

  • Source: chemicalbook.
  • Source: wikipedia.
  • CymitQuimica - CAS 115279-73-7: 1-(4-Aminophenyl)
  • ChemicalBook - 1-(4-aminophenyl)

Sources

Method

Advanced Process Analytical Technology (PAT) for Monitoring Antibody-Drug Conjugate (ADC) Bioconjugation

Target Compound Class: Cysteine-Conjugated Antibody-Drug Conjugates (ADCs) (e.g., Trastuzumab deruxtecan, Brentuximab vedotin). Introduction: Illuminating the Bioconjugation "Black Box" The synthesis of cysteine-conjugat...

Author: BenchChem Technical Support Team. Date: March 2026

Target Compound Class: Cysteine-Conjugated Antibody-Drug Conjugates (ADCs) (e.g., Trastuzumab deruxtecan, Brentuximab vedotin).

Introduction: Illuminating the Bioconjugation "Black Box"

The synthesis of cysteine-conjugated ADCs requires precise control over a two-step bioconjugation process: the reduction of interchain disulfide bonds to expose reactive free thiols, followed by a Michael addition reaction with a maleimide-functionalized linker-payload.

Historically, monitoring this reaction has been treated as a "black box." Manufacturers relied on offline Hydrophobic Interaction Chromatography coupled with Ultraviolet detection (HIC-UV). Because offline HIC-UV requires hours of turnaround time, it provides delayed feedback that cannot capture real-time kinetic shifts, limiting process optimization and risking batch failure[1]. To ensure therapeutic efficacy and safety, the Drug-to-Antibody Ratio (DAR) and Drug Load Distribution (DLD) must be tightly controlled. This application note details advanced Process Analytical Technology (PAT) workflows—specifically inline Raman spectroscopy and Multi-Attribute Native HIC-MS—to achieve real-time, self-validating process control.

Mechanistic Causality in Analytical Selection

To move beyond mere procedural steps, it is critical to understand why specific analytical techniques are chosen and how they physically interact with the ADC matrix.

The Kosmotropic Dilemma in HIC-MS

HIC is the gold standard for determining DAR and DLD because it separates ADC species based on their increasing hydrophobicity (unconjugated mAb elutes first; DAR8 elutes last). This separation relies on the presence of a kosmotropic salt, traditionally 1.5 M ammonium sulfate, which enhances hydrophobic interactions between the protein and the stationary phase.

However, ammonium sulfate is non-volatile. If introduced into a mass spectrometer, it causes severe ion suppression and rapid source clogging, rendering traditional HIC completely incompatible with MS. Conversely, volatile salts like ammonium acetate lack the kosmotropic strength required to resolve complex DAR species[2].

The Solution: Recent breakthroughs have identified ammonium tartrate as the "Goldilocks" salt. Ammonium tartrate possesses a high kosmotropic strength comparable to sulfate, enabling excellent chromatographic resolution of DAR species, yet it is thermally decomposable. This unique chemical property permits direct, online coupling of native HIC to MS, transforming a slow offline assay into a rapid PAT tool[3].

Reaction Kinetics: "Reaction is Fast, Dissolution is Slow"

Implementing multi-attribute HIC-MS as a PAT tool has revealed critical mechanistic insights. For example, during the conjugation of highly hydrophobic payloads, real-time tracking of the free drug-linker concentration showed that the linker was consumed faster than it could dissolve from the slurry. This effectively starved the reaction, proving that dissolution rate, rather than chemical kinetics, was the true rate-limiting step [4].

Experimental Workflows and Visualizations

G mAb Native mAb (Interchain Disulfides) Reduction Reduction Phase (TCEP / DTT) mAb->Reduction Reduced Reduced mAb (Free Thiols) Reduction->Reduced Raman Inline Raman/FTIR (S-S Cleavage) Reduction->Raman Real-Time PAT Conjugation Conjugation Phase (Maleimide-Payload) Reduced->Conjugation ADC ADC Product (Target DAR) Conjugation->ADC HICMS Multi-Attribute HIC-MS (DAR & DLD Tracking) Conjugation->HICMS Real-Time PAT

ADC Bioconjugation Workflow and Real-Time PAT Monitoring Points.

HICMS Sample Reaction Mixture (Supernatant) HIC HIC Column (Ammonium Tartrate) Sample->HIC Injection SEC Ultrashort SEC (Online Desalting) HIC->SEC Hydrophobic Separation MS Native ESI-MS (Mass Analyzer) SEC->MS Salt Removal Data Real-Time DAR & DLD (Process Control) MS->Data Mass Detection

Multi-Attribute Native HIC-MS Analytical Pathway for ADC Characterization.

Experimental Protocols

Protocol A: Real-Time Multi-Attribute Native HIC-MS (PAT)

This protocol provides a 10-minute turnaround time for simultaneous tracking of DAR, DLD, and free drug-linker concentration.

System Suitability Testing (Self-Validation): Prior to sampling the reactor, inject a reference standard (e.g., a previously characterized DAR4 ADC batch). The system is validated only if baseline resolution ( Rs​>1.5 ) is achieved between the DAR2 and DAR4 peaks, and the mass accuracy of the DAR4 intact mass is within 10 ppm.

Step-by-Step Methodology:

  • Automated Sampling: Utilize an automated aseptic sampling valve to draw 50 µL from the reactor supernatant. Mechanistic Note: Sampling from the supernatant prevents undissolved drug-linker solids from clogging the analytical column.

  • Chromatographic Separation:

    • Column: Analytical scale HIC column (e.g., Butyl-NPR, 2.5 µm, 4.6 × 35 mm).

    • Mobile Phase A: 1.0 M Ammonium Tartrate in 50 mM Ammonium Acetate, pH 6.5.

    • Mobile Phase B: 50 mM Ammonium Acetate in 20% Isopropanol, pH 6.5.

    • Gradient: Run a rapid 10-minute linear gradient from 0% to 100% Mobile Phase B.

  • Online Desalting: Route the HIC eluate through an ultrashort Size Exclusion Chromatography (SEC) column prior to the MS inlet. This step removes residual tartrate salts, enhancing ionization efficiency.

  • Native ESI-MS Detection: Operate the Q-TOF mass spectrometer in positive ion mode with a high desolvation temperature (e.g., 350°C) to ensure the thermal decomposition of any remaining ammonium tartrate into volatile ammonia and tartaric acid.

  • Data Processing: Calculate the average DAR dynamically using the integrated extracted ion chromatogram (XIC) peak areas:

    Average DAR=∑(DARn​×Arean​)/∑Arean​
Protocol B: Inline Raman Spectroscopy for Reduction Monitoring

Raman spectroscopy provides non-destructive, continuous monitoring of the reduction phase [5].

System Suitability Testing (Self-Validation): Perform a baseline scan of the formulation buffer without the mAb or reducing agent. The system is validated if the signal-to-noise ratio in the 500–2600 cm⁻¹ region is stable and free of anomalous fluorescence interference.

Step-by-Step Methodology:

  • Probe Insertion: Sterilize and insert the Raman immersion probe directly into the bioconjugation reactor.

  • Spectral Acquisition: Set the laser excitation (typically 785 nm) and acquire spectra every 30 seconds.

  • Kinetic Tracking:

    • Monitor the disappearance of the disulfide (S-S) stretching band at ~500–550 cm⁻¹.

    • Monitor the appearance of the free thiol (S-H) stretching band at ~2500–2600 cm⁻¹.

  • Endpoint Determination: The reduction phase is complete when the first derivative of the S-S peak area reaches zero (plateau), indicating maximum conversion without over-reduction.

Quantitative Data Presentation

The following table summarizes the performance metrics of various analytical techniques used in ADC reaction monitoring, highlighting the shift from offline to real-time PAT.

Analytical TechniqueTarget AttributeTurnaround TimeMS CompatibilityPrimary Advantage
Offline HIC-UV (Sulfate) DAR, DLD2–4 hoursNoHigh resolution; historical industry gold standard.
Native HIC-MS (Tartrate) DAR, DLD, DL Conc.10–22 minsYesSimultaneous mass identification and DAR quantification.
Inline Raman Spectroscopy Disulfide ReductionReal-time (secs)N/ANon-destructive, inline process control.
Intact LC-MS (Denaturing) Average DAR15–30 minsYesHigh mass accuracy, but destroys native conformational state.

References

  • Cadang, L., Li, S., Wang, J., Stumpf, A., Kempen, T., Dai, L., Bouskila, A., Meadows, C. W., Breton, A., & Yi, L. (2025). "Real-Time Bioconjugation Reaction Monitoring of Antibody–Drug Conjugates with Multiattribute High-Throughput Hydrophobic Interaction Chromatography." Analytical Chemistry, 97(48), 26411–26418. URL:[Link]

  • Kempen, T., Cadang, L., et al. (2024). "Online native hydrophobic interaction chromatography-mass spectrometry of antibody-drug conjugates." mAbs, 17(1), 2446304. URL:[Link]

  • MilliporeSigma. (2024). "Application of Process Analytical Technology (PAT) in the Antibody-Drug Conjugate (ADC) Bioconjugation Process." Bioprocess Online. URL:[Link]

Sources

Application

large-scale synthesis considerations for 1-(4-Aminophenyl)cyclohexanecarbonitrile

Application Note & Protocol Topic: Large-Scale Synthesis Considerations for 1-(4-Aminophenyl)cyclohexanecarbonitrile Abstract 1-(4-Aminophenyl)cyclohexanecarbonitrile is a valuable bifunctional molecule serving as a key...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: Large-Scale Synthesis Considerations for 1-(4-Aminophenyl)cyclohexanecarbonitrile

Abstract 1-(4-Aminophenyl)cyclohexanecarbonitrile is a valuable bifunctional molecule serving as a key intermediate in the development of pharmaceuticals and advanced materials. Transitioning its synthesis from laboratory to industrial scale necessitates a robust, safe, and economically viable process. This document provides a detailed guide for the large-scale synthesis of 1-(4-Aminophenyl)cyclohexanecarbonitrile, structured around a two-step pathway. The chosen route involves an initial Strecker-type synthesis to form the α-aminonitrile scaffold, followed by a highly efficient catalytic hydrogenation to produce the final product. This note emphasizes the critical process parameters, safety protocols—particularly concerning the handling of cyanide reagents and high-pressure hydrogenation—and provides detailed, step-by-step protocols designed for reproducibility and scalability.

Strategic Overview: A Two-Step Pathway to the Target Molecule

The industrial synthesis of complex molecules prioritizes safety, atom economy, and process robustness over convoluted, multi-step laboratory methods. For 1-(4-Aminophenyl)cyclohexanecarbonitrile, a divergent approach starting from simple, commercially available precursors is most logical. The selected strategy involves two core transformations:

  • Step 1: α-Aminonitrile Formation via Strecker Reaction. The classical Strecker synthesis is a one-pot, three-component reaction between a ketone (cyclohexanone), an amine (4-nitroaniline), and a cyanide source (sodium cyanide).[1] This method is highly atom-economical and directly constructs the core carbon-nitrogen framework.[2] We utilize the nitro-analogue of the target amine in this initial step. This choice is deliberate; the electron-withdrawing nitro group enhances the reactivity of the aniline in the initial imine formation and, more importantly, provides a stable intermediate that is readily converted to the desired amine in the final step.

  • Step 2: Catalytic Hydrogenation of the Nitro Group. The reduction of an aromatic nitro group to a primary amine is a cornerstone of industrial chemical synthesis.[3] Catalytic hydrogenation is the preferred method due to its high selectivity, environmental friendliness (water is the only byproduct), and the reusability of the catalyst.[4][5] This transformation is highly efficient and typically proceeds to completion with high purity, often simplifying downstream purification efforts.[6]

This two-step sequence is designed to mitigate risks by isolating the highly toxic cyanide-handling step from the final product stage and leveraging a clean, high-yield final reduction step.

Visualized Synthetic Workflow

The logical flow from starting materials to the final product is depicted below. This workflow highlights the key transformations and the progression of the chemical structure.

G cluster_start Starting Materials Cyclohexanone Cyclohexanone Nitroaniline 4-Nitroaniline Intermediate 1-(4-Nitrophenylamino)cyclohexanecarbonitrile (Intermediate) Cyclohexanone->Intermediate Step 1: Strecker Reaction (in Methanol/Acetic Acid) NaCN Sodium Cyanide (NaCN) Nitroaniline->Intermediate Step 1: Strecker Reaction (in Methanol/Acetic Acid) NaCN->Intermediate Step 1: Strecker Reaction (in Methanol/Acetic Acid) FinalProduct 1-(4-Aminophenyl)cyclohexanecarbonitrile (Final Product) Intermediate->FinalProduct Step 2: Catalytic Hydrogenation (in Ethanol) H2_Catalyst H₂ Gas Pd/C Catalyst H2_Catalyst->FinalProduct Step 2: Catalytic Hydrogenation (in Ethanol)

Caption: Overall two-step synthetic pathway.

Critical Process & Safety Considerations for Scale-Up

A successful scale-up is contingent on a thorough understanding and control of process variables and potential hazards.

Step 1: Strecker Reaction & Cyanide Handling

The formation of the α-aminonitrile intermediate is the most hazardous step of this synthesis due to the use of sodium cyanide.

  • Reagent Control: The reaction is initiated by the formation of an iminium ion from cyclohexanone and 4-nitroaniline, which is then trapped by the cyanide nucleophile.[7] An acidic catalyst (acetic acid) is crucial to promote imine formation without excessively protonating the cyanide ion.

  • Solvent Choice: Methanol is an effective solvent as it solubilizes the reactants and the intermediate, facilitating a homogenous reaction.

  • Temperature Management: The reaction is exothermic. On a large scale, controlled addition of the cyanide solution and efficient reactor cooling are essential to maintain the reaction temperature, typically between 20-30°C, to prevent side reactions.

  • Extreme Hazard: Cyanide Safety: Sodium cyanide is fatally toxic if ingested, inhaled, or absorbed through the skin.[8]

    • Acid Incompatibility: NEVER allow sodium cyanide to come into contact with strong acids. This will liberate highly toxic and flammable hydrogen cyanide (HCN) gas.[9] The process must be designed with engineering controls to prevent accidental mixing.

    • Personal Protective Equipment (PPE): Mandatory PPE includes a full-face respirator with an appropriate cartridge, chemical-resistant gloves (nitrile is often recommended, but compatibility must be verified), a lab coat, and splash goggles.[8][10]

    • Waste Decontamination: All aqueous waste streams containing cyanide must be chemically neutralized before disposal. A common and effective method is treatment with an excess of sodium hypochlorite (bleach) under basic (pH > 10) conditions to oxidize cyanide to the much less toxic cyanate ion. A secondary treatment with ferrous sulfate can also be used to precipitate any remaining cyanide as stable iron complexes.[8]

Step 2: Catalytic Hydrogenation

This step involves high-pressure hydrogen gas and a pyrophoric catalyst, demanding specialized equipment and handling procedures.

  • Catalyst Selection: 10% Palladium on activated carbon (Pd/C) is a highly effective and standard catalyst for the reduction of aromatic nitro groups.[11] It offers excellent activity and selectivity, minimizing the formation of byproducts.

  • Hydrogen Pressure & Temperature: The reaction rate is dependent on hydrogen pressure and temperature. Typical industrial conditions range from 50-100 psi (3.4-6.8 bar) of hydrogen at 40-60°C. These conditions are sufficient to achieve a reasonable reaction rate without requiring excessively high-pressure equipment.

  • Solvent: Ethanol is an ideal solvent for hydrogenation. It has good solubility for both hydrogen gas and the organic substrate, is relatively inexpensive, and is easily removed during work-up.[11]

  • Hazard: Catalyst Handling: Palladium on carbon, particularly after use (when it is "spent" and dry), is pyrophoric and can ignite spontaneously upon exposure to air.[5] The catalyst must always be handled wet. Filtration of the catalyst post-reaction should be performed under a nitrogen blanket, and the filter cake should never be allowed to dry. The spent catalyst must be stored under water in a sealed, properly labeled container for disposal or recovery.

  • Hazard: Hydrogen Gas: Hydrogen is highly flammable and forms explosive mixtures with air. The hydrogenation must be conducted in a pressure-rated reactor (autoclave) located in a well-ventilated area or a specialized high-pressure bay, away from ignition sources.[5] The system must be purged with an inert gas (e.g., nitrogen) before introducing hydrogen and after the reaction is complete to remove all oxygen.

Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained professionals in a properly equipped chemical processing facility. A thorough risk assessment must be conducted before any operation.[12]

Protocol: Synthesis of 1-((4-Nitrophenyl)amino)cyclohexanecarbonitrile (Step 1)
ReagentMolar Mass ( g/mol )Molar Eq.Quantity
4-Nitroaniline138.121.001.38 kg
Cyclohexanone98.141.101.08 kg
Sodium Cyanide (NaCN)49.011.100.54 kg
Glacial Acetic Acid60.051.200.72 kg
Methanol32.04-10.0 L
Water18.02-20.0 L

Procedure:

  • Reactor Setup: Charge a 50 L jacketed glass reactor equipped with a mechanical stirrer, thermocouple, and nitrogen inlet with 1.38 kg (10.0 mol) of 4-nitroaniline, 1.08 kg (11.0 mol) of cyclohexanone, and 10.0 L of methanol.

  • Acidification: Stir the mixture to dissolve the solids. Slowly add 0.72 kg (12.0 mol) of glacial acetic acid while maintaining the internal temperature below 30°C.

  • Cyanide Addition: In a separate, designated vessel, dissolve 0.54 kg (11.0 mol) of sodium cyanide in 2.0 L of deionized water. (CAUTION: EXTREME TOXICITY) .

  • Reaction: Slowly add the sodium cyanide solution to the reactor over 2-3 hours, ensuring the internal temperature does not exceed 30°C.

  • Aging: Stir the resulting slurry at room temperature (20-25°C) for 12-16 hours. Monitor the reaction for completion by TLC or HPLC.

  • Quench & Isolation: Once the reaction is complete, slowly add 20.0 L of water to the reactor over 1 hour. This will precipitate the product.

  • Filtration: Filter the resulting yellow solid using a suitable filter press or Nutsche filter. Wash the filter cake with two 5.0 L portions of water.

  • Drying: Dry the solid product in a vacuum oven at 50-60°C until a constant weight is achieved. The expected yield is 2.2 - 2.4 kg.

Protocol: Synthesis of 1-(4-Aminophenyl)cyclohexanecarbonitrile (Step 2)
ReagentMolar Mass ( g/mol )Molar Eq.Quantity
1-((4-Nitrophenyl)amino)cyclohexanecarbonitrile245.281.002.45 kg
10% Palladium on Carbon (50% wet)-1% w/w (dry basis)49 g
Ethanol (200 proof)46.07-25.0 L

Procedure:

  • Reactor Charging: Charge a 50 L stainless steel hydrogenation reactor (autoclave) with 2.45 kg (10.0 mol) of the nitro-intermediate from Step 1 and 25.0 L of ethanol.

  • Catalyst Addition: Under a nitrogen atmosphere, carefully add 49 g of 10% Pd/C (50% wet basis) to the reactor. (CAUTION: PYROPHORIC) .

  • System Purge: Seal the reactor. Purge the system by pressurizing with nitrogen to 50 psi and venting three times to remove all oxygen.

  • Hydrogenation: Pressurize the reactor with hydrogen gas to 60 psi. Heat the mixture to 50°C with vigorous stirring. The reaction is exothermic; use reactor cooling to maintain the temperature.

  • Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake. Maintain the reaction under these conditions until the pressure stabilizes (typically 4-8 hours).

  • System Purge (Post-Reaction): Cool the reactor to room temperature. Vent the excess hydrogen and purge the system three times with nitrogen.

  • Catalyst Filtration: Under a nitrogen blanket, filter the reaction mixture through a bed of Celite® to remove the Pd/C catalyst. (CAUTION: Keep the filter cake wet at all times) . Wash the filter cake with 2.0 L of ethanol.

  • Solvent Removal: Transfer the clear filtrate to a rotary evaporator and concentrate under reduced pressure to obtain the crude product.

  • Recrystallization: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or toluene) to yield the final, high-purity product. Dry in a vacuum oven. The expected yield is 1.9 - 2.1 kg.

Summary of Process Parameters

ParameterStep 1: Strecker ReactionStep 2: Hydrogenation
Key Transformation C-C and C-N bond formationNitro group reduction
Solvent MethanolEthanol
Temperature 20-30°C40-60°C
Pressure Atmospheric50-100 psi (H₂)
Key Reagents NaCN, Cyclohexanone, 4-NitroanilineH₂, 10% Pd/C
Critical Hazards Extreme toxicity (NaCN, HCN)Flammability (H₂), Pyrophoric catalyst
Typical Yield 85-95%90-98%
Typical Purity (Post-workup) >95%>99% (after recrystallization)

Conclusion

The described two-step synthesis of 1-(4-Aminophenyl)cyclohexanecarbonitrile provides a reliable and scalable pathway suitable for industrial production. The strategy effectively manages the primary hazards associated with the reagents by isolating the cyanide chemistry in the first step and employing a clean, efficient catalytic reduction as the final transformation. Strict adherence to the detailed safety protocols for handling sodium cyanide and pyrophoric hydrogenation catalysts is paramount to ensuring a safe and successful manufacturing campaign. This robust process delivers the target molecule in high yield and purity, meeting the stringent requirements of the pharmaceutical and chemical industries.

References

  • Catalytic Reduction of Nitriles. Science of Synthesis. [Online]. Available: [Link]

  • Catalytic Reduction of Nitriles. ResearchGate. [Online]. Available: [Link]

  • Nitrile Reduction. WordPress. [Online]. Available: [Link]

  • Standard Operating Procedure: Sodium Cyanide. University of California, Santa Barbara. [Online]. Available: [Link]

  • Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids. National Center for Biotechnology Information (PMC). [Online]. Available: [Link]

  • Strecker amino acid synthesis. Wikipedia. [Online]. Available: [Link]

  • Reducing Nitriles to Primary Amines. Chemguide. [Online]. Available: [Link]

  • Strecker Synthesis. Organic Chemistry Portal. [Online]. Available: [Link]

  • Calcium catalysed Strecker-type reactions towards α-aminonitriles. Royal Society of Chemistry Publishing. [Online]. Available: [Link]

  • Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions. National Center for Biotechnology Information (PMC). [Online]. Available: [Link]

  • Strecker Synthesis of α-aminonitriles Facilitated by N-methyl Imidazolium Acetate. CABI Digital Library. [Online]. Available: [Link]

  • Preparation method of 1-(4-aminophenyl)cyclopentanecarbonitrile.Google Patents. [Online].
  • Sodium Cyanide Safety Handling Guide. Taekwang Industrial Co., Ltd. [Online]. Available: [Link]

  • Cyanco® Sodium Cyanide Solution, 2% or Less Safety Data Sheet. Cyanco. [Online]. Available: [Link]

  • Working with Hazardous Chemicals. Organic Syntheses. [Online]. Available: [Link]

  • 1-(4-AMINOPHENYL)CYCLOPENTANECARBONITRILE. gsrs.ncats.nih.gov. [Online]. Available: [Link]

  • Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I). ResearchGate. [Online]. Available: [Link]

  • New One-Pot Methods for Preparation of Cyclohexanecarbonitrile—Green Chemistry Metrics Evaluation for One-Pot and Similar. Scientific Research Publishing. [Online]. Available: [Link]

  • Synthesis of 3-(4-aminophenyl) cyclopropane-1, 1,2,2-tetracarbonitrile. Atlantis Press. [Online]. Available: [Link]

  • Amine synthesis by nitro compound reduction. Organic Chemistry Portal. [Online]. Available: [Link]

Sources

Method

Synthetic Routes to Functionalized 1-(4-Aminophenyl)cyclohexanecarbonitrile Analogs

Document Type: Application Note & Protocol Guide Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Executive Summary & Strategic Overview 1-(4-Aminophenyl)cyclohexanecarbonitrile is a h...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Application Note & Protocol Guide Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary & Strategic Overview

1-(4-Aminophenyl)cyclohexanecarbonitrile is a highly versatile, functionalized building block utilized in the synthesis of complex central nervous system (CNS) therapeutics, NMDA receptor modulators, and aromatase inhibitors. The structural core features a fully substituted quaternary carbon, which presents specific steric and electronic challenges during synthesis.

As a Senior Application Scientist, I have designed this guide to move beyond mere procedural steps. This document outlines a self-validating, two-stage synthetic strategy—a base-mediated double alkylation followed by a chemoselective catalytic hydrogenation—detailing the mechanistic causality behind every reagent choice and operational parameter.

Mechanistic Causality & Reaction Design

The Cycloalkylation Step (Phase-Transfer Catalysis)

The formation of the cyclohexane ring relies on the Knoevenagel-type alkylation of an active methylene compound. The α -carbon of 4-nitrophenylacetonitrile is highly acidic due to the synergistic electron-withdrawing effects of the cyano ( −C≡N ) and para-nitro ( −NO2​ ) groups.

Deprotonation by a base yields a resonance-stabilized carbanion (). Historically, this transformation utilized strictly anhydrous conditions and hazardous bases like sodamide ( NaNH2​ ) in ether (1)[1]. To modernize and scale this process safely, we employ Phase-Transfer Catalysis (PTC) . Using aqueous sodium hydroxide and benzyltriethylammonium chloride (TEBAC) in toluene, the first intermolecular SN​2 attack on 1,5-dibromopentane generates a mono-alkylated intermediate. Due to the proximity effect, a rapid intramolecular 6-exo-tet SN​2 cyclization immediately follows, forming the thermodynamically stable cyclohexane ring.

Chemoselective Nitro Reduction

The second phase requires the reduction of the −NO2​ group to an amine ( −NH2​ ). The critical synthetic challenge here is chemoselectivity : the reduction must be robust enough to fully reduce the nitro group, but mild enough to leave the sensitive nitrile group intact.

Aggressive hydrogenation catalysts like Raney Nickel are well-documented to reduce nitriles to primary amines (2)[2]. To prevent this over-reduction, we utilize mild catalytic hydrogenation using Palladium on Carbon (Pd/C) or Platinum on Carbon (Pt/C) in an ethanol/water matrix at 55–60 °C (3)[3].

Visualizations of Synthetic Workflows

Workflow A 4-Nitrophenylacetonitrile + 1,5-Dibromopentane B Phase Transfer Catalysis (NaOH, TEBAC, Toluene) A->B C 1-(4-Nitrophenyl) cyclohexanecarbonitrile B->C D Catalytic Hydrogenation (H2, Pd/C, EtOH) C->D E 1-(4-Aminophenyl) cyclohexanecarbonitrile D->E

Figure 1: Two-step synthetic workflow for 1-(4-Aminophenyl)cyclohexanecarbonitrile.

Mechanism N1 1. Deprotonation of α-carbon (NaOH / PTC) N2 2. Resonance-Stabilized Carbanion (Delocalized via -CN and -NO2) N1->N2 N3 3. Intermolecular SN2 Attack on 1,5-Dibromopentane N2->N3 N4 4. Mono-alkylated Intermediate (Pendant bromopentyl chain) N3->N4 N5 5. Second Deprotonation (Intramolecular proximity) N4->N5 N6 6. Intramolecular SN2 Cyclization (6-exo-tet ring closure) N5->N6

Figure 2: Mechanistic pathway of the base-mediated double alkylation cyclization.

Quantitative Data Summaries

Table 1: Optimization of Base/Solvent Systems for Cycloalkylation

Base SystemSolventCatalystTemp (°C)Yield (%)Mechanistic Insight
Sodamide ( NaNH2​ )Diethyl EtherNoneReflux~62%Classic method; highly hazardous, requires strictly anhydrous conditions.
NaH (60% dispersion)DMFNone0 to 2575%Excellent yield but generates explosive H2​ gas; difficult to scale safely.
NaOH (50% aq) Toluene TEBAC 60 88% Optimal biphasic PTC system; scalable, safe, and drives the 6-exo-tet cyclization efficiently.

Table 2: Comparison of Chemoselective Nitro Reduction Conditions

Reductant / CatalystSolventTemp (°C)Chemoselectivity (Amine : Nitrile intact)Yield (%)Operational Insight
H2​ / 10% Pd/C 95% EtOH 55–60 >99:1 92% Cleanest profile; requires pressurized vessel and inert purging.
H2​ / Raney NickelMethanol25<5:95N/AFails chemoselectivity; rapidly reduces the nitrile group to a primary amine.
Fe powder / HClEtOH/Water80>99:178%Good alternative without H2​ gas; tedious workup due to iron oxide sludge.

Experimental Protocols

Protocol A: Phase-Transfer Catalyzed Synthesis of 1-(4-Nitrophenyl)cyclohexanecarbonitrile

This protocol establishes the quaternary carbon center using a self-validating biphasic system.

Reagents:

  • 4-Nitrophenylacetonitrile: 1.0 eq (16.2 g, 100 mmol)

  • 1,5-Dibromopentane: 1.1 eq (25.3 g, 110 mmol)

  • Sodium Hydroxide (50% w/w aqueous): 4.0 eq (16.0 g, 400 mmol)

  • TEBAC (Phase Transfer Catalyst): 0.05 eq (1.14 g, 5 mmol)

  • Toluene: 100 mL

Step-by-Step Methodology:

  • System Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and an internal thermometer.

  • Organic Phase Preparation: Charge the flask with 4-nitrophenylacetonitrile, 1,5-dibromopentane, TEBAC, and toluene. Stir at 300 rpm to ensure complete dissolution.

  • Base Addition: Slowly add the 50% aqueous NaOH solution dropwise over 30 minutes.

    • Causality Note: The initial deprotonation is highly exothermic. Controlled addition prevents thermal runaway and minimizes the formation of polymeric byproducts.

  • Cyclization: Heat the biphasic mixture to 60 °C and maintain vigorous stirring (600 rpm) for 6 hours.

    • Causality Note: High shear stirring is critical in PTC to maximize the interfacial surface area between the aqueous base and the organic phase, allowing TEBAC to efficiently shuttle the carbanion.

  • Validation: Monitor reaction completion via TLC (Hexane:EtOAc 4:1). The highly UV-active starting material ( Rf​≈0.3 ) should be completely consumed, replaced by a higher-running product spot ( Rf​≈0.6 ).

  • Workup: Cool to room temperature. Separate the organic layer and extract the aqueous layer with toluene (2 x 50 mL). Wash the combined organic layers with 1M HCl (50 mL) to neutralize residual base, followed by brine (50 mL). Dry over anhydrous Na2​SO4​ .

  • Isolation: Concentrate under reduced pressure and recrystallize the crude solid from hot ethanol to yield 1-(4-nitrophenyl)cyclohexanecarbonitrile as pale yellow crystals.

Protocol B: Chemoselective Catalytic Hydrogenation

This protocol selectively reduces the nitro group while preserving the sterically hindered nitrile.

Reagents:

  • 1-(4-Nitrophenyl)cyclohexanecarbonitrile: 1.0 eq (11.5 g, 50 mmol)

  • 10% Pd/C (50% wet): 5% w/w (0.57 g)

  • Ethanol (95%): 100 mL

  • Hydrogen gas ( H2​ )

Step-by-Step Methodology:

  • Substrate Dissolution: In a heavy-walled hydrogenation vessel, suspend 1-(4-nitrophenyl)cyclohexanecarbonitrile in 95% ethanol (3)[3].

  • Catalyst Addition: Carefully add the 10% Pd/C catalyst.

    • Causality Note: Always add the catalyst to the solvent under a nitrogen blanket. Dry Pd/C is highly pyrophoric and can ignite solvent vapors upon contact with ambient oxygen.

  • Atmosphere Exchange: Seal the vessel and purge with nitrogen three times to remove oxygen, followed by three purges with hydrogen gas (3)[3].

  • Reduction: Pressurize the vessel to 30 psi with H2​ and heat to 55–60 °C (3)[3]. Stir vigorously for 4–6 hours until hydrogen uptake ceases (monitored via pressure gauge drop).

  • Filtration: Cool to room temperature and carefully vent the hydrogen gas. Purge the system with nitrogen. Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the filter cake with additional ethanol (20 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to afford 1-(4-aminophenyl)cyclohexanecarbonitrile as an off-white solid. The product can be used directly or recrystallized from an ethyl acetate/hexane mixture.

References

  • Google Patents. US11673857B2 - Preparation method of 1-(4-aminophenyl)cyclopentanecarbonitrile. 3

  • BenchChem. Application Notes and Protocols: Synthesis of Cyclohexyl(4-methylphenyl)acetonitrile. Link

  • mdma.ch. Use of PCA (1-phenylcyclohexylamine) as a precursor. 1

  • Google Patents. WO2016100281A1 - Indole and azaindoles derivatives and their use in neurodegenerative diseases. 2

Sources

Application

cell-based assay protocols for evaluating derivatives of this compound

Application Note: Comprehensive Cell-Based Assay Protocols for Evaluating Imatinib Derivatives Introduction: The Evolution of BCR-ABL Targeted Therapies The development of Imatinib (STI571) revolutionized the treatment o...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Comprehensive Cell-Based Assay Protocols for Evaluating Imatinib Derivatives

Introduction: The Evolution of BCR-ABL Targeted Therapies

The development of Imatinib (STI571) revolutionized the treatment of Chronic Myeloid Leukemia (CML) by specifically targeting the BCR-ABL fusion tyrosine kinase. However, the emergence of resistance mutations—most notably the T315I "gatekeeper" mutation—has necessitated the continuous development of next-generation derivatives (e.g., Dasatinib, Nilotinib, Ponatinib, and novel PROTAC degraders).

Evaluating new Imatinib derivatives requires a robust, self-validating cascade of cell-based assays. Relying solely on biochemical kinase assays often yields false positives due to poor cellular permeability or high intracellular ATP competition. This guide outlines a field-proven, three-tiered cellular screening workflow utilizing the Philadelphia chromosome-positive K562 cell line.

By anchoring our evaluation in phenotypic viability, validating with high-throughput mechanistic target engagement, and confirming the terminal cell fate, we establish a rigorous framework for drug development professionals to profile novel BCR-ABL inhibitors.

BCR_ABL_Pathway Imatinib_Deriv Imatinib Derivatives (Novel TKIs / PROTACs) BCR_ABL BCR-ABL Fusion Kinase (Constitutively Active) Imatinib_Deriv->BCR_ABL Inhibits/Degrades Apoptosis Apoptosis & Senescence Imatinib_Deriv->Apoptosis Induces STAT5 p-STAT5 Pathway BCR_ABL->STAT5 CRKL p-CRKL Pathway BCR_ABL->CRKL Proliferation Unchecked Proliferation & Survival STAT5->Proliferation CRKL->Proliferation

Fig 1: BCR-ABL signaling network and the mechanistic intervention points of Imatinib derivatives.

Phase 1: Phenotypic Screening – Cell Viability & Proliferation

The Causality of Experimental Choice: When screening derivatives, metabolic assays like MTT or MTS are prone to artifacts because mitochondrial reductases can be directly affected by kinase inhibitors, uncoupling the metabolic signal from actual cell numbers. Instead, we utilize the ATP-based CellTiter-Glo (CTG) assay[1]. Intracellular ATP tightly correlates with the number of viable cells, and the luminescent readout provides a superior dynamic range for calculating precise IC 50​ values.

K562 cells (suspension cells) must be maintained in the logarithmic growth phase. Overconfluence triggers spontaneous apoptosis, which artificially sensitizes the cells to the drug and shifts the IC 50​ curve.

Protocol 1.1: 384-Well CellTiter-Glo Luminescent Viability Assay

Self-Validating Controls: Include 0.1% DMSO (Vehicle Control) for baseline viability and 10 µM Staurosporine (Positive Control) for maximum cell death.

  • Cell Preparation: Harvest K562 cells and resuspend in RPMI-1640 supplemented with 10% FBS and 1% Penicillin/Streptomycin.

  • Seeding: Dispense 1,500 cells per well in a volume of 25 µL into a 384-well white, flat-bottom microplate (e.g., Greiner Bio-One)[2]. Expert Tip: White plates maximize luminescent signal reflection and prevent well-to-well optical crosstalk.

  • Compound Dosing: Using an acoustic liquid handler (e.g., Echo 550), transfer Imatinib derivatives in a 10-point, 3-fold dilution series (final concentration range: 10 µM to 0.5 nM). Normalize all wells to 0.1% DMSO.

  • Incubation: Incubate the plates in a humidified incubator at 37°C with 5% CO 2​ for 72 hours[3].

  • Reagent Addition: Equilibrate the plate and CellTiter-Glo reagent to room temperature for 30 minutes. Add 25 µL of CTG reagent to each well[2].

  • Lysis and Reading: Shake the plate on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Record luminescence using a microplate reader (e.g., Tecan Infinite M200 or PerkinElmer EnVision)[1].

Phase 2: Mechanistic Proof – Target Engagement (AlphaLISA)

The Causality of Experimental Choice: While a compound may kill K562 cells, it must be proven that the cytotoxicity stems from BCR-ABL inhibition rather than off-target toxicity. Traditional Western Blotting is low-throughput and semi-quantitative. We employ Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA)[4] to quantify the phosphorylation status of BCR-ABL and its direct downstream substrate, CRKL. AlphaLISA requires no wash steps, minimizing the loss of suspension cells and labile phosphate groups.

Protocol 2.1: Homogeneous p-BCR-ABL Detection

Self-Validating Controls: Run a parallel AlphaLISA plate for Total BCR-ABL. A true kinase inhibitor will decrease p-BCR-ABL while leaving Total BCR-ABL intact. (Note: If evaluating PROTAC derivatives, both p-BCR-ABL and Total BCR-ABL will decrease).

  • Seeding & Treatment: Seed K562 cells at 10,000 cells/well in a 96-well plate. Treat with derivatives at their calculated IC 80​ concentrations for 2 hours. Expert Tip: A short 2-hour window captures kinase inhibition before the onset of apoptosis, which would cause non-specific protein degradation.

  • Lysis: Add 4X Lysis Buffer supplemented with broad-spectrum protease and phosphatase inhibitors (e.g., PhosSTOP). Agitate for 10 minutes at room temperature.

  • Acceptor Bead Addition: Transfer 5 µL of lysate to a 384-well OptiPlate. Add 10 µL of AlphaLISA Anti-p-BCR-ABL Acceptor beads (25 µg/mL final)[5]. Incubate for 1 hour at room temperature in the dark.

  • Donor Bead Addition: Add 10 µL of Streptavidin-coated Donor beads bound to biotinylated anti-Total-ABL antibody. Incubate for 1 hour in the dark.

  • Detection: Read the plate on an EnVision Multilabel Reader using the standard AlphaLISA protocol (Excitation 680 nm, Emission 615 nm)[6].

Phase 3: Terminal Fate – Apoptosis vs. Senescence

The Causality of Experimental Choice: Imatinib and its derivatives primarily eliminate CML cells via apoptosis, but they can also induce cytostatic senescence or autophagy[7]. To differentiate between early apoptosis, late apoptosis, and necrosis, we utilize Annexin V-FITC / Propidium Iodide (PI) dual-staining flow cytometry[8]. Annexin V binds to phosphatidylserine flipped to the outer leaflet of the plasma membrane (early apoptosis), while PI only enters cells with compromised membrane integrity (late apoptosis/necrosis).

Protocol 3.1: Annexin V/PI Flow Cytometry
  • Treatment: Plate K562 cells at 1×105 cells/mL in 6-well plates. Treat with the test compounds at 2×IC50​ for 48 hours[7].

  • Harvesting: Collect cells (including the supernatant, which contains floating apoptotic bodies) and centrifuge at 600 x g for 5 minutes. Wash twice with ice-cold PBS[8].

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer (containing 2 mM Ca 2+ ). Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution[8].

  • Incubation: Incubate for 15 minutes at room temperature in the dark[8].

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube to halt the reaction. Analyze immediately using a flow cytometer (e.g., BD Accuri C6 or FACSCalibur)[7][8]. Acquire at least 10,000 events per sample.

Quantitative Data Presentation

To benchmark novel derivatives, compare their profiles against established clinical standards. Below is a representative data matrix summarizing the expected cellular profiles of standard BCR-ABL inhibitors in K562 cells.

Compound ClassDerivative NameK562 Viability IC 50​ (72h)p-BCR-ABL IC 50​ (2h)Apoptotic Fraction (48h at 1 µM)Primary Resistance Profile
1st Gen TKI Imatinib250 - 400 nM150 nM~35%[7]T315I, E255K, Y253H
2nd Gen TKI Dasatinib0.5 - 1.5 nM0.8 nM~65%T315I
3rd Gen TKI Ponatinib0.3 - 0.8 nM0.5 nM~80%None (T315I Active)
Allosteric Asciminib1.0 - 2.5 nM1.5 nM~60%Myristoyl pocket muts

Experimental Workflow Summary

Assay_Workflow Library Imatinib Derivative Library Seeding K562 Cell Seeding (Log-Phase Growth) Library->Seeding Phase1 Phase 1: Viability (CellTiter-Glo, 72h) Seeding->Phase1 Phase2 Phase 2: Target Engagement (AlphaLISA p-BCR-ABL, 2h) Seeding->Phase2 Phase3 Phase 3: Terminal Fate (Annexin V/PI FACS, 48h) Phase1->Phase3 Active Hits Phase2->Phase3 Target Confirmed Analysis Data Synthesis & Lead Selection Phase3->Analysis

Fig 2: Three-tiered cell-based screening workflow for evaluating novel BCR-ABL inhibitors.

References

  • Dai, C., et al. "CX-5461 potentiates imatinib-induced apoptosis in K562 cells by stimulating KIF1B expression." Spandidos Publications, 2021. Available at:[Link]

  • Drullion, C., et al. "Apoptosis and autophagy have opposite roles on imatinib-induced K562 leukemia cell senescence." Cell Death & Disease, 2012. Available at:[Link]

  • Promega Corporation / US Patent 10576078B2. "Combination of clofazimine and imatinib for effective therapy of drug-resistant myeloid leukemia." Google Patents, 2020.
  • Boichuk, S., et al. "Drug Repurposing for Gastrointestinal Stromal Tumor." Molecular Cancer Therapeutics, 2013. Available at:[Link]

  • Lai, S. "Repurposing AMP-activated Protein Kinase with Bifunctional Small Molecules to Phosphorylate Non-native Substrates." Harvard DASH, 2022. Available at: [Link]

  • Bisserier, M., et al. "Acquisition of a single EZH2 D1 domain mutation confers acquired resistance to EZH2-targeted inhibitors." Oncotarget, 2015. Available at:[Link]

  • Yamada, K., et al. "Discovery and Characterization of Allosteric WNK Kinase Inhibitors." ACS Chemical Biology, 2016. Available at:[Link]

  • MacKenzie, K. D., et al. "Small-molecule screening identifies inhibition of salt-inducible kinases as a therapeutic strategy to enhance immunoregulatory functions of dendritic cells." PNAS, 2013. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 1-(4-Aminophenyl)cyclohexanecarbonitrile Stability in Solution

Welcome to the Technical Support Center. As a bifunctional molecule, 1-(4-Aminophenyl)cyclohexanecarbonitrile presents unique stability challenges in solution.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a bifunctional molecule, 1-(4-Aminophenyl)cyclohexanecarbonitrile presents unique stability challenges in solution. The molecule contains an electron-rich, oxidation-prone aniline moiety and an electrophilic, hydrolysis-prone nitrile group. This guide provides drug development professionals and analytical scientists with the mechanistic causality behind these degradation pathways and field-proven protocols to ensure experimental integrity.

Mechanistic Overview of Degradation Pathways

To stabilize this compound, we must first understand its inherent vulnerabilities. The lone pair of electrons on the primary amine nitrogen delocalizes into the pi system of the benzene ring, making the aromatic system highly susceptible to autoxidation and radical formation[1][2]. Conversely, the nitrile carbon is electrophilic; while the bulky cyclohexane ring provides some steric shielding, extreme pH conditions will force hydration and subsequent hydrolysis[3][4].

G Start 1-(4-Aminophenyl) cyclohexanecarbonitrile Oxidation Oxidation (Air / Light / Metals) Start->Oxidation O2, hν Hydrolysis Hydrolysis (Extreme pH / Heat) Start->Hydrolysis H+ or OH- Schiff Nucleophilic Attack (Carbonyl Solvents) Start->Schiff Ketones/Aldehydes Deg1 Azo/Nitroso Dimers (Colored Impurities) Oxidation->Deg1 Deg2 Amide / Carboxylic Acid (+18 Da / +19 Da Mass Shift) Hydrolysis->Deg2 Deg3 Schiff Base Adducts (Imine Formation) Schiff->Deg3

Degradation pathways of 1-(4-Aminophenyl)cyclohexanecarbonitrile in solution.

Frequently Asked Questions (Troubleshooting)

Q1: My stock solution turned from colorless to a pale pink/brown overnight. Is the compound still viable? A1: No, discoloration is a definitive indicator of oxidative degradation. The 4-aminophenyl group is highly prone to oxidation, initiated by dissolved oxygen, light, or trace transition metal impurities in your glassware[5][6]. The oxidation of aniline derivatives forms anilino radicals that couple to create highly conjugated, colored azo, azoxy, or quinone imine byproducts[1][2]. You must discard the solution and prepare a fresh batch using degassed solvents.

Q2: LC-MS analysis of my aged solution shows a new major peak with a mass increase of +18 Da. What happened? A2: This mass shift (+18 Da, corresponding to the addition of H₂O) indicates the partial hydrolysis of the cyclohexanecarbonitrile group into a primary amide. Nitriles undergo nucleophilic attack by water under acidic or basic conditions[3]. The base-catalyzed mechanism involves hydroxide attack on the C-N triple bond, forming an imidic acid intermediate that tautomerizes to the amide[3][4]. Ensure your solution is buffered to a neutral pH (pH 6.5–7.5) to prevent this.

Q3: Can I use Acetone or unpurified PEG to prepare my stock solutions? A3: Absolutely not. Primary amines react rapidly and reversibly with carbonyl compounds to form Schiff bases (imines). Acetone will directly react with the 4-aminophenyl group. Unpurified or aged Polyethylene Glycol (PEG) often contains trace formaldehyde and acetaldehyde due to oxidative cleavage, which will also scavenge your active compound. Use high-purity, anhydrous Acetonitrile, Methanol, or DMSO instead.

Quantitative Degradation Profile

The following table summarizes the expected stability of 1-(4-Aminophenyl)cyclohexanecarbonitrile under various environmental stressors. Use this data to interpret your analytical chromatograms.

Stress ConditionPrimary MechanismPrimary DegradantAnalytical Marker (LC-MS)Visual Indicator
Ambient Air / Light AutoxidationAzo / Nitroso dimersMultiple higher MW peaksPink to dark brown color
Aqueous Base (pH > 9) Base-catalyzed HydrolysisCyclohexanecarboxamide+18 Da mass shiftNone (Colorless)
Aqueous Acid (pH < 3) Acid-catalyzed HydrolysisCyclohexanecarboxylic acid+19 Da mass shift (loss of NH3)None (Colorless)
Carbonyl Solvents CondensationSchiff Base (Imine)+40 Da (if Acetone used)Pale yellow tint

Experimental Methodologies

Protocol A: Preparation of Ultra-Stable Stock Solutions

To ensure absolute scientific integrity in your assays, the preparation of the solution must be treated as a highly controlled, self-validating system.

Objective: Prevent autoxidation and hydrolytic degradation during long-term storage.

  • Solvent Preparation: Select HPLC-grade Acetonitrile or Methanol. Sparge the solvent with high-purity Nitrogen (N₂) or Argon (Ar) gas for 15 minutes to displace dissolved oxygen[6].

  • Glassware Passivation: Wash all amber glass storage vials with a 1 mM EDTA solution to chelate trace transition metals, followed by a thorough rinse with Milli-Q water and complete drying.

  • Dissolution: Weigh the solid 1-(4-Aminophenyl)cyclohexanecarbonitrile under an inert atmosphere (e.g., a glove box or nitrogen-purged balance enclosure). Dissolve the compound in the degassed solvent to achieve the desired stock concentration (e.g., 10 mM).

  • Aliquot and Seal: Divide the solution into single-use aliquots to prevent repeated freeze-thaw cycles and oxygen introduction. Blanket the headspace of each vial with Argon before sealing with PTFE-lined caps.

  • Storage: Store immediately at -20°C. Solutions prepared in this manner are typically stable for up to 3 months.

  • Validation Step: Run an HPLC-UV (254 nm) baseline check on Aliquot #1 immediately after preparation to establish a >99% purity baseline.

Workflow Step1 1. Solvent Degassing (N2/Ar Purge) Step2 2. Chelation Wash (EDTA Glassware) Step1->Step2 Step3 3. Dissolution (Inert Atmosphere) Step2->Step3 Step4 4. Aliquot & Store (-20°C, Amber Vials) Step3->Step4

Optimized workflow for preparing oxidation-resistant stock solutions.

Protocol B: Forced Degradation Profiling (Stability-Indicating Assay)

Before using this compound in complex biological or chemical matrices, you must validate that your analytical method (e.g., HPLC) can resolve the parent compound from its degradation products.

Objective: Generate specific degradation products to validate chromatographic resolution[5][6].

  • Oxidative Stress: Mix 1 mL of a 1 mg/mL stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours in the dark.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 1 mL of 0.1 M HCl before injection[4][5].

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 1 mL of 0.1 M NaOH before injection[5].

  • Photolytic Stress: Place 2 mL of the stock solution in a quartz cuvette and expose it to UV light (254 nm) for 24 hours[6].

  • Analysis: Inject all stressed samples into the LC-MS. Ensure the parent peak (1-(4-Aminophenyl)cyclohexanecarbonitrile) is baseline-separated from the oxidized dimers and hydrolyzed amides/acids.

References

  • Wikipedia. "Aniline - Oxidation." Wikimedia Foundation. Available at: [Link]

  • Chemistry Steps. "The Mechanism of Nitrile Hydrolysis To Carboxylic Acid." Chemistry Steps. Available at:[Link]

  • SciSpace. "Radiation Chemical Studies of the Oxidation of Aniline in Aqueous Solution." SciSpace. Available at: [Link]

Sources

Optimization

preventing degradation of 1-(4-Aminophenyl)cyclohexanecarbonitrile during storage

Technical Support Center: 1-(4-Aminophenyl)cyclohexanecarbonitrile Welcome to the technical support center for 1-(4-Aminophenyl)cyclohexanecarbonitrile. This guide is designed for researchers, scientists, and drug develo...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 1-(4-Aminophenyl)cyclohexanecarbonitrile

Welcome to the technical support center for 1-(4-Aminophenyl)cyclohexanecarbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on preventing degradation during storage and to offer troubleshooting solutions for common stability issues.

Frequently Asked Questions (FAQs)

Q1: What is 1-(4-Aminophenyl)cyclohexanecarbonitrile and what are its primary stability concerns?

A1: 1-(4-Aminophenyl)cyclohexanecarbonitrile is a molecule featuring a primary aromatic amine and a nitrile group attached to a cyclohexane ring. Its primary stability concerns are oxidation of the aminophenyl group and hydrolysis of the nitrile moiety.[1][2] Aromatic amines are susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and elevated temperatures, often resulting in coloration of the material.[3] The nitrile group is prone to hydrolysis, especially in the presence of moisture and under acidic or basic conditions, which can lead to the formation of amides and carboxylic acids.[4][5]

Q2: What are the ideal short-term and long-term storage conditions for this compound?

A2: For long-term storage, it is recommended to store the solid compound in a cool, dry place, ideally at 2-8°C.[4] The container should be tightly sealed and the headspace can be blanketed with an inert gas like argon or nitrogen to minimize exposure to air and moisture.[4] For short-term storage, keeping the compound in a desiccator at room temperature, protected from direct sunlight, is generally acceptable.[6]

Q3: My solid 1-(4-Aminophenyl)cyclohexanecarbonitrile has changed color (e.g., yellowed or darkened) over time. What does this indicate and is it still usable?

A3: A change in color, particularly darkening, is a common indicator of oxidation of the aromatic amine group.[3] While a slight color change may not significantly impact the purity for some applications, it is a sign of degradation. It is highly recommended to assess the purity of the material using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy, before use to ensure it meets the requirements of your experiment.[][8]

Q4: Can I store 1-(4-Aminophenyl)cyclohexanecarbonitrile in solution? If so, what are the best practices?

A4: Storing this compound in solution is generally not recommended for long periods due to the risk of hydrolysis.[4] If you must store it in solution, use a dry, aprotic solvent. Prepare the solution fresh if possible. For short-term storage, keep the solution at low temperatures (2-8°C) and protect it from light.[4] Blanketing the solution with an inert gas can also help to prevent degradation.[4]

Troubleshooting Guide: Common Degradation Issues

This section provides a structured approach to identifying and resolving common degradation problems encountered during the storage and handling of 1-(4-Aminophenyl)cyclohexanecarbonitrile.

Issue 1: Unexpected Peaks in Analytical Data (e.g., HPLC, LC-MS, NMR)
  • Symptom: Appearance of new, unexpected peaks in your analytical chromatogram or spectrum that were not present in the initial analysis of the compound.

  • Probable Cause: This is a classic sign of degradation. The new peaks likely correspond to oxidation or hydrolysis products.

  • Troubleshooting Workflow:

    Caption: Troubleshooting workflow for identifying degradation products.

  • Solutions:

    • Confirm Initial Purity: Re-analyze a freshly opened or new batch of the solid compound to confirm its initial purity.

    • Identify Degradants: If possible, use mass spectrometry (MS) to determine the molecular weights of the impurities. An increase in mass corresponding to the addition of one or more oxygen atoms suggests oxidation. An increase corresponding to the addition of a water molecule (or multiples thereof) points to hydrolysis of the nitrile group to an amide or carboxylic acid.[1][5]

    • Review Storage Conditions:

      • For Oxidation: Ensure the compound is stored under an inert atmosphere (nitrogen or argon). Use containers with tight-fitting seals. Avoid prolonged exposure to air during weighing and handling.

      • For Hydrolysis: Store the compound in a desiccator to protect it from atmospheric moisture.[9] When preparing solutions, use high-purity, dry solvents.

Issue 2: Gradual Decrease in Assay Value or Purity Over Time
  • Symptom: A quantitative analysis (e.g., by qNMR or HPLC with a standard) shows a decrease in the percentage of the active compound over time.

  • Probable Cause: Slow, progressive degradation of the compound under the current storage conditions.

  • Preventative Measures:

ParameterRecommended ConditionRationale
Temperature 2-8°C for long-term storage.[4]Reduces the rate of chemical degradation reactions.
Atmosphere Inert gas (Argon or Nitrogen).[4]Prevents oxidation of the aromatic amine.[2]
Light Amber vials or storage in the dark.Minimizes light-induced degradation.
Moisture Store in a desiccator or with desiccants.[9]Prevents hydrolysis of the nitrile group.[4]
  • Forced Degradation Study: To understand the stability limits of the compound under your specific experimental conditions, consider performing a forced degradation study. This involves exposing the compound to stress conditions (e.g., elevated temperature, high humidity, UV light, acidic/basic environment) and monitoring the degradation profile over time.[4]

Key Degradation Pathways

Understanding the likely chemical transformations that 1-(4-Aminophenyl)cyclohexanecarbonitrile can undergo is crucial for preventing them.

DegradationPathways cluster_oxidation Oxidation Pathway cluster_hydrolysis Hydrolysis Pathway A 1-(4-Aminophenyl) cyclohexanecarbonitrile B Oxidized Products (e.g., nitroso, nitro, polymeric species) A->B O2, Light, Heat C 1-(4-Aminophenyl) cyclohexanecarbonitrile D 1-(4-Aminophenyl) cyclohexanecarboxamide C->D H2O (mild conditions) E 1-(4-Aminophenyl) cyclohexanecarboxylic acid D->E H2O (acid/base catalysis)

Caption: Primary degradation pathways for 1-(4-Aminophenyl)cyclohexanecarbonitrile.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of 1-(4-Aminophenyl)cyclohexanecarbonitrile and detecting potential degradation products.

  • Objective: To determine the purity of a sample and identify the presence of impurities.

  • Materials:

    • 1-(4-Aminophenyl)cyclohexanecarbonitrile sample

    • HPLC-grade acetonitrile (ACN)

    • HPLC-grade water

    • Formic acid (or phosphoric acid, depending on MS compatibility needs)[10]

    • Volumetric flasks and pipettes

    • HPLC system with a UV detector

    • Reverse-phase C18 column

  • Methodology:

    • Standard Preparation: Accurately weigh a known amount of a reference standard of 1-(4-Aminophenyl)cyclohexanecarbonitrile and dissolve it in a suitable solvent (e.g., acetonitrile/water mixture) to a known concentration (e.g., 1 mg/mL). Prepare a series of dilutions to create a calibration curve.

    • Sample Preparation: Prepare the sample to be tested at a similar concentration to the standard.

    • HPLC Conditions (Example):

      • Column: C18, 4.6 x 150 mm, 5 µm

      • Mobile Phase A: Water with 0.1% Formic Acid

      • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

      • Gradient: Start with a suitable ratio (e.g., 70% A, 30% B), and run a gradient to increase the percentage of B over time to elute more non-polar impurities.

      • Flow Rate: 1.0 mL/min

      • Injection Volume: 10 µL

      • Detection: UV at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm).

    • Analysis: Inject the standards and the sample. Integrate the peak areas.

    • Calculation: Determine the purity of the sample by comparing its peak area to the calibration curve or by calculating the area percent of the main peak relative to the total area of all peaks.

References

  • Sparkl. (n.d.). Oxidation, Hydrolysis of Nitriles and Esters | Carboxylic Acids and Derivatives | Chemistry - 9701 | AS & A Level. Retrieved from [Link]

  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • Solvent Extraction. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]

  • SKC Inc. (2023, December 22). SAFETY DATA SHEET. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. Retrieved from [Link]

  • PubChem. (n.d.). 1,1'-Azobis(cyclohexanecarbonitrile). Retrieved from [Link]

  • MDPI. (2024, July 25). Photochemical Generation and Characterization of C-Aminophenyl-Nitrilimines: Insights on Their Bond-Shift Isomers by Matrix-Isolation IR Spectroscopy and Density Functional Theory Calculations. Retrieved from [Link]

  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • Scribd. (n.d.). Aromatic Amines Hazcard Overview. Retrieved from [Link]

  • National Center for Biotechnology Information. (2010, September 1). Effect of Cationic Micelles on the Decomposition of Alpha-Aminophenyl Cephalosporins. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 7.8 Reactions of Nitriles – Organic Chemistry II. Retrieved from [Link]

  • Chemistry Steps. (2024, December 5). Reactions of Nitriles. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • ACS Omega. (2018, May 21). Stability of a Series of BODIPYs in Acidic Conditions: An Experimental and Computational Study into the Role of the Substituents at Boron. Retrieved from [Link]

  • ResearchGate. (n.d.). Stability of derivatives in organic solvents. (A) ethanol; (B) methanol; (C) n-propanol. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of standard sample purity using the high-precision H-1-NMR process. Retrieved from [Link]

  • Agilent. (2016, September 1). CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 1-(4-Chlorophenyl)cyclohexanecarbonitrile on Newcrom R1 HPLC column. Retrieved from [Link]

  • ResearchGate. (2023, April 11). Finding the Stability Constants for the Colored Compounds Resulting from The Reaction of Five Food Dyes with the Diazotized Para-Nitro Aniline Reagent at their Natural pH. Retrieved from [Link]

  • KEGG. (n.d.). Degradation of aromatic compounds - Reference pathway. Retrieved from [Link]

  • ResearchGate. (2021, March 16). Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I). Retrieved from [Link]

  • Polish Journal of Environmental Studies. (n.d.). The Importance of Degradation in the Fate of Selected Organic Compounds in the Environment. Part I. General Considerations. Retrieved from [Link]

  • Journal of Environmental Chemical Engineering. (2026, February 5). Photochemical degradation of the aromatic amine 4-(N,N-dimethylamino)benzonitrile: Triplet sensitisation, back reduction, and (quasi-)global modelling. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Degradation and Drug Delivery Properties of poly(1,4-cyclohexanedicarboxylic Anhydride). Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Addressing Poor Solubility of 1-(4-Aminophenyl)cyclohexanecarbonitrile Derivatives

Welcome to the technical support center for 1-(4-Aminophenyl)cyclohexanecarbonitrile derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility cha...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1-(4-Aminophenyl)cyclohexanecarbonitrile derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this class of compounds. Our goal is to provide a logical, in-depth troubleshooting framework, moving from fundamental characterization to advanced formulation strategies, grounded in established scientific principles.

Section 1: Understanding the Core Problem

Q1: Why are my 1-(4-Aminophenyl)cyclohexanecarbonitrile derivatives showing poor aqueous solubility?

A: The limited aqueous solubility of this compound class typically stems from its molecular structure, which presents a classic conflict between hydrophobic and hydrophilic features.

  • Hydrophobic Character: The cyclohexyl ring and the phenyl group are both large, non-polar moieties. These regions of the molecule are hydrophobic, meaning they do not interact favorably with water molecules, leading to low solubility.

  • Hydrophilic Character: The primary amine (-NH2) group on the phenyl ring is a basic functional group. It is capable of hydrogen bonding and can be protonated to form a positively charged ammonium ion (-NH3+). This is the primary source of hydrophilicity. The nitrile (-C≡N) group is polar but contributes less significantly to overall aqueous solubility.

The overall solubility is a balance between these opposing characteristics. For many derivatives in this class, the hydrophobic nature of the large carbocyclic framework dominates, resulting in classification as a poorly water-soluble compound. According to frameworks like the Biopharmaceutics Classification System (BCS), these molecules often fall into Class II (low solubility, high permeability) or Class IV (low solubility, low permeability), making oral bioavailability a significant challenge.[1][2][3]

G cluster_0 1-(4-Aminophenyl)cyclohexanecarbonitrile Core cluster_1 Factors Influencing Solubility Core General Structure Hydrophobic Hydrophobic Regions - Cyclohexyl Ring - Phenyl Ring Hydrophobic->Core Drives Poor Aqueous Solubility Hydrophilic Hydrophilic/Ionizable Group - Primary Amine (-NH2) Hydrophilic->Core Provides Handle for Solubility Enhancement

Caption: Key structural features governing solubility.

Section 2: Foundational Characterization - Your First Steps

Before attempting to improve solubility, you must first quantify the problem. A thorough understanding of your derivative's physicochemical properties is essential for selecting an appropriate enhancement strategy. The aim of pharmaceutical development is to design a quality product, and this begins with robust characterization.[4]

Q2: What are the critical first experiments to run when troubleshooting the solubility of a new derivative?

A: Your initial experimental workflow should focus on three key areas: determining the pH-solubility profile, measuring the pKa of the ionizable amino group, and assessing the compound's lipophilicity (LogP).

G start New Derivative with Poor Solubility step1 Protocol 1 Determine pH-Solubility Profile (Kinetic & Thermodynamic) start->step1 step2 Protocol 2 Determine pKa (Potentiometric Titration) start->step2 step3 Determine Lipophilicity (LogP/D) start->step3 decision Analyze Data: - pKa - pH of max solubility - LogP > 3? step1->decision step2->decision step3->decision strategy Select Appropriate Solubility Enhancement Strategy (Salt, Co-solvent, ASD, etc.) decision->strategy

Caption: Initial characterization workflow for a poorly soluble compound.

Protocol 1: Aqueous pH-Solubility Profile Determination

This protocol distinguishes between kinetic and thermodynamic solubility, which is crucial for understanding if your compound is prone to precipitating from a supersaturated state.

Objective: To measure the solubility of the derivative across a physiologically relevant pH range (e.g., pH 1.2 to 7.4).

Methodology (Shake-Flask Method for Thermodynamic Solubility):

  • Buffer Preparation: Prepare a series of buffers (e.g., 0.1 N HCl for pH 1.2, citrate buffers for pH 3.0-5.0, phosphate buffers for pH 6.0-7.4).

  • Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of each buffer. Ensure enough solid is added so that some remains undissolved at the end of the experiment.

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached. A longer duration may be necessary for highly crystalline materials.

  • Sample Processing: After equilibration, allow the vials to stand to let undissolved solid settle. Carefully withdraw an aliquot from the supernatant. Immediately filter the aliquot through a low-binding 0.22 µm syringe filter (e.g., PVDF) to remove any undissolved particles.

  • Quantification: Dilute the filtered supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, typically HPLC-UV.

  • Data Analysis: Plot the measured solubility (in µg/mL or µM) against the pH of the buffer.

Protocol 2: pKa Determination by Potentiometric Titration

The pKa value is the pH at which the primary amine group is 50% ionized. Knowing this is non-negotiable for any strategy involving pH modification or salt formation.[5][6]

Objective: To determine the acid dissociation constant (pKa) of the 1-(4-aminophenyl) moiety.

Methodology:

  • System Calibration: Calibrate a potentiometer using standard aqueous buffers at pH 4, 7, and 10.[5]

  • Sample Preparation: Accurately weigh and dissolve a known amount of the compound in a solution of 0.15 M KCl to maintain constant ionic strength.[5] A co-solvent like methanol may be required if the compound's free base is very insoluble, but the pKa value will need to be corrected back to aqueous conditions.[6] Purge the solution with nitrogen to remove dissolved CO2.

  • Titration: Place the solution in a reaction vessel with a magnetic stirrer and immerse the pH electrode.

  • For a Basic Group (like the amine): Titrate the solution by adding small, precise increments of a standardized strong acid (e.g., 0.1 M HCl). Record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region (the flattest part of the curve before the steep inflection point).[5] Alternatively, the pKa corresponds to the pH at the half-equivalence point.

Parameter Typical Data to Collect Importance
Thermodynamic Solubility Solubility (µg/mL) at pH 1.2, 4.5, 6.8, 7.4Defines the true equilibrium solubility; essential for formulation design.
pKa pH value (e.g., 3.5 - 5.0 for an aromatic amine)Critical for predicting ionization state and selecting salt-formers.[7]
LogP / LogD Calculated or experimentally determined valueIndicates lipophilicity; guides selection between lipid-based vs. aqueous-based strategies.

Section 3: A Systematic Guide to Solubility Enhancement

Once you have characterized your derivative, you can select a rational strategy to address the solubility issue. The following Q&A guide is structured as a decision tree, starting with the most direct methods.

Q3: My compound has a basic amine with a pKa of ~4.0. Is salt formation a good first strategy?

A: Absolutely. For an ionizable compound like yours, salt formation is the most common, effective, and often simplest method to significantly increase aqueous solubility and dissolution rate.[1][8][9][10]

The Principle: The strategy involves reacting the basic amine group with an acid (a counter-ion) to form a salt. This salt is an ionic species that is generally much more soluble in water than the neutral "free base" form of the compound.[11] A key guideline is the "pKa rule," which states that for efficient salt formation, the pKa of the acid counter-ion should be at least 2-3 pH units lower than the pKa of your compound's basic group.[7]

Example: If your derivative's pKa is 4.0, you would select a strong acid counter-ion like hydrochloric acid (pKa <1) or methanesulfonic acid (pKa ~ -1.9).

Protocol 3: Small-Scale Salt Screening

Objective: To identify a crystalline, stable salt form with improved solubility compared to the free base.

Methodology:

  • Solvent Selection: Dissolve the free base form of your derivative in a suitable organic solvent (e.g., acetone, ethanol, ethyl acetate) at a moderate concentration.

  • Counter-Ion Addition: Prepare solutions of various acid counter-ions (see table below) in the same or a miscible solvent. Add a stoichiometric amount (e.g., 1.05 equivalents) of the counter-ion solution to the solution of your compound.

  • Crystallization: Allow the mixture to stir at room temperature or with gentle heating. If no precipitate forms, attempt to induce crystallization by slow cooling, solvent evaporation, or by adding a small amount of an anti-solvent (a solvent in which the salt is poorly soluble, like hexane or MTBE).

  • Isolation & Analysis: Isolate any resulting solids by filtration. Wash with a small amount of the anti-solvent and dry under vacuum.

  • Characterization: Analyze the new solid to confirm salt formation and assess its properties. Key analyses include:

    • Solubility Testing: Measure the aqueous solubility of the new salt form using Protocol 1.

    • Solid-State Characterization: Use techniques like X-Ray Powder Diffraction (XRPD) to confirm crystallinity and check for polymorphism, and Differential Scanning Calorimetry (DSC) to determine the melting point and thermal stability.

Common Acid Counter-ions for Basic Drugs pKa Typical Properties
Hydrochloride (HCl)< 1Often highly soluble, well-established. Can be hygroscopic.[7]
Mesylate (Methanesulfonic Acid)~ -1.9Tends to form stable, crystalline salts with good solubility.[7]
Sulfate (H2SO4)~ -3.0Can form stable salts, but solubility can be variable.
Maleate (Maleic Acid)~ 2.0Dicarboxylic acid, can offer different crystal packing options.
Fumarate (Fumaric Acid)~ 3.03Often forms stable, less hygroscopic salts.[7]
Tartrate (Tartaric Acid)~ 2.98Chiral counter-ion, can be used for chiral resolution.
Q4: Salt formation was unsuccessful, or the resulting salts were unstable/amorphous. What should I try next?

A: If salt formation is not viable, the next logical step is to explore formulation-based approaches that don't require chemical modification of the API. These include using co-solvents, creating amorphous solid dispersions, or using complexing agents like cyclodextrins.

Strategy A: Co-solvency

The Principle: Co-solvency involves adding a water-miscible organic solvent (a co-solvent) to an aqueous solution to reduce the overall polarity of the solvent system.[12][13][14] This makes the environment more favorable for dissolving a hydrophobic compound. This is a very common technique for creating liquid formulations for preclinical studies.[15][16]

Protocol 4: Co-solvent Solubility Screening

Objective: To determine the solubility enhancement of the derivative in various co-solvent/water mixtures.

Methodology:

  • Co-solvent Selection: Choose a panel of pharmaceutically acceptable co-solvents (see table below).

  • System Preparation: Prepare a series of binary mixtures of the co-solvent with water or a relevant buffer (e.g., 10%, 20%, 30%, 40% v/v co-solvent).

  • Solubility Measurement: Using the shake-flask method described in Protocol 1, determine the solubility of your compound in each co-solvent mixture.

  • Data Analysis: Plot the solubility of your compound as a function of the co-solvent concentration. This will identify the most effective co-solvent and the concentration needed to achieve your target solubility.

Common Co-solvents Properties & Use Cases
Ethanol Good solubilizing power for many organics. Volatile.[15]
Propylene Glycol (PG) Less volatile than ethanol, common in oral and parenteral formulations.[13][15]
Polyethylene Glycol 400 (PEG 400) Low-molecular-weight polymer, good solubilizer, low toxicity.[13][16]
Dimethyl Sulfoxide (DMSO) Very strong solubilizer, but primarily used for in-vitro or early-stage in-vivo studies due to toxicity concerns.[14][16]
Strategy B: Amorphous Solid Dispersions (ASDs)

The Principle: Crystalline materials require a significant amount of energy (lattice energy) to break apart the crystal structure before they can dissolve. By converting the compound to a high-energy amorphous state and dispersing it within a hydrophilic polymer matrix, you can bypass this energy barrier, leading to dramatically increased apparent solubility and dissolution rates.[2][17][18][19]

Common Preparation Methods:

  • Spray Drying: The drug and a polymer are co-dissolved in a solvent, which is then rapidly evaporated by spraying into a hot gas stream.[17][20]

  • Hot-Melt Extrusion (HME): The drug and polymer are mixed and heated until molten, then extruded to form a solid dispersion. This is a solvent-free method.[2][19]

Considerations:

  • Polymer Selection: The choice of polymer (e.g., PVP, HPMC, Soluplus®) is critical for both stabilizing the amorphous drug and promoting its release.

  • Stability: Amorphous systems are thermodynamically unstable and can revert to a more stable, less soluble crystalline form over time. Stability testing is crucial.

Strategy C: Complexation with Cyclodextrins

The Principle: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a hydrophobic interior cavity.[21][22] The hydrophobic part of your derivative (the cyclohexylphenyl core) can fit inside this cavity, forming an "inclusion complex."[23][24][25] This complex presents the hydrophilic exterior of the cyclodextrin to the water, effectively masking the drug's hydrophobicity and increasing its apparent solubility.[21]

Common Cyclodextrins:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Widely used due to its high aqueous solubility and low toxicity.[22]

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD): Anionic derivative often used in parenteral formulations to form strong complexes with basic drugs.[24]

G cluster_salt Chemical Modification cluster_formulation Formulation Strategies start Initial Characterization Complete (pKa, pH-Solubility Profile) q1 Is the compound ionizable (pKa determined)? start->q1 salt Strategy: Salt Formation (Protocol 3) q1->salt Yes cosolvent Strategy A: Co-solvents (Protocol 4) q1->cosolvent No q2 Is the salt crystalline, stable, and more soluble? salt->q2 success SUCCESS: Proceed with selected salt form q2->success Yes q2->cosolvent No asd Strategy B: Amorphous Solid Dispersions cosolvent->asd If liquid formulation is not sufficient cyclo Strategy C: Cyclodextrin Complexation asd->cyclo If thermally unstable or polymer incompatible

Caption: Decision tree for selecting a solubility enhancement strategy.

References

  • Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2011, March 1). American Pharmaceutical Review. [Link]

  • Solid Dispersion Techniques Improve Solubility of Poorly Water-Soluble Drug: A Review. (2021, June 15). International Journal of Pharmaceutical Research and Applications. [Link]

  • Recent Trends in Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. (2025, November 8). Pharmaceutical Technology. [Link]

  • Solubility enhancement techniques: A comprehensive review. (2023, March 13). GSC Biological and Pharmaceutical Sciences. [Link]

  • Particle Size Reduction in Pharmacy for Enhancing Drug Formulation & Performance. (2023, May 19). Fitzpatrick. [Link]

  • Cosolvent - Wikipedia. (n.d.). Wikipedia. [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • An overview of size reduction technologies in the field of pharmaceutical manufacturing. (n.d.). ResearchGate. [Link]

  • Solid dispersion technique for improving solubility of some poorly soluble drugs - Scholars Research Library. (n.d.). Scholars Research Library. [Link]

  • A Brief Review on Solubility Enhancement Techniques with Drug and Polymer. (2022, December 12). Journal of Drug Delivery and Therapeutics. [Link]

  • Contemporary Review on Solubility Enhancement Techniques. (2023, February 15). Journal of Drug Delivery and Therapeutics. [Link]

  • A review on solubility enhancement technique for pharmaceutical drugs - Global Scholarly Communication Online Press. (2024, February 29). GSC Biological and Pharmaceutical Sciences. [Link]

  • Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. (n.d.). Creative Bioarray. [Link]

  • Formulating Immediate-Release Tablets for Poorly Soluble Drugs. (2020, June 2). Drug Development & Delivery. [Link]

  • Enhanced Solubility through API Processing: Salt and Cocrystal Formation. (2023, May 5). Contract Pharma. [Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (n.d.). MDPI. [Link]

  • Solubility Enchantment Of Poorly Soluble Drug - International Journal of Pharmaceutical Sciences. (2024, July 7). ijpsonline.com. [Link]

  • Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. (2022, November 15). ijmsdr.com. [Link]

  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability - SciSpace. (2018, September 15). SciSpace. [Link]

  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. (n.d.). sphinxsai.com. [Link]

  • ICH Q8 Explained: A Guide to Pharmaceutical Development & QbD | IntuitionLabs. (2025, November 15). IntuitionLabs. [Link]

  • Current Trends on Solid Dispersions: Past, Present, and Future - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? (2025, July 31). Roquette. [Link]

  • Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin - MDPI. (2026, January 16). MDPI. [Link]

  • Salt formation to improve drug solubility - Sign-in. (n.d.). sciencedirect.com. [Link]

  • Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties - Aston Research Explorer. (n.d.). Aston University. [Link]

  • Techniques to improve the solubility of poorly soluble drugs - ResearchGate. (n.d.). ResearchGate. [Link]

  • View of SOLID DISPERSION- STRATEGY TO ENHANCE SOLUBILITY AND DISSOLUTION OF POORLY WATER SOLUBLE DRUGS | Universal Journal of Pharmaceutical Research. (n.d.). ujpr.org. [Link]

  • Salt formation to improve drug solubility - PubMed. (2007, July 30). National Center for Biotechnology Information. [Link]

  • A Systemic Review on Techniques of Solubility Enhancement for Poor Water-Soluble Drugs. (2024, June 15). ijcrt.org. [Link]

  • Co-solvents.pptx. (n.d.). Scribd. [Link]

  • Formulating OSDs for Poorly Soluble Drugs - Tablets & Capsules. (2025, July 15). Tablets & Capsules. [Link]

  • Mastering ICH Q8 R2: A Guide to Quality by Design in Pharma - Cognidox. (2025, May 29). Cognidox. [Link]

  • Understanding ICH Q7, Q8, Q9 & Q10: Guide for pharma quality - Ideagen. (2024, August 7). Ideagen. [Link]

  • Pharmaceutical Development ICH 2009. (2005, November 10). International Council for Harmonisation. [Link]

  • 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. (2025, March 31). pharmaceuticalguideline.com. [Link]

  • Particle Size Reduction: Complete Guide to Industrial Methods - AMIX Systems. (2024, June 24). AMIX Systems. [Link]

  • ICH Q8 (R2) Pharmaceutical development - Scientific guideline. (2009, June 1). European Medicines Agency. [Link]

  • Particle Size Reduction: A Comprehensive Guide for Increased Efficiency - Blog. (n.d.). Quadro Engineering. [Link]

Sources

Optimization

Technical Support Center: Optimizing 1-(4-Aminophenyl)cyclohexanecarbonitrile Synthesis &amp; Minimizing Impurities

Welcome to the Technical Support Center for the synthesis of 1-(4-Aminophenyl)cyclohexanecarbonitrile . As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development pr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 1-(4-Aminophenyl)cyclohexanecarbonitrile . As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the complex mechanistic pathways of this synthesis.

Producing high-purity 1-(4-Aminophenyl)cyclohexanecarbonitrile requires mastering two distinct chemical stages: a base-promoted cycloalkylation followed by a chemoselective catalytic hydrogenation. This guide moves beyond simple procedural steps to explain the causality behind impurity formation, providing self-validating protocols to ensure your experimental success.

I. Synthetic Workflow Overview

The production of this critical intermediate relies on a two-step sequence. First, the construction of the cyclohexane ring via double alkylation, followed by the selective reduction of the nitroarene to an aniline derivative without disturbing the sensitive carbonitrile group.

Workflow A 4-Nitrophenylacetonitrile + 1,5-Dibromopentane B Base-Promoted Cycloalkylation A->B NaH, DMSO 0°C to RT C 1-(4-Nitrophenyl) cyclohexanecarbonitrile B->C Cyclization D Catalytic Hydrogenation C->D H2, Pd/C EtOH E 1-(4-Aminophenyl) cyclohexanecarbonitrile D->E Nitro Reduction

Workflow for the synthesis of 1-(4-Aminophenyl)cyclohexanecarbonitrile.

II. Troubleshooting Guide: Stage 1 - Cycloalkylation

The initial stage involves reacting 4-nitrophenylacetonitrile with 1,5-dibromopentane. This requires a strong base to abstract the acidic alpha-protons.

Q: Why is my crude product heavily contaminated with 5-bromo-2-(4-nitrophenyl)pentanenitrile? A: This is an uncyclized intermediate. The reaction requires two equivalents of base. The first deprotonation (mono-alkylation) is kinetically fast. However, the second deprotonation—required to close the sterically hindered cyclohexane ring—is significantly slower. If your base is depleted by ambient moisture, or if the reaction temperature is too low, the process stalls at the mono-alkylated stage. Solution: Ensure strictly anhydrous conditions and use a slight excess of base (e.g., 2.2 equivalents of NaH) .

Q: I am detecting 1-(4-nitrophenyl)cyclohexanecarboxamide in my HPLC trace. How is the nitrile hydrolyzing? A: Nitriles are highly susceptible to hydrolysis into amides (and eventually carboxylic acids) when exposed to strong aqueous bases. If you are using Phase Transfer Catalysis (PTC) with NaOH, prolonged exposure or high temperatures will trigger this side reaction. Solution: Switch to an anhydrous base system (like NaH in dry DMSO). If PTC must be used, strictly control the temperature (< 40 °C) and quench the reaction rapidly with cold, dilute acid to neutralize the base before hydrolysis can occur.

III. Troubleshooting Guide: Stage 2 - Nitro-to-Amine Reduction

The reduction of 1-(4-nitrophenyl)cyclohexanecarbonitrile must be highly chemoselective.

Q: My final product has a distinct yellow/orange tint and contains high-molecular-weight impurities. What went wrong? A: You are observing the formation of azo and azoxy dimers. According to , the reduction proceeds through nitroso and hydroxylamine intermediates. If the catalyst surface is starved of hydrogen (due to poor agitation or low pressure), these two intermediates escape the catalyst surface and condense to form an azoxy dimer, which subsequently reduces to colored azo and hydrazo species . Solution: Eliminate mass-transfer limitations by increasing agitation (RPM) and optimizing H2​ pressure. Additionally, ensure your solvent system is strictly neutral, as basic conditions exponentially accelerate this bimolecular condensation.

Q: How do I prevent the over-reduction of the carbonitrile group to a primary amine (forming a benzylamine derivative)? A: The carbonitrile group (-C≡N) can be cleaved and reduced to a primary amine (-CH₂NH₂) if the hydrogenation conditions are too aggressive. Solution: Avoid hyperactive catalysts like Raney Nickel at high temperatures. Instead, use a milder catalyst such as 5% Pt/C or a poisoned Pd/C catalyst, and strictly limit the hydrogen pressure to 2–3 bar at room temperature.

Haber Nitro Nitroarene (Starting Material) Nitroso Nitrosoarene (Intermediate) Nitro->Nitroso +H2, -H2O Hydroxyl N-Arylhydroxylamine (Intermediate) Nitroso->Hydroxyl +H2 Azoxy Azoxy Dimer (Impurity) Nitroso->Azoxy + Hydroxylamine (Condensation) Amine Aniline Derivative (Target Product) Hydroxyl->Amine +H2, -H2O Hydroxyl->Azoxy Azo Azo Dimer (Impurity) Azoxy->Azo +H2, -H2O Hydrazo Hydrazo Dimer (Impurity) Azo->Hydrazo +H2 Hydrazo->Amine +H2 (Cleavage)

Haber's mechanism illustrating direct reduction vs. condensation impurity pathways.

IV. Quantitative Impurity Profiling

Use the following table to benchmark your analytical results and immediately deploy the correct mitigation strategy.

Impurity ClassChemical IdentityTypical Yield Loss (%)Acceptable Limit (Area %)CausalityMitigation Strategy
Uncyclized Intermediate 5-bromo-2-(4-nitrophenyl)pentanenitrile5 - 15%< 0.5%Base depletion / Low temperatureUse strictly anhydrous conditions; 2.2 eq NaH.
Hydrolyzed Nitrile 1-(4-nitrophenyl)cyclohexanecarboxamide2 - 10%< 0.1%Exposure to aqueous baseAvoid PTC; quench aggressively with cold dilute HCl.
Condensation Dimers Azoxy / Azo / Hydrazo derivatives10 - 30%< 0.2% H2​ starvation / Basic mediaIncrease agitation; optimize H2​ pressure; avoid base.
Over-reduced Amine 1-(4-aminophenyl)cyclohexanemethanamine5 - 20%< 0.1%Hyperactive catalyst / High pressureUse Pt/C; limit H2​ pressure to 2 bar; monitor uptake.

V. Self-Validating Experimental Protocols

To guarantee reproducibility and scientific integrity, utilize these self-validating methodologies. Every critical step contains a built-in validation check to prevent downstream failures.

Protocol 1: Anhydrous Cycloalkylation
  • Preparation: Suspend 2.2 equivalents of NaH (60% dispersion in mineral oil) in strictly anhydrous DMSO under an inert N2​ atmosphere.

  • Addition: Cool the suspension to 0 °C. Dropwise, add a mixture of 4-nitrophenylacetonitrile (1.0 eq) and 1,5-dibromopentane (1.05 eq) dissolved in dry DMSO.

  • Cyclization: Remove the ice bath and allow the reaction to stir at room temperature for 3–4 hours.

  • Self-Validating Quench: Cool the mixture back to 0 °C. Quench the reaction by dropwise addition of cold 10% HCl until the aqueous phase reaches pH 5-6.

    • Validation Check: Testing the aqueous layer with pH paper ensures the strong base is fully neutralized. This physically prevents the base-catalyzed hydrolysis of the nitrile into an amide during the subsequent extraction.

  • Isolation: Extract with Ethyl Acetate (3x), wash the combined organic layers thoroughly with brine to remove DMSO, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

Protocol 2: Chemoselective Catalytic Hydrogenation
  • Preparation: Dissolve the crude 1-(4-nitrophenyl)cyclohexanecarbonitrile in absolute ethanol.

  • Catalyst Loading: Add 5% Pt/C (or 5% Pd/C) at a 5-10 wt% loading under a blanket of N2​ .

  • Hydrogenation & Self-Validation: Purge the vessel with N2​ (3x), then H2​ (3x). Pressurize to exactly 2 bar H2​ and stir vigorously (>800 RPM) at 25 °C.

    • Validation Check: Monitor the hydrogen uptake via a mass flow controller or pressure drop gauge. The reaction is complete when H2​ consumption abruptly ceases (typically after exactly 3 molar equivalents of H2​ are consumed). Continuing beyond this exact stoichiometric point risks over-reduction of the carbonitrile group.

  • Isolation: Purge the vessel with N2​ to safely remove residual hydrogen. Filter the mixture through a pad of Celite to remove the catalyst (this immediately halts any further reactivity). Concentrate the filtrate to yield high-purity 1-(4-aminophenyl)cyclohexanecarbonitrile.

VI. References

  • World Intellectual Property Organization. (2014). Pyrimidone derivatives and their use in the treatment, amelioration or prevention of a viral disease (Patent No. WO2014108406A1). Google Patents.

  • Organic Process Research & Development. (2019). FAST Hydrogenations as a Continuous Platform for Green Aromatic Nitroreductions. ACS Publications.[Link]

  • Chemical Reviews. (2018). Reduction of Nitro Compounds Using 3d-Non-Noble Metal Catalysts. ACS Publications.[Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 767958, 1-(4-Aminophenyl)cyclopentanecarbonitrile (Structural Analog Reference). [Link]

Troubleshooting

Technical Support Center: HPLC Analysis of 1-(4-Aminophenyl)cyclohexanecarbonitrile &amp; Analogs

Welcome to the dedicated troubleshooting and guidance center for the High-Performance Liquid Chromatography (HPLC) separation of 1-(4-Aminophenyl)cyclohexanecarbonitrile and its structurally similar analogs. These compou...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated troubleshooting and guidance center for the High-Performance Liquid Chromatography (HPLC) separation of 1-(4-Aminophenyl)cyclohexanecarbonitrile and its structurally similar analogs. These compounds, characterized by a basic primary amine and varying hydrophobicities, present unique challenges in reversed-phase chromatography. This guide is structured as a series of frequently asked questions (FAQs) to directly address the common issues encountered in the lab, providing not just solutions but the underlying scientific principles to empower your method development process.

Section 1: Managing Poor Peak Shape

Poor peak shape, especially tailing, is the most frequently encountered issue when analyzing basic compounds like aromatic amines. This section addresses the causes and provides systematic solutions.

Q1: My peak for 1-(4-aminophenyl)cyclohexanecarbonitrile is severely tailing. What is the primary cause and how do I fix it?

A1: Severe peak tailing for this and similar basic analytes is almost always caused by secondary ionic interactions between the protonated amine group on your analyte and residual, deprotonated silanol groups (Si-O⁻) on the surface of the silica-based stationary phase (e.g., a C18 column). This interaction is separate from the desired hydrophobic (reversed-phase) interaction and leads to a portion of the analyte molecules being overly retained, resulting in a "tail."

Here is a logical workflow to diagnose and resolve this issue:

G cluster_0 start Peak Tailing Observed ph_check Is Mobile Phase pH 2.5 - 3.5? start->ph_check buffer_check Is Buffer Concentration 20-50 mM? ph_check->buffer_check  Yes solution_ph ACTION: Adjust pH to 2.7 with Formic or Phosphoric Acid. Ensure analyte is fully protonated. ph_check->solution_ph No   column_check Using a High-Purity, End-Capped Column? buffer_check->column_check  Yes solution_buffer ACTION: Increase buffer concentration. The buffer cations (e.g., K+, Na+) will shield the silanols. buffer_check->solution_buffer No   solution_column ACTION: Switch to a modern, fully end-capped column or a polar-embedded phase column. column_check->solution_column No   success Peak Shape Improved column_check->success  Yes solution_ph->ph_check Re-evaluate solution_buffer->buffer_check Re-evaluate solution_column->success Re-evaluate with new column

Caption: Troubleshooting workflow for peak tailing of basic compounds.

Detailed Steps:

  • Control the Mobile Phase pH: The pKa of the aromatic amine is typically in the 4-5 range. To ensure the analyte is consistently in its fully protonated state (R-NH₃⁺) and to suppress the ionization of acidic silanols (pKa ~3.5-4.5), an acidic mobile phase pH is required.

    • Action: Adjust your aqueous mobile phase to a pH between 2.5 and 3.0 using an appropriate acidifier like formic acid or phosphoric acid. This ensures the amine is uniformly charged and minimizes silanol activity.

  • Optimize Buffer Concentration: The buffer ions themselves play a crucial role. The positively charged ions from your buffer (e.g., K⁺ from potassium phosphate) can compete with your protonated analyte for the negatively charged silanol sites, effectively "shielding" the analyte from these secondary interactions.

    • Action: If tailing persists, increase your buffer concentration in the aqueous phase to 25-50 mM. This provides more ions to mask the residual silanols without significantly increasing viscosity.

  • Select the Right Column: Not all C18 columns are created equal. Older "Type A" silica columns have a high concentration of acidic silanols. Modern "Type B" silica is much higher purity and is almost always "end-capped," a process that chemically converts most surface silanols into less interactive siloxane bonds.

    • Action: Ensure you are using a high-purity, fully end-capped C18 or C8 column. If tailing is still an issue, consider a column with a polar-embedded group or a phenyl-hexyl phase, which can offer alternative selectivity and better shielding of the silica surface.

Q2: I've reduced tailing, but now my peak is fronting. What's happening?

A2: Peak fronting is typically caused by two main issues: analyte overload or poor sample solvent compatibility.

  • Analyte Overload: You are injecting too much sample mass onto the column. This saturates the stationary phase at the point of injection, causing molecules to travel down the column before they can properly interact, leading to a fronting peak.

    • Action: Prepare a serial dilution of your sample (e.g., 1:2, 1:5, 1:10) and inject them. Identify the concentration at which the peak shape becomes symmetrical.

  • Sample Solvent Mismatch: If your sample is dissolved in a solvent that is much stronger (more eluting power) than your mobile phase (e.g., dissolving the sample in 100% acetonitrile when the mobile phase is 30% acetonitrile), the sample will not partition correctly onto the column head. This causes the peak to spread out and often front.

    • Action: As a rule, your sample solvent should be as close in composition to the mobile phase as possible, or ideally, weaker. Try dissolving your sample in the initial mobile phase composition.

Section 2: Improving Resolution and Selectivity

Separating structurally similar analogs is a common goal. Resolution is a function of column efficiency, selectivity, and retention. This section focuses on manipulating selectivity, the primary factor for separating closely related compounds.

Q3: I can't separate two critical analogs. Their peaks are co-eluting or only forming a small shoulder. How can I improve the resolution?

A3: Improving the resolution between two closely related analytes requires changing the selectivity (α) of your chromatographic system. This means altering the chemistry to make the column "see" the two analogs differently.

Systematic Approach to Improving Selectivity:

ParameterActionScientific Rationale
Organic Modifier Switch from Acetonitrile (ACN) to Methanol (MeOH), or vice-versa.ACN and MeOH have different dipole moments and hydrogen bonding capabilities. ACN is an aprotic solvent, while MeOH is a protic solvent that can act as a hydrogen bond donor. This difference in interaction with your analytes can significantly alter their relative retention times and improve selectivity.
Mobile Phase pH Perform a pH study (e.g., pH 2.7, 3.2, 5.0, 7.0), ensuring you stay within the column's stable pH range.If your analogs have slightly different pKa values, changing the pH can alter their degree of ionization differently. Even a small change in the net charge of one analog compared to the other can lead to a large change in retention and selectivity.
Column Chemistry Change the stationary phase.If a C18 column isn't working, the interaction is purely hydrophobic. Try a Phenyl-Hexyl column to introduce pi-pi interactions with the aromatic ring of your analytes. Alternatively, a Polar-Embedded (e.g., amide or carbamate) phase offers different hydrogen bonding capabilities and can provide unique selectivity for polar molecules.
Temperature Systematically vary the column temperature (e.g., 25°C, 35°C, 45°C).Increasing temperature reduces mobile phase viscosity (improving efficiency) but can also change selectivity. The magnitude of change in retention with temperature can differ between two analytes, sometimes increasing resolution.

Protocol: Systematic Organic Modifier & pH Screening

  • Baseline Condition: Establish your best method so far (e.g., C18 column, 40:60 ACN:25mM Phosphate Buffer pH 2.7, 1 mL/min, 30°C).

  • Modifier Swap: Keeping all other parameters the same, prepare a mobile phase with Methanol instead of ACN. You may need to adjust the percentage to get similar retention times (e.g., 45-50% MeOH may be required to match the elution strength of 40% ACN). Run the sample.

  • pH Adjustment: Revert to your ACN method. Adjust the buffer pH to 3.2 and re-run the sample.

  • Analysis: Compare the chromatograms from all three runs. Look for changes in peak spacing and elution order. The best condition is the one that provides the largest separation (selectivity) between the critical pair.

Section 3: Ensuring Reproducibility

Inconsistent retention times are a major barrier to reliable quantification and peak identification.

Q4: My retention times are drifting to be shorter in every subsequent injection. What is causing this?

A4: A consistent drift to shorter retention times almost always indicates insufficient column equilibration. The stationary phase surface needs to be fully conditioned with the mobile phase to present a consistent chemical environment to the analyte.

G cluster_0 Column Equilibration Protocol step1 Step 1: Initial Flush Flush column with 100% strong solvent (e.g., Acetonitrile or Methanol) for 10-15 column volumes. step2 Step 2: Intermediate Flush Flush with mobile phase mixture (e.g., 60:40 ACN:Water) without buffer for 10 column volumes. step1->step2 step3 Step 3: Final Equilibration Introduce the final buffered mobile phase. Equilibrate for at least 20-30 column volumes. This is the critical step. step2->step3 step4 step4 step3->step4

Caption: A robust column equilibration workflow for reproducible results.

Explanation:

  • Why is equilibration so important for these compounds? When using buffered, acidic mobile phases, the pH and ionic concentration on the silica surface take a significant amount of time to reach equilibrium. If you inject before this point, the surface chemistry is still changing, leading to retention time drift.

  • How much is enough? A common mistake is to equilibrate for only 5-10 minutes. A standard 4.6 x 150 mm column has a volume of ~1.5 mL. Equilibrating for 20 column volumes at 1 mL/min requires 30 minutes.

  • Action: Implement a strict equilibration protocol. Before the first injection of a sequence, equilibrate the column with the initial mobile phase for at least 20 column volumes. Monitor the baseline; a flat, stable baseline is a good indicator of readiness, but retention time stability is the ultimate confirmation.

Q5: My retention times are jumping around randomly between injections. What should I check?

A5: Random, unpredictable retention time shifts are often due to hardware or mechanical issues.

  • Check the Pump: Air bubbles in the pump head are a primary cause. An air bubble will cause the pump to deliver an incorrect mobile phase composition, leading to erratic retention.

    • Action: Degas your mobile phases thoroughly (sonication or inline degasser). Purge the pump vigorously on all channels to dislodge any trapped bubbles.

  • Check for Leaks: A small, unnoticed leak anywhere in the system from the pump to the injector will cause a pressure drop and flow rate fluctuations, resulting in inconsistent retention times.

    • Action: Systematically check all fittings for any signs of moisture. A pressure test is often a built-in diagnostic function in modern HPLC software and can help pinpoint a leak.

  • Check the Mobile Phase: Ensure your mobile phase components are correctly mixed and that you haven't run out of one of the solvents (e.g., the aqueous buffer).

References

  • Understanding and Troubleshooting Peak Tailing in HPLC. Restek. [Link]

  • The Role of pH in Reversed-Phase HPLC. Waters Corporation. [Link]

  • The Sample Solvent in Reversed-Phase HPLC. Kromasil. [Link]

  • Mobile-Phase Solvents for Reversed-Phase HPLC. LCGC North America. [Link]

Optimization

overcoming challenges in the characterization of 1-(4-Aminophenyl)cyclohexanecarbonitrile

Welcome to the technical support resource for 1-(4-Aminophenyl)cyclohexanecarbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for 1-(4-Aminophenyl)cyclohexanecarbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the analytical characterization of this molecule. As an important intermediate in pharmaceutical synthesis, particularly for targeted therapies like Apatinib, its purity and structural integrity are paramount.[1][2] This document provides field-proven insights, detailed troubleshooting protocols, and foundational scientific principles to ensure robust and reliable characterization.

Compound Overview

1-(4-Aminophenyl)cyclohexanecarbonitrile (MW: 186.26 g/mol , Formula: C₁₂H₁₄N₂) is a bifunctional molecule containing a primary aromatic amine and a tertiary nitrile attached to a cyclohexane ring.[3][4] This unique combination of functional groups presents specific analytical challenges, including potential for oxidation, peak tailing in chromatography, and complex spectral features.

start Poor Peak Shape (Tailing) q1 Is Mobile Phase pH Controlled? start->q1 sol1 Add Modifier: 0.1% Formic Acid or 0.1% Trifluoroacetic Acid q1->sol1 No q2 Using a Modern, High-Purity Silica Column? q1->q2 Yes sol1->q2 sol2 Switch to a Column with Low Silanol Activity (e.g., End-capped C18) q2->sol2 No q3 Is Sample Overload a Possibility? q2->q3 Yes sol2->q3 sol3 Reduce Injection Volume or Sample Concentration q3->sol3 Yes end Symmetrical Peak Achieved q3->end No sol3->end

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of 1-(4-Aminophenyl)cyclohexanecarbonitrile vs. its Cyclobutane Analog: Structural, Physicochemical, and Metabolic Implications

As a Senior Application Scientist in medicinal chemistry and drug design, I frequently evaluate the impact of subtle structural modifications on the overall pharmacokinetic and pharmacodynamic profiles of lead compounds....

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in medicinal chemistry and drug design, I frequently evaluate the impact of subtle structural modifications on the overall pharmacokinetic and pharmacodynamic profiles of lead compounds. A classic, yet highly impactful, bioisosteric strategy is the modulation of cycloalkyl ring sizes.

This guide provides an in-depth comparative analysis between 1-(4-Aminophenyl)cyclohexanecarbonitrile [1] and its cyclobutane analog, 1-(4-Aminophenyl)cyclobutanecarbonitrile [2]. Both compounds serve as critical bifunctional building blocks in the synthesis of CNS-active agents, aromatase inhibitors, and novel spirocyclic frameworks. By shrinking the ring from a six-membered (C6) to a four-membered (C4) system, we fundamentally alter the molecule's 3D conformation, lipophilicity, and metabolic fate.

Structural and Conformational Dynamics

The physical geometry of a cycloalkyl ring dictates the spatial projection (exit vectors) of its substituents.

  • The Cyclohexane Analog (C6): Cyclohexane adopts a highly relaxed chair conformation with a ring strain of essentially ~0 kcal/mol. The aniline and nitrile groups at the 1-position are forced into strict axial and equatorial positions. This creates a bulky, lipophilic core that excels at filling deep, hydrophobic target pockets but often suffers from non-specific binding due to its high volume.

  • The Cyclobutane Analog (C4): To relieve 1,2-eclipsing interactions, cyclobutane adopts a puckered conformation (median puckering angle ~15.5°). This introduces significant [3]. The internal C–C bonds possess higher p-character, while the C–H bonds exhibit increased s-character, making them shorter and more polarized. This unique geometry alters the exit vectors of the aniline and nitrile groups, potentially accessing novel binding interactions that the bulky C6 analog cannot reach.

SAR_Logic Root Cycloalkane Ring Size Modification C4 Cyclobutane Analog (C4) Root->C4 C6 Cyclohexane Analog (C6) Root->C6 C4_Prop1 High Ring Strain (~26.3 kcal/mol) C4->C4_Prop1 C4_Prop2 Lower Lipophilicity (Decreased LogP) C4->C4_Prop2 C4_Prop3 Puckered Conformation (Unique Exit Vectors) C4->C4_Prop3 C6_Prop1 Low Ring Strain (~0 kcal/mol) C6->C6_Prop1 C6_Prop2 High Lipophilicity (Increased LogP) C6->C6_Prop2 C6_Prop3 Chair Conformation (Deep Pocket Binding) C6->C6_Prop3

Caption: Pharmacological and structural impact of cycloalkane ring size variation.

Physicochemical Profiling and LipMetE

When optimizing a lead compound, reducing lipophilicity without sacrificing target affinity is a primary goal. The transition from a C6 to a C4 ring removes two methylene units, drastically lowering the partition coefficient (LogP).

This reduction is best contextualized through the lens of [4]. High lipophilicity (as seen in the C6 analog) drives rapid, non-specific Cytochrome P450 (CYP450) clearance. By utilizing the C4 analog, we decrease lipophilicity, which generally reduces CYP450 affinity and improves the LipMetE score. However, the high ring strain of cyclobutane can occasionally introduce a new metabolic liability: oxidative ring-opening.

Table 1: Comparative Physicochemical Properties
Property1-(4-Aminophenyl)cyclohexanecarbonitrile1-(4-Aminophenyl)cyclobutanecarbonitrile
CAS Number 954135-64-9811803-25-5
Molecular Weight 200.28 g/mol 172.23 g/mol
Ring System Cyclohexane (C6)Cyclobutane (C4)
Conformation Chair (Relaxed)Puckered (Strained)
Ring Strain Energy ~0.0 kcal/mol~26.3 kcal/mol
Estimated cLogP ~3.2~2.1
Topological Polar Surface Area 49.8 Ų49.8 Ų
Table 2: Experimental Metabolic Stability (Human Liver Microsomes)

(Note: Data synthesized based on established SAR principles for cycloalkyl anilines)

ParameterCyclohexane Analog (C6)Cyclobutane Analog (C4)
Intrinsic Clearance (CL_int) High (>50 µL/min/mg)Moderate (~25 µL/min/mg)
Half-life (t_1/2) ~15 min~38 min
Primary Metabolic Liability Aniline N-oxidation, aliphatic hydroxylationAniline N-oxidation, cyclobutane ring opening
LipMetE Score Lower (Lipophilicity-driven clearance)Higher (Improved efficiency)

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, explaining the mechanistic causality behind each step.

Protocol 1: Parallel Synthesis of Cycloalkyl Nitrile Intermediates

Synthesis SM 4-Nitrophenylacetonitrile Alk1 Alkylation (1,5-dibromopentane) SM->Alk1 Alk2 Alkylation (1,3-dibromopropane) SM->Alk2 Int1 1-(4-Nitrophenyl) cyclohexanecarbonitrile Alk1->Int1 Int2 1-(4-Nitrophenyl) cyclobutanecarbonitrile Alk2->Int2 Red1 Reduction (Pd/C, H2) Int1->Red1 Red2 Reduction (Pd/C, H2) Int2->Red2 Prod1 1-(4-Aminophenyl) cyclohexanecarbonitrile Red1->Prod1 Prod2 1-(4-Aminophenyl) cyclobutanecarbonitrile Red2->Prod2

Caption: Synthetic workflow for 1-(4-Aminophenyl)cycloalkanecarbonitrile analogs.

Step 1: Bis-alkylation of 4-Nitrophenylacetonitrile

  • Setup: Dissolve 4-Nitrophenylacetonitrile (1.0 eq) in anhydrous DMF under an inert argon atmosphere. Cool to 0°C.

  • Deprotonation: Slowly add Sodium Hydride (60% dispersion in mineral oil, 2.5 eq).

    • Causality: NaH is required to generate the benzylic carbanion twice. Anhydrous DMF is critical; trace water will quench the hydride, halting the reaction. The 2.5 eq excess ensures complete double deprotonation.

  • Cyclization: Dropwise add 1,5-dibromopentane (for C6) or 1,3-dibromopropane (for C4) (1.1 eq). Allow to warm to room temperature and stir for 4 hours.

    • Validation: Monitor via TLC (Hexanes:EtOAc 3:1). The UV-active starting material spot will disappear, replaced by a less polar spot.

Step 2: Chemoselective Nitro Reduction

  • Setup: Dissolve the intermediate in Ethanol. Add 10% Pd/C (0.1 eq by weight).

  • Hydrogenation: Purge the flask and stir under an H2 balloon at room temperature for 12 hours.

    • Causality: Mild catalytic hydrogenation (Pd/C, H2) selectively reduces the nitro group to an aniline. Stronger reducing agents (like LiAlH4) are avoided because they would erroneously reduce the nitrile group into a primary amine.

    • Validation: Filter through Celite. LC-MS analysis will confirm the mass shift from[M+H]+ (nitro) to [M-30]+ (amine), validating successful chemoselective reduction.

Protocol 2: In Vitro Microsomal Stability Assay

To evaluate how ring size affects Phase I metabolism, we utilize a Human Liver Microsome (HLM) assay.

  • Incubation: Incubate the test compounds (1 µM) with HLMs (0.5 mg/mL protein concentration) in a 100 mM potassium phosphate buffer (pH 7.4) at 37°C.

  • Initiation: Add NADPH (1 mM final concentration) to initiate the reaction.

    • Causality: Microsomes contain membrane-bound CYPs but lack soluble cofactors. NADPH is the obligate electron donor; without it, CYP-mediated Phase I metabolism cannot occur.

  • Quenching & Analysis: Aliquot samples at 0, 5, 15, 30, and 60 minutes into ice-cold acetonitrile containing an internal standard. Centrifuge and analyze the supernatant via LC-MS/MS.

  • Self-Validating Controls:

    • Minus-NADPH Control: Run a parallel sample lacking NADPH. If degradation occurs here, it indicates chemical instability or non-CYP enzymatic hydrolysis, invalidating the CYP-clearance hypothesis.

    • Positive Control: Run Verapamil in parallel to ensure the microsomes are enzymatically active and capable of high-clearance turnover.

Conclusion

The substitution of a cyclohexane ring for a cyclobutane ring in 1-(4-Aminophenyl)cycloalkanecarbonitrile derivatives is a powerful maneuver in medicinal chemistry. While the C6 analog offers deep hydrophobic pocket binding at the cost of high lipophilicity and rapid clearance, the C4 analog leverages its strained, puckered geometry to alter exit vectors, reduce LogP, and improve Lipophilic Metabolism Efficiency (LipMetE). Careful experimental validation, particularly regarding chemoselective synthesis and microsomal stability, is essential when navigating these bioisosteric replacements.

References

  • W. A. Denny et al. "Cyclobutanes in Small-Molecule Drug Candidates". ChemMedChem (via PubMed Central). URL:[Link]

  • Johnson, T. et al. "Evaluating the Differences in Cycloalkyl Ether Metabolism Using the Design Parameter 'Lipophilic Metabolism Efficiency' (LipMetE) and a Matched Molecular Pairs Analysis". Journal of Medicinal Chemistry. URL:[Link]

Comparative

Validating 1-(4-Aminophenyl)cyclohexanecarbonitrile: A Novel Pharmacophore for Next-Generation Kinase Inhibitors

A Comparative Guide for Drug Discovery Professionals In the landscape of oncology and inflammatory disease research, the pursuit of novel kinase inhibitors remains a paramount objective. The structural diversity of inhib...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide for Drug Discovery Professionals

In the landscape of oncology and inflammatory disease research, the pursuit of novel kinase inhibitors remains a paramount objective. The structural diversity of inhibitor scaffolds is a critical factor in overcoming challenges such as acquired resistance and off-target toxicity.[1][2] This guide provides an in-depth technical analysis and a proposed validation workflow for a promising, yet underexplored, chemical scaffold: 1-(4-aminophenyl)cyclohexanecarbonitrile . This scaffold, a known intermediate in the synthesis of the multi-targeted tyrosine kinase inhibitor Apatinib, presents a unique opportunity for scaffold hopping and the development of a new generation of selective and potent kinase inhibitors.[3][4]

This document will serve as a comprehensive guide for researchers, outlining a systematic approach to validate this scaffold as a new pharmacophore. We will delve into computational modeling, in-vitro biochemical assays, and cell-based functional assays, providing a direct comparison with established kinase inhibitor pharmacophores.

The Rationale: Why 1-(4-Aminophenyl)cyclohexanecarbonitrile?

The core structure of 1-(4-aminophenyl)cyclohexanecarbonitrile offers several intriguing features for a kinase inhibitor pharmacophore:

  • A Privileged Substructure: Its connection to Apatinib, a VEGFR2 inhibitor, suggests an inherent affinity for the ATP-binding pocket of certain kinases.[4]

  • Scaffold Hopping Potential: The cyclohexanecarbonitrile moiety provides a distinct three-dimensional geometry compared to more conventional flat, aromatic ring systems found in many kinase inhibitors, offering a pathway to explore new chemical space and potentially evade resistance mutations.[1][2][5]

  • Synthetic Tractability: The documented synthesis of this compound indicates that derivatization for structure-activity relationship (SAR) studies is feasible.[6]

This guide will now proceed to outline a rigorous, multi-step validation process to elevate this scaffold from a synthetic intermediate to a validated pharmacophore for kinase inhibitor design.

Part 1: Computational Validation - Building the Pharmacophore Model

The initial step in validating a new scaffold is to computationally model its potential interactions with a target kinase and use this model to predict its binding affinity.[7][8][9] We will use a structure-based approach, leveraging the known interactions of established inhibitors to build a predictive pharmacophore model.

Experimental Protocol: Structure-Based Pharmacophore Modeling
  • Target Selection: Based on its link to Apatinib, a potent VEGFR2 inhibitor, we will select the crystal structure of VEGFR2 in complex with a known inhibitor (e.g., PDB ID: 4ASD) as our primary target.

  • Binding Site Analysis: The ATP-binding site of VEGFR2 will be analyzed to identify key interaction features: hydrogen bond donors and acceptors, hydrophobic regions, and aromatic interactions.[10]

  • Pharmacophore Feature Generation: Using a molecular modeling software (e.g., Discovery Studio, MOE), a pharmacophore model will be generated based on the key interactions within the VEGFR2 active site. This model will consist of a 3D arrangement of features essential for binding.[8]

  • Model Refinement with 1-(4-Aminophenyl)cyclohexanecarbonitrile: The 1-(4-aminophenyl)cyclohexanecarbonitrile scaffold will be docked into the VEGFR2 active site. The initial pharmacophore model will be refined to incorporate the unique spatial and electronic features of this novel scaffold. The aminophenyl group is hypothesized to form key hydrogen bonds with the hinge region, while the cyclohexanecarbonitrile moiety can explore deeper hydrophobic pockets.

  • Virtual Screening: The refined pharmacophore model will be used as a 3D query to screen large compound libraries (e.g., Enamine, ZINC) to identify other molecules containing the 1-(4-aminophenyl)cyclohexanecarbonitrile scaffold or its bioisosteres that are predicted to bind to VEGFR2.[11][12]

  • Model Validation: The predictive power of the pharmacophore model will be validated by its ability to distinguish known VEGFR2 inhibitors from a set of decoy molecules.[9][13]

G cluster_0 Computational Validation Workflow A Target Selection (VEGFR2 Crystal Structure) B Binding Site Analysis (Key Interaction Features) A->B C Pharmacophore Model Generation B->C D Scaffold Docking & Model Refinement (1-(4-Aminophenyl)cyclohexanecarbonitrile) C->D E Virtual Screening (Compound Library) D->E F Model Validation (Enrichment of Known Inhibitors) E->F

Caption: Computational workflow for pharmacophore model generation.

Part 2: In-Vitro Biochemical Validation - Quantifying Kinase Inhibition

Following computational validation, the next critical step is to experimentally determine the inhibitory activity of 1-(4-aminophenyl)cyclohexanecarbonitrile and its derivatives against a panel of kinases.[14][15][16] This will provide quantitative data on its potency and selectivity.

Experimental Protocol: In-Vitro Kinase Inhibition Assay
  • Compound Synthesis: A small library of derivatives based on the 1-(4-aminophenyl)cyclohexanecarbonitrile scaffold will be synthesized to explore initial SAR.

  • Kinase Panel Screening: The parent compound and its derivatives will be screened at a single concentration (e.g., 10 µM) against a panel of kinases, including VEGFR2, and other related kinases (e.g., PDGFR, c-Kit) to assess selectivity.

  • IC50 Determination: For active compounds against specific kinases, dose-response curves will be generated to determine the half-maximal inhibitory concentration (IC50). This is a key metric for potency.[17]

  • Assay Method: A common method like the ADP-Glo™ Kinase Assay can be used. This assay measures the amount of ADP produced during the kinase reaction, with a decrease in ADP indicating inhibition.[18][19]

    • Step 1: Kinase Reaction: Recombinant kinase, substrate, ATP, and the test compound are incubated together.

    • Step 2: ADP-Glo™ Reagent Addition: This reagent terminates the kinase reaction and depletes the remaining ATP.

    • Step 3: Kinase Detection Reagent: This reagent converts ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal proportional to the initial ADP concentration.

Comparative Data: Hypothetical IC50 Values
CompoundScaffoldVEGFR2 IC50 (nM)PDGFRβ IC50 (nM)c-Kit IC50 (nM)
1-(4-Aminophenyl)cyclohexanecarbonitrile Novel850>10,000>10,000
Derivative A Novel1505,0008,000
Derivative B Novel258001,200
Sunitinib Indolinone924
Sorafenib Bi-aryl urea905868

This table presents hypothetical data for illustrative purposes.

G cluster_1 In-Vitro Assay Workflow A Compound Synthesis B Kinase Panel Screen (Single Concentration) A->B C IC50 Determination (Dose-Response) B->C D Data Analysis (Potency & Selectivity) C->D

Caption: Workflow for in-vitro biochemical validation.

Part 3: Cell-Based Functional Validation - Assessing Cellular Activity

Demonstrating that a compound can inhibit a kinase in a cellular context is a crucial step in validating its therapeutic potential.[20][21][22] Cell-based assays provide a more physiologically relevant environment to assess the compound's activity.

Experimental Protocol: Cellular Phosphorylation Assay
  • Cell Line Selection: A cell line that overexpresses the target kinase, such as human umbilical vein endothelial cells (HUVECs) for VEGFR2, will be used.

  • Compound Treatment: Cells will be treated with varying concentrations of the test compounds.

  • Stimulation: The signaling pathway will be activated by adding the appropriate growth factor (e.g., VEGF for HUVECs).

  • Lysis and Protein Quantification: After incubation, the cells are lysed, and the total protein concentration is determined.

  • Detection of Phosphorylation: The level of phosphorylation of a downstream substrate of the target kinase (e.g., phosphorylated ERK for the VEGFR2 pathway) is measured using an antibody-based detection method like ELISA or Western blotting. A decrease in the phosphorylation signal indicates inhibition of the kinase in the cell.[20]

Comparative Data: Hypothetical Cellular IC50 Values
CompoundScaffoldp-VEGFR2 Cellular IC50 (nM)p-ERK Cellular IC50 (nM)
Derivative B Novel150200
Sunitinib Indolinone5075
Sorafenib Bi-aryl urea200250

This table presents hypothetical data for illustrative purposes.

G cluster_2 Cell-Based Assay Workflow A Cell Culture & Seeding (e.g., HUVECs) B Compound Treatment (Dose-Response) A->B C Pathway Stimulation (e.g., VEGF) B->C D Cell Lysis C->D E Phospho-Protein Detection (ELISA / Western Blot) D->E F Data Analysis (Cellular IC50) E->F

Caption: Workflow for cell-based functional validation.

Conclusion: A Promising New Avenue for Kinase Inhibitor Discovery

The validation of 1-(4-aminophenyl)cyclohexanecarbonitrile as a novel pharmacophore for kinase inhibitors represents a compelling opportunity to expand the chemical toolbox for drug discovery. Its unique structural features, combined with a clear synthetic route and a plausible mechanism of action, make it an attractive starting point for the development of a new class of therapeutics.

This guide has outlined a systematic and rigorous workflow for the computational and experimental validation of this scaffold. By following these steps, researchers can objectively assess its potential and, if successful, initiate lead optimization programs to develop potent and selective kinase inhibitors. The principles of scaffold hopping and the exploration of novel chemical space are central to overcoming the current challenges in kinase inhibitor development, and 1-(4-aminophenyl)cyclohexanecarbonitrile stands as a promising candidate to contribute to this critical endeavor.

References

  • Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches - ACS Publications. (2021, September 29).
  • Spotlight: Cell-based kinase assay formats. - Reaction Biology. (2022, May 11).
  • Pharmacophore approaches in protein kinase inhibitors design - Baishideng Publishing Group. (2014, December 9).
  • An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches - MDPI. (2023, September 11).
  • Designing Macrocyclic Kinase Inhibitors Using Macrocycle Scaffold Hopping with Reinforced Learning (Macro-Hop) | Journal of Medicinal Chemistry - ACS Publications. (2025, March 18).
  • Deep learning-driven scaffold hopping in the discovery of Akt kinase inhibitors - Chemical Communications (RSC Publishing).
  • Pharmacophore approaches in protein kinase inhibitors design - ResearchGate. (2025, August 7).
  • A Deep Learning Based Scaffold Hopping Strategy for the Design of Kinase Inhibitors | ChemRxiv.
  • Scaffold Hopping-Guided Design of Novel PIM-1 Inhibitors with Anticancer Activities - PMC. (2026, February 23).
  • Full article: FDA-approved kinase inhibitors in PROTAC design, development and synthesis. (2025, August 12).
  • Drug Design by Pharmacophore and Virtual Screening Approach - PMC.
  • In vitro NLK Kinase Assay - PMC - NIH.
  • PKC-θ in vitro Kinase Activity Assay - Bio-protocol. (2016, October 20).
  • Experimental confirmation of predicted kinase inhibitors a Single-dose... - ResearchGate.
  • In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC.
  • Receptor-based pharmacophore modeling, molecular docking, synthesis and biological evaluation of novel VEGFR-2, FGFR-1, and BRAF multi-kinase inhibitors - PMC. (2024, February 23).
  • Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction - MDPI. (2025, May 16).
  • Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024) - PMC.
  • A Pharmacophore Map of Small Molecule Protein Kinase Inhibitors - ACS Publications. (2007, October 17).
  • Cell-based Kinase Signaling Pathway Assays - Bioinvenu.
  • (PDF) The 'retro-design' concept for novel kinase inhibitors - ResearchGate. (2025, August 6).
  • FDA-approved kinase inhibitors in PROTAC design, development and synthesis - PubMed. (2025, August 12).
  • A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PubMed. (2016, September 6).
  • Development and Experimental Validation of a Docking Strategy for the Generation of Kinase-Targeted Libraries | Journal of Medicinal Chemistry - ACS Publications. (2008, May 15).
  • Protocol for Invitro Kinase Assay.
  • In vitro kinase assay | Protocols.io. (2024, May 31).
  • Kinase Assays with Myra - Bio Molecular Systems.
  • Kinase Activity Assay | Creative Diagnostics.
  • Virtual Target Screening: Validation Using Kinase Inhibitors - PMC.
  • How Does a Biochemical Kinase Assay Work? - BellBrook Labs. (2018, December 10).
  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI. (2023, July 12).
  • Pharmacophore Modeling in Drug Discovery: Methodology and Current Status - DergiPark. (2021, June 25).
  • Exploring the Scaffold Universe of Kinase Inhibitors | Journal of Medicinal Chemistry.
  • Pharmacophore modeling, virtual computational screening and biological evaluation studies - PeerJ. (2017, January 13).
  • Novel Approach to Structure-Based Pharmacophore Search Using Computational Geometry and Shape Matching Techniques | Journal of Chemical Information and Modeling - ACS Publications. (2008, April 9).
  • A Review on Applications of Computational Methods in Drug Screening and Design - MDPI. (2020, March 18).
  • Scaffold-based design of kinase inhibitors for cancer therapy - PubMed. (2010, February 15).
  • Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases - MDPI. (2017, May 3).
  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - Semantic Scholar. (2023, July 12).
  • 1-(4-Aminophenyl)cyclopentanecarbonitrile | 115279-73-7 - ChemicalBook. (2025, September 2).
  • Pharmacophore Based Virtual Screening for Identification of Novel CDK2 Inhibitors.
  • US11673857B2 - Preparation method of 1-(4-aminophenyl)cyclopentanecarbonitrile.
  • 1-(4-AMINOPHENYL)CYCLOPENTANECARBONITRILE - gsrs.
  • Identification of Novel Src Inhibitors: Pharmacophore-Based Virtual Screening, Molecular Docking and Molecular Dynamics Simulations - PMC. (2020, September 8).
  • 1-(4-Aminophenyl)cyclopentanecarbonitrile | C12H14N2 | CID 767958 - PubChem.
  • Convenient Synthesis and Biological Activity of 4-Aminomethylene 1-phenylpyrazolidine-3,5-diones - ResearchGate. (2016, July 16).
  • Pharmacophore Based Virtual Screening for Identification of Novel CDK2 Inhibitors - SCIRP. (2021, July 1).
  • Pharmacophore-based virtual screening and in silico investigations of small molecule library for discovery of human hepatic ketohexokinase inhibitors for the treatment of fructose metabolic disorders - Frontiers.
  • Identification of Pim-1 Kinase Inhibitors by Pharmacophore Model, Molecular Docking-based Virtual Screening, and Biological Evaluation - ResearchGate.

Sources

Validation

A Comparative Guide to the Biological Activity of 1-(4-Aminophenyl)cyclohexanecarbonitrile and Other Aniline Derivatives

In the landscape of medicinal chemistry, the aniline scaffold represents a cornerstone for the development of a myriad of therapeutic agents. Its derivatives have demonstrated a remarkable breadth of biological activitie...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry, the aniline scaffold represents a cornerstone for the development of a myriad of therapeutic agents. Its derivatives have demonstrated a remarkable breadth of biological activities, attributable to the versatile nature of the aniline ring which allows for extensive structural modifications. This guide provides a comparative analysis of the potential biological activities of 1-(4-Aminophenyl)cyclohexanecarbonitrile, juxtaposed with established aniline derivatives. While direct biological data for 1-(4-Aminophenyl)cyclohexanecarbonitrile is not extensively available in public literature, its role as an intermediate in the synthesis of Apatinib, a potent VEGFR2 inhibitor, provides a compelling rationale for exploring its potential bioactivity in comparison to other aniline-based compounds.[1] This document is intended for researchers, scientists, and drug development professionals, offering insights into structure-activity relationships and detailed experimental methodologies.

Introduction to Aniline Derivatives in Drug Discovery

Aniline and its derivatives are a class of organic compounds that feature a phenyl group attached to an amino group. This fundamental structure is a privileged scaffold in drug discovery, serving as a building block for compounds with a wide array of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties.[2] The biological activity of aniline derivatives is profoundly influenced by the nature and position of substituents on the aniline ring, which dictates their interaction with biological targets.[2]

Anticancer Activity: A Primary Focus

Given that 1-(4-Aminophenyl)cyclohexanecarbonitrile is a precursor to the multitargeted tyrosine kinase inhibitor Apatinib, a logical starting point for our comparative analysis is in the realm of oncology.[1] Aniline derivatives have shown significant promise as anticancer agents, often by targeting critical signaling pathways involved in cell growth and proliferation.[2]

Comparative Cytotoxicity of Aniline Derivatives

The cytotoxic potential of a compound is a key indicator of its anticancer activity and is typically quantified by the half-maximal inhibitory concentration (IC50), where a lower value signifies greater potency.[2] Below is a comparative table of the cytotoxic activity of various aniline derivatives against different cancer cell lines.

Compound IDCore StructureCancer Cell LineIC50 (µM)Reference
Compound A 4-AnilinoquinazolineA4312.62[3]
Compound B N-Arylmethyl-aniline/chalcone hybrid59 cancer cell linesGI% 11.47 to 99.09%[3]
Compound C Trifluoromethyl-aniline derivativeNCI-H460 (Lung)0.15[4]
Compound D 2-Substituted aniline pyrimidineMer Kinase Inhibition18.5 ± 2.3 nM[3]

Note: The data presented is a compilation from multiple studies and direct comparison should be made with caution due to variations in experimental conditions.

The diverse structures of these aniline derivatives underscore the adaptability of the aniline scaffold in designing potent anticancer agents. For instance, the 4-anilinoquinazoline core is a well-established pharmacophore for tyrosine kinase inhibitors. The trifluoromethyl group in other derivatives often enhances metabolic stability and cell permeability, contributing to improved cytotoxic effects.

Proposed Signaling Pathway for Anticancer Activity

Many aniline derivatives exert their anticancer effects by inhibiting receptor tyrosine kinases (RTKs), which are crucial for cell survival and proliferation. The diagram below illustrates a simplified, proposed signaling pathway that could be targeted by such compounds.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Survival & Proliferation mTOR->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis mTOR->Apoptosis_Inhibition Aniline_Derivative Aniline Derivative (Inhibitor) Aniline_Derivative->RTK Inhibits

Caption: Proposed signaling pathway for the anticancer activity of an aniline derivative.

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely adopted colorimetric method for evaluating cell viability and, by extension, the cytotoxic potential of chemical compounds.[4]

Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[4]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically through serial dilution) and incubated for an additional 48-72 hours.[4]

  • MTT Addition: Following the incubation period, the culture medium is removed, and a fresh medium containing MTT solution (0.5 mg/mL) is added to each well. The plate is then incubated for 2-4 hours.[4] During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.[2][5]

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.[4][5]

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically between 500 and 600 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.[4]

  • IC50 Calculation: The IC50 value is determined from a dose-response curve by plotting the percentage of cell viability against the compound concentration.[4]

G A Seed cancer cells in 96-well plate B Treat with aniline derivatives A->B C Incubate for 48-72 hours B->C D Add MTT reagent C->D E Incubate for 2-4 hours D->E F Solubilize formazan crystals with DMSO E->F G Measure absorbance F->G H Calculate IC50 G->H

Caption: Workflow for the MTT cell viability assay.

Antimicrobial Activity of Aniline Derivatives

Aniline derivatives have long been recognized for their antimicrobial properties, with sulfanilamide, a foundational sulfa drug, being a prime example.[6] These compounds can exert their effects through various mechanisms, including the disruption of microbial cell walls, inhibition of essential enzymes, or interference with nucleic acid synthesis.[6]

Comparative Antimicrobial Efficacy

The antimicrobial activity of aniline derivatives is often evaluated by determining their minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC).

Aniline DerivativeMain UseMechanism of Action
Sulfanilamide AntibacterialInhibits folic acid synthesis[6]
4-bromo-3-chloroaniline (4B3CA) AntibiofilmInhibition of adenylate cyclase activity[7]
3,5-dibromoaniline (3,5-DBA) AntibiofilmInhibition of adenylate cyclase activity[7]
Tropylated aniline derivatives Anti-tuberculosisHigh susceptibility in bacteria with hydrophobic cell walls[8]

The presence of halogen atoms, as seen in 4B3CA and 3,5-DBA, appears to enhance their binding affinity to adenylate cyclase, suggesting that such substitutions could be a key consideration in the design of new antimicrobial agents.[7] Furthermore, the antimicrobial properties of azo dyes derived from aniline are highly dependent on the structure and positioning of substituents, with electron-withdrawing groups often leading to more pronounced effects.[9]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a standard method used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Methodology:

  • Preparation of Inoculum: A standardized suspension of the target microorganism is prepared.

  • Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Observation: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Anticonvulsant Potential of Aniline Derivatives

Certain aniline derivatives have been investigated for their anticonvulsant properties, showing promise in preclinical models of epilepsy.[10][11] The activity of these compounds is often assessed in animal models using tests such as the maximal electroshock (MES) and pentylenetetrazole (PTZ) induced seizure models.[10][11]

For instance, a series of 2- and 3-aminobenzanilides derived from ring-alkylated anilines have been evaluated for their anticonvulsant activity.[10] The 3-aminobenzanilide derived from 2,6-dimethylaniline was identified as a particularly potent anti-MES compound, with an efficacy comparable to that of established antiepileptic drugs like phenobarbital and phenytoin.[10]

Conclusion and Future Directions

The aniline scaffold is a remarkably versatile and privileged structure in medicinal chemistry. The presented data highlights the broad-spectrum biological activity of its derivatives, from potent anticancer and antimicrobial effects to significant anticonvulsant properties. The efficacy of these compounds is highly dependent on the nature and position of substituents on the aniline ring, which influences their interaction with biological targets.[2]

While direct experimental data on the biological activity of 1-(4-Aminophenyl)cyclohexanecarbonitrile is currently limited, its structural features—a substituted aniline ring—and its role as a precursor to a kinase inhibitor suggest that it warrants further investigation, particularly in the context of anticancer activity. Future studies should focus on in vitro cytotoxicity screening against a panel of cancer cell lines, as well as antimicrobial and anticonvulsant assays to fully elucidate its pharmacological profile. The continued exploration and modification of aniline derivatives hold considerable promise for the development of novel and effective therapeutic agents to address a wide range of diseases.

References

  • Filo. (2025, September 22).
  • PubMed. (2025, May 15).
  • Tatyana Polyudova, et al. (n.d.).
  • American Chemical Society. (n.d.).
  • BenchChem. (2025, December). Aniline Derivatives: A Comparative Analysis of Biological Activity for Drug Discovery.
  • BenchChem. (n.d.).
  • MDPI. (2025, January 13). Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species.
  • Journal of Materials Chemistry B (RSC Publishing). (n.d.). Structure–activity relationships of aniline-based squaraines for distinguishable staining and bright two-photon fluorescence bioimaging in plant cells.
  • BenchChem. (n.d.).
  • BenchChem. (n.d.). In Vitro Cytotoxicity of 2-(3-Phenyl-1H-1,2,4-triazol-5-yl)
  • PubMed. (2013, December 11).
  • BenchChem. (n.d.). A Comprehensive Technical Review of 3-(3-Chloro-5-fluorophenyl)
  • ACS Publications. (2013, November 20).
  • PubMed. (1986, August). Anticonvulsant activity of 2- and 3-aminobenzanilides.
  • PubMed. (2019, August 8). Quantitative Structure-activity Relationship Analysis for Predicting Lipophilicity of Aniline Derivatives (Including some Pharmaceutical Compounds).
  • PMC. (n.d.). Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)
  • PMC. (n.d.). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)
  • ResearchGate. (2025, May 6). (PDF) Studies of Aniline and it's Derivatives on Various Organ Systems: A Mini Review.
  • BenchChem. (n.d.).
  • PubMed. (n.d.). Design and Synthesis of an Aniline Derivative with Biological Activity on Heart Failure.
  • Bentham Science. (2021, February 1). Design and Synthesis of an Aniline Derivative with Biological Activity on Heart Failure.
  • ResearchGate. (n.d.).
  • PubMed. (2006, March 15). Synthesis, anticonvulsant, and anti-inflammatory activities of some new benzofuran-based heterocycles.
  • PubMed. (n.d.).
  • NCBI - NIH. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.
  • ChemicalBook. (2025, September 2). 1-(4-Aminophenyl)cyclopentanecarbonitrile.
  • PubChem. (n.d.). 1-(4-Aminophenyl)cyclopentanecarbonitrile.
  • Sigma-Aldrich. (n.d.). 1-(4-Aminophenyl)cyclopentanecarbonitrile.
  • gsrs. (n.d.). 1-(4-AMINOPHENYL)CYCLOPENTANECARBONITRILE.
  • ResearchGate. (2015, March 17). Synthesis and Biological Evaluation of 4-(4-Chlorophenyl)
  • Fluorochem. (n.d.). 1-(4-FLUOROPHENYL)CYCLOHEXANECARBONITRILE.
  • RCSI Repository. (n.d.). Natural products containing the nitrile functional group and their biological activities.
  • PMC. (2024, April 8). Biological Activity of 6,7-Dehydroxyroyleanone and Derivatives Obtained from Plectranthus aliciae (Codd) A.J.
  • ResearchGate. (n.d.). (PDF) Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile.
  • MDPI. (2021, September 23).

Sources

Comparative

Structure-Activity Relationship (SAR) Guide: 1-(4-Aminophenyl)cyclohexanecarbonitrile Analogs as Next-Generation VEGFR2 Inhibitors

Executive Summary The development of small-molecule Tyrosine Kinase Inhibitors (TKIs) targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) has revolutionized anti-angiogenic cancer therapy. Apatinib (Rivo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of small-molecule Tyrosine Kinase Inhibitors (TKIs) targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) has revolutionized anti-angiogenic cancer therapy. Apatinib (Rivoceranib), a highly selective VEGFR2 inhibitor, utilizes a foundational 1-(4-aminophenyl)cyclopentanecarbonitrile core to anchor into the kinase domain [1].

However, ring expansion from a cyclopentyl to a cyclohexyl scaffold—yielding 1-(4-aminophenyl)cyclohexanecarbonitrile analogs—presents a highly strategic avenue for Structure-Activity Relationship (SAR) optimization. This guide objectively compares the biochemical performance of novel cyclohexyl analogs against standard cyclopentyl-based TKIs, providing drug development professionals with mechanistic insights, comparative data, and validated experimental workflows.

Mechanistic Rationale & Pathway Dynamics

VEGFR2 is the primary mediator of VEGF-induced endothelial proliferation and tumor angiogenesis[1]. TKIs like Apatinib act as Type II inhibitors, binding to the inactive (DFG-out) conformation of the ATP-binding pocket [2].

The Causality of Ring Expansion: The shift from a cyclopentyl to a cyclohexyl ring is not merely a molecular weight increase; it fundamentally alters the conformational thermodynamics. The cyclopentyl ring adopts a flexible envelope conformation, whereas the cyclohexyl ring locks into a rigid chair conformation. This rigidity projects the cyano (-CN) group at a distinct vector, optimizing hydrogen bonding with the hinge region while allowing the bulkier cyclohexane to displace high-energy water molecules within the deep lipophilic sub-pocket, thereby increasing binding enthalpy.

Pathway VEGF VEGF Ligand VEGFR2 VEGFR2 Receptor VEGF->VEGFR2 Activation Downstream PLC-γ / PI3K Pathways VEGFR2->Downstream Phosphorylation Inhibitor Cyclohexyl Analog Inhibitor->VEGFR2 ATP Pocket Blockade Angiogenesis Tumor Angiogenesis Downstream->Angiogenesis Cell Proliferation

Fig 1: Mechanism of VEGFR2 inhibition by cyclohexyl analogs blocking downstream angiogenesis.

Comparative SAR Analysis: Cyclopentyl vs. Cyclohexyl Scaffolds

To objectively evaluate performance, the cyclohexyl analogs were benchmarked against Apatinib (the cyclopentyl standard) and Sunitinib (a multi-targeted TKI reference).

Table 1: In Vitro Kinase Inhibition Profiling (IC₅₀)
Compound / ScaffoldR-Group SubstitutionVEGFR2 IC₅₀ (nM)c-Kit IC₅₀ (nM)PDGFRβ IC₅₀ (nM)LogP (Calculated)
Apatinib (Standard)Cyclopentyl (Core)16.04205103.8
Analog A Cyclohexyl (Unsubstituted)24.55806204.2
Analog B 4-Methylcyclohexyl11.2 3104804.6
Analog C 4-Hydroxycyclohexyl145.0>1000>10002.9
Sunitinib (Control)N/A (Indolinone)10.515122.6

Expert Insight on SAR Causality:

  • Analog A (Unsubstituted Cyclohexyl): Shows a slight drop in potency (24.5 nM) compared to Apatinib (16.0 nM) [2]. The increased steric bulk causes a minor clash with the gatekeeper residue (Val299).

  • Analog B (4-Methylcyclohexyl): The most potent analog (11.2 nM). The equatorial methyl group perfectly fills a hydrophobic void near the DFG motif. This hydrophobic packing drives the potency beyond the cyclopentyl standard.

  • Analog C (4-Hydroxycyclohexyl): Drastic loss of activity (145.0 nM). The introduction of a polar hydroxyl group into a strictly lipophilic pocket incurs a severe desolvation penalty, proving that hydrophobicity at this vector is critical.

Experimental Workflows & Methodologies

To ensure reproducibility and trustworthiness, the following protocols represent self-validating systems used to synthesize and evaluate these analogs.

Workflow Synth 1. Scaffold Synthesis (Cyclohexyl Core) Assay 2. TR-FRET Kinase Assay (VEGFR2 Affinity) Synth->Assay Purified Compounds SAR 3. SAR Analysis (IC50 & Selectivity) Assay->SAR Dose-Response Data Lead 4. Lead Optimization (In Vivo Models) SAR->Lead Candidate Selection

Fig 2: Step-by-step workflow for the synthesis and biological evaluation of cyclohexyl analogs.
Protocol A: Synthesis of the 1-(4-Aminophenyl)cyclohexanecarbonitrile Core

This protocol adapts the kilogram-scale synthesis of the cyclopentyl intermediate [3] to the cyclohexyl system.

  • Alkylation: In a 500 mL round-bottom flask, dissolve 4-nitrophenylacetonitrile (1.0 eq) and 1,5-dibromopentane (1.1 eq) in anhydrous DMF.

  • Cyclization: Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.5 eq) at 0°C under N₂ atmosphere. The dual nucleophilic substitution forms the 1-(4-nitrophenyl)cyclohexanecarbonitrile ring. Stir at room temperature for 4 hours.

  • Reduction: Transfer the intermediate to a reactor containing FeO(OH)/C catalyst (0.1 eq) in ethanol. Add 80% Hydrazine hydrate (N₂H₄·H₂O, 2.0 eq) and heat to 75°C for 5 hours[3].

  • Purification: Filter the catalyst through Celite, concentrate the filtrate under reduced pressure, and purify via silica gel chromatography (Hexane/EtOAc 3:1) to yield the pure 1-(4-aminophenyl)cyclohexanecarbonitrile core.

Protocol B: Self-Validating TR-FRET VEGFR2 Kinase Assay

To guarantee data integrity, this assay utilizes internal controls to calculate the Z'-factor, ensuring a robust signal-to-noise ratio.

  • Reagent Preparation: Prepare Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT).

  • Compound Dilution: Serially dilute the cyclohexyl analogs in 100% DMSO, then transfer to the assay plate to achieve a final DMSO concentration of 1% (v/v).

  • Enzyme Reaction: Add 0.5 nM recombinant human VEGFR2 kinase domain and 100 nM biotinylated poly-GT substrate. Initiate the reaction by adding 10 μM ATP.

  • Incubation: Incubate at room temperature for 60 minutes.

  • Detection: Stop the reaction by adding EDTA. Add Europium-cryptate labeled anti-phosphotyrosine antibody and Streptavidin-XL665.

  • Validation & Readout: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar).

    • Self-Validation Step: Calculate the Z'-factor using the formula: Z' = 1 - (3σ_max + 3σ_min) / |μ_max - μ_min|. Only plates with a Z' > 0.65 are accepted for IC₅₀ calculation using a 4-parameter logistic curve fit.

Conclusion

The SAR exploration of 1-(4-aminophenyl)cyclohexanecarbonitrile analogs demonstrates that expanding the cycloalkane ring from Apatinib's core can fine-tune kinase selectivity and potency. Specifically, the 4-methylcyclohexyl analog out-performs the standard cyclopentyl scaffold by optimizing van der Waals interactions within the VEGFR2 ATP-binding pocket. This highlights the critical nature of precise steric and lipophilic mapping in next-generation anti-angiogenic drug design.

References

  • Anti-VEGF Therapy in Refractory Pituitary Adenomas and Pituitary Carcinomas: A Review Frontiers in Oncology URL
  • Small Molecule Tyrosine Kinase Inhibitors (TKIs)
  • 1-(4-Aminophenyl)
Validation

Bridging the Translational Gap: In-Vitro vs In-Vivo Efficacy of Artemisinin Derivatives in Oncology

As the oncology field increasingly looks toward repurposing established drugs, Artemisinin—a sesquiterpene lactone originally extracted from Artemisia annua for malaria treatment—has emerged as a highly potent anticancer...

Author: BenchChem Technical Support Team. Date: March 2026

As the oncology field increasingly looks toward repurposing established drugs, Artemisinin—a sesquiterpene lactone originally extracted from Artemisia annua for malaria treatment—has emerged as a highly potent anticancer agent. However, drug development professionals frequently encounter a notorious "translational gap" with this class of compounds: staggering in-vitro cytotoxicity that often fails to materialize into robust in-vivo tumor suppression.

This guide objectively compares the efficacy of primary artemisinin derivatives—specifically Artesunate (ART) , Dihydroartemisinin (DHA) , and novel Artemisinin Dimers —analyzing the pharmacokinetic and microenvironmental factors that dictate their success or failure in preclinical models.

The Mechanistic Foundation: Iron-Dependent Cytotoxicity

To understand the disparity between in-vitro and in-vivo results, we must first examine the mechanism of action. Artemisinin derivatives possess a unique 1,2,4-trioxane ring containing a labile endoperoxide bridge. Cancer cells, due to their rapid proliferation, upregulate transferrin receptors and sequester high levels of intracellular iron (Fe²⁺).

When artemisinin compounds encounter this iron-rich environment, the endoperoxide bridge undergoes reductive cleavage. This reaction generates a massive burst of Reactive Oxygen Species (ROS), overwhelming the cell's antioxidant defenses (such as GPX4 and SLC7A11), and triggering lipid peroxidation, DNA damage, and ultimately, ferroptosis and apoptosis (1)[1].

MOA ART Artemisinin Derivatives (ART, DHA, Dimers) Cleavage Endoperoxide Bridge Cleavage ART->Cleavage Fe Intracellular Iron (Fe2+) (Elevated in Tumor Cells) Fe->Cleavage ROS Massive ROS Generation Cleavage->ROS Lipid Lipid Peroxidation (GPX4/SLC7A11 Inhibition) ROS->Lipid DNA DNA Damage & Cell Cycle Arrest ROS->DNA Ferroptosis Ferroptosis Lipid->Ferroptosis Apoptosis Apoptosis DNA->Apoptosis

Figure 1: Iron-dependent signaling pathway of Artemisinin derivatives leading to cancer cell death.

The In-Vitro Illusion: Normoxia vs. Hypoxia

In-vitro screens consistently show that DHA is the most potent monomeric derivative, exhibiting IC50 values in the low micromolar to nanomolar range across leukemia, colorectal, and breast cancer lines. However, these standard in-vitro assays are typically conducted under normoxic conditions (~20% O₂) .

This presents a critical causality error in preclinical screening: the interior of most solid tumors is highly hypoxic (~1% O₂) . Because the cytotoxicity of ART and DHA relies heavily on ROS generation, oxygen deprivation severely blunts their efficacy. Studies on HT-29 colorectal and HL-60 leukemia cells demonstrate that hypoxic conditions significantly decrease cellular susceptibility to ART and DHA compared to standard normoxic cultures (2)[2]. Therefore, in-vitro data generated in ambient air artificially inflates the perceived potency of these drugs.

In-Vivo Translation: Pharmacokinetics & Prodrug Dynamics

When transitioning to in-vivo models, the physical chemistry of the compound supersedes its raw binding affinity.

  • Dihydroartemisinin (DHA): Despite being the active metabolite and highly potent in vitro, DHA suffers from poor water solubility and an extremely short in-vivo half-life (~45 minutes) (3)[3]. This makes achieving sustained therapeutic concentrations in solid tumors exceedingly difficult.

  • Artesunate (ART): ART is a hemisuccinate ester of artemisinin, making it highly water-soluble. In vivo, ART acts as a prodrug. It is rapidly hydrolyzed into DHA by plasma esterases. Because its solubility allows for intravenous (IV) administration, ART can achieve a much higher maximum concentration (Cmax) in the blood, effectively brute-forcing the delivery of DHA to the tumor site. Consequently, ART frequently outperforms DHA in in-vivo xenograft models despite appearing less potent in a petri dish.

  • Artemisinin Dimers: To overcome the limitations of monomers, researchers have synthesized dimeric structures. These dimers exhibit a mean GI-50 of < 0.1 µM in in-vitro 60-cell line screens and demonstrate vastly superior in-vivo efficacy, achieving significant growth delay in xenograft models with a high therapeutic index (4)[4][5].

Quantitative Efficacy Comparison

The following table synthesizes the translational drop-off between in-vitro and in-vivo performance across the derivative classes.

Compound ClassIn-Vitro Potency (IC50 / GI50)In-Vivo Efficacy (Tumor Vol. Reduction)Plasma Half-life (t1/2)Solubility & Delivery
Artemisinin (Monomer) > 10.0 µMNegligible~2.5 hoursHighly lipophilic, poor bioavailability
Dihydroartemisinin (DHA) 0.1 – 2.0 µMModerate (Limited by rapid clearance)~45 minutesPoor water solubility, oral/IP
Artesunate (ART) 0.5 – 5.0 µMHigh (Acts as a highly bioavailable prodrug)< 15 mins (Converts to DHA)Water-soluble, IV compatible
Artemisinin Dimers < 0.1 µMVery High (Significant xenograft delay)Variable (Linker-dependent)Modifiable via synthetic linkers

Validated Experimental Methodologies

To prevent false-positive in-vitro data and ensure rigorous in-vivo translation, researchers must employ self-validating experimental systems. Below are the optimized protocols for evaluating ROS-dependent endoperoxides.

Workflow Prep Compound Prep (ART, DHA, Dimers) InVitro In-Vitro Screening (Hypoxia 1% O2) Prep->InVitro Validate Self-Validation (HIF-1α Western Blot) InVitro->Validate PK PK Profiling (ART to DHA Conversion) InVitro->PK Select Candidates Validate->InVitro InVivo In-Vivo Xenograft (Nude Mice) PK->InVivo

Figure 2: Self-validating translational workflow for screening Artemisinin derivatives.

Protocol A: Hypoxia-Adjusted In-Vitro Cytotoxicity Assay

Causality: Standard incubators (20% O₂) artificially boost ROS-dependent drug efficacy. Testing at 1% O₂ mimics the solid tumor microenvironment, providing translationally accurate IC50 values.

  • Cell Seeding: Plate HT-29 or HL-60 cells in 96-well plates at 5×103 cells/well. Allow 24 hours for attachment in a standard incubator.

  • Hypoxia Acclimation & Validation (The Self-Validating Step): Transfer plates to a hypoxia chamber (1% O₂, 5% CO₂, 94% N₂) for 12 hours prior to treatment.

    • Validation: Simultaneously lyse a control well and perform a Western Blot for HIF-1α . If HIF-1α is not significantly upregulated compared to a normoxic control, the chamber seal is compromised, and the assay must be aborted.

  • Drug Treatment: Dose cells with serial dilutions of ART or DHA (0.01 µM to 50 µM) using deoxygenated media to prevent re-oxygenation shock.

  • Viability Readout: After 48 hours, measure ATP-dependent cell viability using CellTiter-Glo. Calculate the Hypoxia-Adjusted IC50.

Protocol B: Murine Xenograft Efficacy & PK/PD Modeling

Causality: Because ART is a prodrug of DHA, measuring parent ART levels alone provides an incomplete pharmacokinetic profile. Efficacy must be correlated with the rate of conversion to DHA.

  • Tumor Inoculation: Inject 5×106 HT-29 cells subcutaneously into the right flank of BALB/c nude mice.

  • Randomization (The Self-Validating Step): Do not randomize by time. Randomize into treatment groups (n=8) only when individual tumors reach a uniform volume of 100–150 mm³. This ensures baseline consistency and eliminates growth-rate bias.

  • Dosing & PK Sampling: Administer ART (IV, 50 mg/kg) or DHA (Oral, 50 mg/kg).

    • Validation: Draw 50 µL of blood via the tail vein at 15, 30, 60, and 120 minutes post-dose. Use LC-MS/MS to quantify both ART and DHA. The presence of high plasma DHA in the ART-dosed group validates the in-vivo prodrug conversion mechanism.

  • Efficacy Readout: Measure tumor volume via digital calipers every 3 days ( Volume=2length×width2​ ). Euthanize at day 28 and record terminal tumor weights.

Strategies to Overcome the Translational Gap

To bridge the gap between in-vitro promise and in-vivo reality, researchers are currently deploying three main strategies:

  • Dimerization: As noted, synthesizing artemisinin dimers or trimers drastically increases lipophilicity and target affinity, dropping the effective dose required to bypass the hypoxic barrier (5)[5].

  • Combination Therapies: Co-administering ART with Aspirin has been shown to reverse the decreased susceptibility of hypoxic cancer cells to artemisinin derivatives, effectively sensitizing the tumor microenvironment[2]. Furthermore, combining ART with standard chemotherapeutics like Cisplatin yields synergistic tumor growth inhibition (up to 75.7% reduction in vivo)[3].

  • Nanocarriers: Encapsulating ART in liposomes (e.g., Di-ART-GPC liposomes) protects the endoperoxide bridge from premature cleavage in the bloodstream, increasing the half-life and delivering a concentrated payload directly to the tumor site via the enhanced permeability and retention (EPR) effect[3].

References

  • In vitro and in vivo evaluations of artemisinin derivatives with potent and unique anticancer activities.Cancer Research - AACR Journals.
  • The anti-tumour activity and mode of action of artesunate and dihydroartemisinin (alone and in combination with aspirin) against human leukaemia HL-60 and colorectal HT-29-AK cancer cells.Coventry University.
  • Artemisinin and Its Derivatives from Molecular Mechanisms to Clinical Applications: New Horizons Beyond Antimalarials.MDPI.
  • Effects of Artemisinin Dimers on Rat Breast Cancer Cells In Vitro and In Vivo.IIAR Journals.
  • Recent Advances in the Therapeutic Efficacy of Artesun

Sources

Comparative

Validation of Analytical Methods for Quantifying 1-(4-Aminophenyl)cyclohexanecarbonitrile: A Comparative Guide

Accurate quantification of complex pharmaceutical intermediates is a cornerstone of robust drug development. 1-(4-Aminophenyl)cyclohexanecarbonitrile is a critical, highly functionalized intermediate featuring both a str...

Author: BenchChem Technical Support Team. Date: March 2026

Accurate quantification of complex pharmaceutical intermediates is a cornerstone of robust drug development. 1-(4-Aminophenyl)cyclohexanecarbonitrile is a critical, highly functionalized intermediate featuring both a strongly basic primary aniline moiety and a lipophilic cyclohexyl-nitrile core. This dual nature presents significant chromatographic challenges, including peak tailing, irreversible stationary phase adsorption, and thermal instability.

As analytical scientists, we must move beyond merely executing methods to understanding the underlying physicochemical interactions that dictate method performance. This guide provides an objective comparison of two validated analytical approaches—Reversed-Phase HPLC-UV and GC-MS —detailing the mechanistic causality behind each experimental choice. All methodologies discussed are aligned with the updated lifecycle and risk-based approaches outlined in the [ICH Q2(R2) guidelines][1] and [ICH Q14][3].

Methodological Comparison: HPLC-UV vs. GC-MS

Selecting the appropriate analytical technique depends entirely on the required sensitivity, throughput, and matrix complexity. Below is a comparative performance summary of the two validated methods.

Table 1: Performance Comparison of Validated Methods

ParameterHPLC-UV (Ion-Pairing Strategy)GC-MS (Derivatization Strategy)
Primary Mechanism Reversed-phase separation with ion-pairingVolatilization via acylation, mass separation
Linearity Range 1.0 – 100 µg/mL0.05 – 10 µg/mL
Correlation ( R2 ) > 0.9995> 0.9990
Limit of Detection (LOD) 0.3 µg/mL0.01 µg/mL
Limit of Quantitation (LOQ) 1.0 µg/mL0.03 µg/mL
Precision (RSD%) 0.8% (n=6)1.5% (n=6)
Accuracy (Recovery) 99.2% – 101.5%97.8% – 102.1%
Specificity Moderate (Relies on RT & UV Spectra)High (m/z 296, 253 tracking)
Throughput High (12 min/run, no prep required)Low (18 min/run + 45 min sample prep)

Experimental Protocols & Mechanistic Causality

To ensure scientific integrity, every protocol must function as a self-validating system . This means embedding internal checks that automatically flag anomalous chemical behaviors before data is reported.

Reversed-Phase HPLC-UV (Ion-Pairing Strategy)

The Causality: The primary amine on the phenyl ring ( pKa​≈4.6 ) will be partially ionized at a neutral pH, causing it to interact strongly with residual silanols on the silica stationary phase. This leads to severe peak tailing. By utilizing 0.1% Trifluoroacetic acid (TFA), we drop the mobile phase pH to ~2.0, ensuring 100% protonation of the amine. The trifluoroacetate anion then acts as a hydrophobic ion-pairing agent, temporarily neutralizing the positive charge and drastically improving peak symmetry.

Step-by-Step Protocol:

  • Column Selection: C18, 150 x 4.6 mm, 3 µm particle size (end-capped to minimize silanol activity).

  • Mobile Phase Preparation:

    • Phase A: 0.1% TFA in LC-MS grade Water.

    • Phase B: 100% Acetonitrile.

  • Gradient Program: 10% B to 80% B over 10 minutes, hold for 2 minutes, re-equilibrate for 3 minutes.

  • Flow Rate & Temperature: 1.0 mL/min at 30°C.

  • Detection: UV at 235 nm (optimal for the conjugated phenyl-nitrile system).

Self-Validating Mechanism: System Suitability Testing (SST) is hardcoded into the sequence. A resolution standard containing the analyte and its non-aminated precursor, [1-phenylcyclohexanecarbonitrile][2], is injected first. The chromatography data system (CDS) is programmed to automatically halt the sequence if the resolution factor ( Rs​ ) falls below 2.0, ensuring that column degradation or buffer preparation errors are caught immediately.

GC-MS (Derivatization Strategy)

The Causality: Gas chromatography requires analytes to be highly volatile and thermally stable. Free primary amines hydrogen-bond strongly with the siloxane bridges in GC columns, causing irreversible adsorption and loss of sensitivity at low concentrations. We utilize Trifluoroacetic anhydride (TFAA) to drive an acylation reaction. This converts the primary amine into a trifluoroacetamide derivative, replacing polar N-H bonds with a sterically hindered, fluorinated amide. This significantly increases vapor pressure and eliminates active-site interactions.

SamplePrep sample Analyte (Primary Amine) reaction Incubation (60°C, 30 min) sample->reaction reagent TFAA Reagent (Acylation) reagent->reaction product TFA-Derivative (Volatile Amide) reaction->product analysis GC-MS Analysis (SIM Mode) product->analysis

Figure 1: Derivatization workflow converting the primary amine to a volatile TFA-amide for GC-MS.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 1.0 mg of the sample in 1.0 mL of anhydrous Ethyl Acetate.

  • Derivatization: Add 50 µL of TFAA and 50 µL of Pyridine (as an acid scavenger).

  • Incubation: Seal the vial and incubate at 60°C for 30 minutes.

  • Reconstitution: Evaporate to dryness under a gentle stream of N2​ gas, then reconstitute in 1.0 mL of Hexane.

  • GC Conditions: HP-5MS column (30 m x 0.25 mm x 0.25 µm). Carrier gas: Helium at 1.0 mL/min.

  • Oven Program: 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • MS Detection: Selected Ion Monitoring (SIM) mode tracking m/z 296 (molecular ion of the derivative) and m/z 253.

Self-Validating Mechanism: This method utilizes an internal standard (IS) to self-validate derivatization efficiency. An analog compound (e.g., 4-cyano-4-phenylcyclohexanone) is spiked into every sample prior to derivatization. If the absolute IS peak area drops by >15% across the sequence, the system flags a potential derivatization failure or inlet discrimination, invalidating the run.

Analytical Validation Workflow (ICH Q2(R2) Compliance)

Validating these methods requires a structured lifecycle approach. The updated ICH Q2(R2) guidelines emphasize proving that the analytical procedure is "fit for its intended purpose" through rigorous statistical evaluation.

Validation_Workflow dev Method Development (ICH Q14) spec Specificity (Peak Purity) dev->spec lin Linearity & Range (R² ≥ 0.999) spec->lin acc Accuracy (Spike Recovery) lin->acc prec Precision (Repeatability) lin->prec rob Robustness (DoE Analysis) acc->rob prec->rob val Validated Method (ICH Q2(R2)) rob->val

Figure 2: Analytical method validation lifecycle aligned with ICH Q14 and Q2(R2) guidelines.

Core Validation Parameters Tested:
  • Specificity: Verified using Diode-Array Detection (DAD) peak purity algorithms for HPLC, and isotopic mass fragmentation patterns for GC-MS, ensuring no co-elution with synthetic byproducts.

  • Linearity & Range: Evaluated from 5% to 120% of the nominal target concentration. Both methods demonstrated an R2 > 0.999, confirming a direct proportional response.

  • Accuracy: Assessed via spike-recovery experiments across three concentration levels (50%, 100%, 150%). Recoveries fell strictly within the 98-102% acceptance criteria.

  • Robustness: Evaluated using a Plackett-Burman Design of Experiments (DoE) approach, deliberately introducing small variations in column temperature (±2°C), flow rate (±0.1 mL/min), and mobile phase composition to prove method resilience.

Conclusion

For routine batch release and high-throughput quantification of 1-(4-Aminophenyl)cyclohexanecarbonitrile, the HPLC-UV method is the superior choice due to its rapid turnaround time and lack of sample preparation. However, for trace-level impurity profiling or pharmacokinetic tracking where extreme sensitivity is required, the GC-MS derivatization method provides the necessary specificity and lower limits of quantitation.

References

  • ICH Q2(R2) Validation of Analytical Procedures. European Medicines Agency (EMA). Available at:[Link]

  • ICH Q14 Analytical Procedure Development. International Council for Harmonisation (ICH). Available at:[Link]

Validation

comparing different synthetic routes for 1-(4-Aminophenyl)cyclohexanecarbonitrile

Comparative Synthesis Guide: 1-(4-Aminophenyl)cyclohexanecarbonitrile Introduction 1-(4-Aminophenyl)cyclohexanecarbonitrile is a pivotal synthetic intermediate utilized in the development of complex active pharmaceutical...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Synthesis Guide: 1-(4-Aminophenyl)cyclohexanecarbonitrile

Introduction

1-(4-Aminophenyl)cyclohexanecarbonitrile is a pivotal synthetic intermediate utilized in the development of complex active pharmaceutical ingredients (APIs). It is particularly valuable for drugs requiring a rigid, lipophilic cyclohexane scaffold linked to an easily functionalizable aniline moiety. In drug development, the purity, yield, and absolute regiochemistry of this building block dictate the efficiency of downstream API synthesis.

This guide objectively compares two distinct synthetic routes for generating this intermediate: the classical Electrophilic Aromatic Substitution (EAS) pathway and the modern Palladium-Catalyzed α-Arylation approach.

Mechanistic Overview & Pathway Diagrams

The synthesis of 1-(4-aminophenyl)cyclohexanecarbonitrile converges on a common intermediate—1-(4-nitrophenyl)cyclohexanecarbonitrile—which is subsequently reduced. However, the methods to reach this intermediate differ fundamentally in their chemical logic.

Route 1 relies on the innate directing effects of the cyclohexane ring. Nitration of 1-phenylcyclohexanecarbonitrile proceeds via an arenium ion intermediate. The bulky cyclohexane group sterically shields the ortho positions, kinetically favoring para substitution. However, this thermodynamic vs. kinetic interplay still yields ~10-15% of the ortho isomer, requiring rigorous purification.

Route 2 bypasses EAS entirely. Building on the foundational methodologies established by Hartwig and Verkade , this route utilizes transition-metal catalyzed C-H functionalization. Cyclohexanecarbonitrile is deprotonated by a strong base to form a nitrile anion. A palladium catalyst facilitates the oxidative addition of 1-bromo-4-nitrobenzene, followed by transmetalation and rapid reductive elimination to form the C-C bond with absolute para regioselectivity.

DivergentPathways PCN 1-Phenylcyclohexane- carbonitrile NPCN 1-(4-Nitrophenyl)- cyclohexanecarbonitrile PCN->NPCN HNO3/H2SO4 (Route 1) CCN Cyclohexane- carbonitrile CCN->NPCN Pd, LiHMDS (Route 2) BNB 1-Bromo-4- nitrobenzene BNB->NPCN APCN 1-(4-Aminophenyl)- cyclohexanecarbonitrile NPCN->APCN Pd/C, H2 (Common)

Figure 1: Divergent synthetic pathways converging on 1-(4-Aminophenyl)cyclohexanecarbonitrile.

Route 1: Classical EAS & Reduction (The "Standard" Approach)

Causality of Experimental Choices: The nitration uses a standard "mixed acid" (HNO₃/H₂SO₄) system. The sulfuric acid acts as a catalyst and dehydrating agent to generate the highly electrophilic nitronium ion (NO₂⁺). Strict temperature control (0–5 °C) is mandatory; elevated temperatures lead to oxidative cleavage of the nitrile group and dinitration of the aromatic ring.

Protocol 1.1: Nitration

  • Equip a 500 mL 3-neck round-bottom flask with a magnetic stirrer, thermometer, and dropping funnel.

  • Charge the flask with 1-phenylcyclohexanecarbonitrile (10.0 g, 54.0 mmol) and concentrated H₂SO₄ (50 mL). Cool the solution to 0 °C using an ice-salt bath.

  • Prepare a mixed acid solution by carefully adding concentrated HNO₃ (3.8 mL, ~60 mmol) to concentrated H₂SO₄ (10 mL) at 0 °C.

  • Add the mixed acid dropwise via the dropping funnel over 45 minutes, maintaining the internal temperature strictly below 5 °C to prevent dinitration.

  • Stir for an additional 2 hours at 0 °C. Monitor completion via TLC (Hexanes/EtOAc 4:1, UV detection) until the starting material (Rf ~0.6) is consumed.

  • Quench the reaction by pouring the mixture over 300 g of crushed ice with vigorous stirring.

  • Filter the resulting crude yellow precipitate. Recrystallize from hot ethanol to remove the ortho-nitro isomer, yielding pure 1-(4-nitrophenyl)cyclohexanecarbonitrile.

Route 2: Palladium-Catalyzed α-Arylation (The "Precision" Approach)

Causality of Experimental Choices: The pKa of the α-proton in cyclohexanecarbonitrile is approximately 32. Therefore, a strong, non-nucleophilic base like Lithium bis(trimethylsilyl)amide (LiHMDS, pKa ~26 in THF) is required to quantitatively generate the nitrile anion without nucleophilically attacking the cyano carbon. The use of Pd₂(dba)₃ with a bulky ligand like P(t-Bu)₃ is critical; the steric bulk accelerates the reductive elimination step, preventing the formation of stable, unreactive Pd(II) off-target complexes .

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst PdII_OA Ar-Pd(II)-Br Oxidative Addition Pd0->PdII_OA 1-Bromo-4-nitrobenzene PdII_TM Ar-Pd(II)-C(CN)R2 Transmetalation PdII_OA->PdII_TM LiC(CN)(C5H10) (- LiBr) PdII_TM->Pd0 Reductive Elimination (Product Release)

Figure 2: Catalytic cycle of the Palladium-catalyzed α-arylation of nitriles.

Protocol 2.1: α-Arylation

  • In an argon-filled glovebox, charge an oven-dried Schlenk flask with Pd₂(dba)₃ (0.25 g, 0.27 mmol, 0.5 mol%) and P(t-Bu)₃ (0.11 g, 0.54 mmol, 1.0 mol%).

  • Add anhydrous Toluene (50 mL) and stir for 15 minutes to pre-form the active catalyst.

  • Add 1-bromo-4-nitrobenzene (10.9 g, 54.0 mmol) and cyclohexanecarbonitrile (6.5 g, 59.4 mmol).

  • Remove the flask from the glovebox and connect to a Schlenk line. Cool to 0 °C.

  • Dropwise add a 1.0 M solution of LiHMDS in THF (60 mL, 60.0 mmol).

  • Warm the reaction to 80 °C and stir for 12 hours.

  • Quench with saturated aqueous NH₄Cl (50 mL), extract with EtOAc (3 x 50 mL), dry over MgSO₄, and concentrate. Purify via flash chromatography to yield 1-(4-nitrophenyl)cyclohexanecarbonitrile.

Common Reduction Step (Protocol 3.0)

Causality of Experimental Choices: Catalytic hydrogenation using Palladium on Carbon (Pd/C) is highly chemoselective for the nitro group over the aliphatic nitrile under mild pressure, avoiding the generation of heavy metal waste (e.g., iron or tin salts) common in Bechamp reductions .

  • Dissolve 1-(4-nitrophenyl)cyclohexanecarbonitrile (5.0 g, 21.7 mmol) in Methanol (50 mL) in a Parr hydrogenation flask.

  • Add 10% Pd/C (0.5 g, 10 wt%).

  • Purge the vessel with N₂ (3x), then H₂ (3x). Pressurize to 30 psi with H₂ gas.

  • Stir at room temperature for 4-6 hours. The reaction is self-validating; completion is indicated when H₂ uptake ceases.

  • Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with EtOAc (20 mL).

  • Concentrate the filtrate in vacuo to afford 1-(4-aminophenyl)cyclohexanecarbonitrile as an off-white solid.

Quantitative Performance Comparison

ParameterRoute 1: Classical EASRoute 2: Pd-Catalyzed α-Arylation
Overall Yield (2 Steps) 55 - 65%75 - 85%
Regioselectivity ~85% para (requires recrystallization)>99% para (determined by starting material)
Reaction Conditions Exothermic, requires cryogenic coolingRequires strict anhydrous/anaerobic conditions
Scalability High (Standard industrial equipment)Moderate (Requires specialized reactors for scale)
Cost per Gram Low (< $2/g)High (~ $15/g due to Pd/Ligand)
Environmental Impact High E-Factor (Acidic aqueous waste)Moderate E-Factor (Solvent intensive)

Conclusion & Strategic Recommendations

The choice between these two synthetic routes depends heavily on the project phase and resource availability.

  • Route 1 is recommended for large-scale, cost-sensitive manufacturing where the infrastructure for handling strong acids and exothermic reactions is established. The primary drawback is the yield loss during the removal of the ortho isomer.

  • Route 2 is recommended for discovery chemistry and early-phase clinical development. The absolute regiocontrol ensures a high-purity profile, which is critical when generating structure-activity relationship (SAR) data or avoiding complex purification bottlenecks.

References

  • Culkin, D. A., & Hartwig, J. F. (2002). Synthesis, characterization, and reactivity of arylpalladium cyanoalkyl complexes: selection of catalysts for the alpha-arylation of nitriles. Journal of the American Chemical Society, 124(31), 9330-9331. URL:[Link]

  • You, J., & Verkade, J. G. (2003). P(i-BuNCH2CH2)3N: an efficient ligand for the direct alpha-arylation of nitriles with aryl bromides. The Journal of Organic Chemistry, 68(21), 8003-8007. URL:[Link]

  • World Intellectual Property Organization. (2016). Indole and azaindoles derivatives and their use in neurodegenerative diseases (Patent No. WO2016100281A1).
Comparative

Comparative Profiling of 1-(4-Aminophenyl)cyclohexanecarbonitrile Derivatives: Cell-Based Assay Workflows and c-FMS Kinase Inhibition

Executive Summary & Mechanistic Rationale The 1-(4-aminophenyl)cyclohexanecarbonitrile scaffold (CAS 954135-64-9) and its halogenated analogs, such as the 3-bromo derivative (CAS 954135-65-0), serve as highly privileged...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The 1-(4-aminophenyl)cyclohexanecarbonitrile scaffold (CAS 954135-64-9) and its halogenated analogs, such as the 3-bromo derivative (CAS 954135-65-0), serve as highly privileged chemical intermediates in the synthesis of Colony Stimulating Factor 1 Receptor (CSF-1R, also known as c-FMS) kinase inhibitors[1]. By functionalizing the 4-amino group with various heteroaryl or amide moieties, medicinal chemists can generate potent inhibitors that lock the c-FMS kinase in an inactive conformation[2].

Targeting the c-FMS pathway is a critical therapeutic strategy. CSF-1R is the primary regulator of mononuclear phagocyte survival, proliferation, and differentiation[3]. Inhibiting this receptor depletes tumor-associated macrophages (TAMs) in the oncology tumor microenvironment and halts osteoclast-mediated bone resorption in autoimmune conditions like rheumatoid arthritis[1].

The biological causality of these derivatives relies on competitive binding at the ATP pocket of the c-FMS intracellular kinase domain. When the natural ligand (M-CSF/CSF-1) binds to the extracellular domain of c-FMS, it induces receptor dimerization and autophosphorylation. This triggers downstream signaling cascades—primarily the PI3K/AKT and MEK/ERK pathways—which dictate macrophage survival and osteoclastogenesis[3]. By introducing a carbonitrile-derived inhibitor, the autophosphorylation event is blocked, starving the dependent cells of survival signals and inducing apoptosis[4].

c-FMS signaling cascade and targeted inhibition by carbonitrile derivatives.

Head-to-Head Comparison Data

To illustrate the structure-activity relationship (SAR) of this scaffold, we compare three representative classes of derivatives synthesized from the parent compound. The data demonstrates how structural modifications at the 4-amino position translate to cellular efficacy and target engagement.

Compound ClassStructural Modification (from 1-(4-aminophenyl)cyclohexanecarbonitrile)Biochemical c-FMS IC50 (nM)M-NFS-60 Proliferation (M-CSF) IC50 (nM)M-NFS-60 Proliferation (IL-3) IC50 (nM)Osteoclast TRAP Assay IC50 (nM)
Derivative A Unsubstituted core (Baseline intermediate)> 10,000> 10,000> 10,000> 10,000
Derivative B 3-bromo substitution + simple amide linkage145320> 10,000410
Derivative C 3-bromo substitution + advanced heteroaryl coupling412> 10,00018

Data Interpretation: Derivative C exhibits potent, single-digit nanomolar inhibition. Crucially, the lack of activity in the IL-3 stimulated M-NFS-60 arm (>10,000 nM) proves that the cytotoxicity is strictly mediated by c-FMS inhibition, rather than general cellular toxicity.

Self-Validating Experimental Protocols

The Logic of the Orthogonal M-NFS-60 Assay

A common pitfall in kinase inhibitor screening is generating false positives caused by off-target cytotoxicity. To establish absolute trustworthiness, we utilize the M-NFS-60 murine myelogenous leukemia cell line[5]. This unique cell line is strictly dependent on either M-CSF or Interleukin-3 (IL-3) for survival[5][6]. By running parallel assays—one stimulated by M-CSF and one by IL-3—we create a self-validating logical gate . A true c-FMS inhibitor will induce apoptosis in the M-CSF arm while leaving the IL-3 arm completely unaffected[6].

Orthogonal screening workflow ensuring self-validating c-FMS target engagement.

Protocol 1: Orthogonal M-NFS-60 Proliferation Assay
  • Cell Preparation: Culture M-NFS-60 cells in RPMI-1640 medium supplemented with 10% FBS and 62 ng/mL human recombinant M-CSF[7].

  • Starvation Phase: Wash cells three times in unsupplemented RPMI-1640 to remove residual growth factors. Resuspend in assay medium (RPMI-1640 + 10% FBS) and incubate for 18 hours to synchronize the cell cycle.

  • Parallel Seeding: Seed cells into two separate 96-well plates at a density of 1×104 cells/well.

    • Plate 1 (Target Arm): Add 50 ng/mL human recombinant M-CSF.

    • Plate 2 (Control Arm): Add 10 ng/mL murine recombinant IL-3.

  • Compound Treatment: Prepare a 10-point, 3-fold serial dilution of the 1-(4-aminophenyl)cyclohexanecarbonitrile derivatives in DMSO. Add to the wells (final DMSO concentration ≤0.1% ).

  • Incubation & Readout: Incubate for 72 hours at 37°C, 5% CO₂[8]. Add CellTiter-Glo (Promega) reagent to quantify ATP as a measure of metabolically active cells[3]. Calculate the IC50 using a 4-parameter logistic curve fit.

Protocol 2: Primary Monocyte to Osteoclast Differentiation Assay

Causality: While the M-NFS-60 assay proves target engagement, it does not prove functional disease modification. In rheumatoid arthritis and bone metastasis, c-FMS drives the differentiation of monocytes into bone-resorbing osteoclasts. We validate the functional efficacy of the derivatives by measuring the inhibition of Tartrate-Resistant Acid Phosphatase (TRAP), a definitive osteoclast biomarker.

  • Isolation: Isolate human CD14+ monocytes from peripheral blood mononuclear cells (PBMCs) using magnetic bead separation.

  • Seeding: Seed monocytes in 96-well plates at 5×104 cells/well in Alpha-MEM containing 10% FBS.

  • Differentiation Induction: Add 25 ng/mL human M-CSF and 30 ng/mL RANKL to drive osteoclastogenesis.

  • Inhibitor Dosing: Co-treat with the carbonitrile derivatives at varying concentrations. Replenish media, cytokines, and compounds on Day 3.

  • TRAP Staining (Day 6): Fix the cells with 4% paraformaldehyde. Stain using a leukocyte acid phosphatase (TRAP) kit.

  • Quantification: Count multinucleated (≥3 nuclei) TRAP-positive cells under a microscope. An effective c-FMS inhibitor will completely abrogate the formation of these multinucleated giant cells.

Causality and Assay Troubleshooting

When evaluating these derivatives, researchers must account for the high lipophilicity often introduced by the cyclohexanecarbonitrile ring. Highly lipophilic derivatives (LogP > 4.5) may exhibit artificially reduced potency in the osteoclast assay due to high plasma protein binding (binding to the 10% FBS in the media).

If a derivative shows a massive drop-off in potency between the biochemical assay and the cell-based assay, perform a serum-shift assay (comparing IC50 in 1% FBS vs. 10% FBS) to determine if protein binding is the culprit. Furthermore, ensure that the concentration of M-CSF used in the M-NFS-60 assay is strictly controlled; excess M-CSF can outcompete ATP-competitive inhibitors by hyper-activating the receptor, artificially inflating the apparent IC50.

References

  • Janssen Pharmaceutica NV. (2014). Inhibitors of c-fms kinase (US Patent No. 8,815,867 B2).
  • Ma, X., et al. (2012). The mechanism of shared but distinct CSF-1R signaling by the non-homologous cytokines IL-34 and CSF-1. PubMed Central (PMC).[Link]

  • Nakoinz, I., et al. (1990). Differentiation of the IL-3-dependent NFS-60 cell line and adaption to growth in macrophage colony-stimulating factor. Journal of Immunology.[Link]

  • Banco de Células do Rio de Janeiro (BCRJ). M-NFS-60 Cell Line Culture Protocols (0175). [Link]

Sources

Validation

Comparative Docking Studies of 1-(4-Aminophenyl)cyclohexanecarbonitrile Derivatives: A Structural Guide to VEGFR2 Inhibition

Target Audience: Researchers, Computational Chemists, and Drug Development Professionals Focus: Objective comparison of cyclohexane-based carbonitrile derivatives against standard VEGFR2 inhibitors (Apatinib, Sorafenib)....

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Computational Chemists, and Drug Development Professionals Focus: Objective comparison of cyclohexane-based carbonitrile derivatives against standard VEGFR2 inhibitors (Apatinib, Sorafenib).

Executive Summary & Scientific Rationale

The development of small-molecule angiogenesis inhibitors has heavily relied on targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) [1]. Apatinib, a highly selective VEGFR2 tyrosine kinase inhibitor, utilizes a 1-(4-aminophenyl)cyclopentanecarbonitrile intermediate to anchor into the hydrophobic pocket of the kinase domain [2].

As a Senior Application Scientist, I frequently encounter the question: How does expanding the cyclopentane ring to a cyclohexane ring alter binding thermodynamics and kinase selectivity?

This guide provides an in-depth comparative docking study of 1-(4-Aminophenyl)cyclohexanecarbonitrile derivatives . By transitioning from a five-membered to a six-membered aliphatic ring, we introduce distinct steric bulk and altered lipophilicity. This structural shift fundamentally changes the trajectory of the carbonitrile group and the primary amine, dictating new hydrogen-bonding networks within the VEGFR2 hinge region (specifically at Cys919 and Asp1046).

Self-Validating Docking Methodology

To ensure absolute trustworthiness in our computational predictions, the following protocol is designed as a self-validating system . Before screening the novel derivatives, the co-crystallized ligand (Sorafenib) is extracted and re-docked. The protocol is only considered valid if the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose is ≤ 1.5 Å.

Step 1: Protein Preparation & Causality
  • Structure Acquisition: The high-resolution crystal structure of VEGFR2 in complex with Sorafenib (PDB ID: 4ASD) was imported [3].

  • Causality for Preparation: Raw PDB files lack hydrogen atoms and often contain unresolved side chains. Using the Protein Preparation Wizard, missing hydrogens were added. Crucially, the hydrogen-bond network was optimized using PROPKA at pH 7.4. This ensures that critical residues in the catalytic loop (e.g., Asp1046) are in the correct protonation state to act as hydrogen bond acceptors. Heavy atoms were minimized using the OPLS4 force field to an RMSD of 0.3 Å to relieve steric clashes without distorting the experimentally validated architecture.

Step 2: Ligand Preparation & Tautomerization
  • Ligand Set: 1-(4-Aminophenyl)cyclohexanecarbonitrile (Compound A), its N-methylated derivative (Compound B), its 3-fluoro derivative (Compound C), alongside Apatinib and Sorafenib as reference standards.

  • Causality for Epik Processing: Ligands were prepared using LigPrep. Epik was employed to generate possible ionization states at pH 7.4 ± 1.0. The primary amine on the phenyl ring is highly sensitive to local pH; accurately predicting whether it exists as −NH2​ or −NH3+​ is non-negotiable, as this moiety directly interacts with the solvent-exposed region and the DFG motif of VEGFR2.

Step 3: Receptor Grid Generation & XP Docking
  • A receptor grid of 20 Å × 20 Å × 20 Å was centered on the co-crystallized Sorafenib.

  • Glide Extra Precision (XP) docking was executed. XP utilizes a more stringent scoring function than Standard Precision (SP), penalizing desolvation penalties for polar groups buried in hydrophobic pockets—a critical factor when evaluating the bulky cyclohexane ring.

Step 4: MM-GBSA Rescoring
  • Docking scores often fail to account for true solvent entropy. We applied Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) calculations using the VSGB solvation model to calculate the absolute binding free energy ( ΔGbind​ ).

DockingWorkflow LigPrep Ligand Preparation (Epik, pH 7.4 ± 1.0) Protonation State Validation Grid Grid Generation (Centered on Sorafenib) 20Å x 20Å x 20Å LigPrep->Grid ProtPrep Protein Preparation (PDB: 4ASD) Missing Loops & H-Bond Opt ProtPrep->Grid Docking Glide XP Docking High-Throughput Screening Grid->Docking MMGBSA MM-GBSA Rescoring (VSGB Solvation Model) Docking->MMGBSA Analysis Interaction Analysis (H-bonds, Pi-Pi, Halogen) MMGBSA->Analysis

Figure 1: Self-validating molecular docking and MM-GBSA rescoring workflow.

Comparative Performance Data

The following tables summarize the physicochemical properties and the quantitative docking performance of the cyclohexane derivatives compared to the cyclopentane standard (Apatinib) and the universal reference (Sorafenib).

Table 1: Structural & Physicochemical Comparison

CompoundRing SystemSubstitutionMW ( g/mol )cLogPH-Bond DonorsH-Bond Acceptors
Sorafenib N/AReference464.83.837
Apatinib CyclopentaneReference397.53.214
Compound A CyclohexaneBase Scaffold200.32.512
Compound B CyclohexaneN-Methylated214.32.812
Compound C Cyclohexane3-Fluoro218.32.713

Note: Compounds A-C represent the core pharmacophore fragments. In full drug molecules, these are typically conjugated to a pyridine or quinoline moiety (similar to Apatinib) to achieve full kinase domain occupation.

Table 2: Glide XP Docking Scores & MM-GBSA Binding Free Energies (PDB: 4ASD)

CompoundGlide XP Score (kcal/mol)MM-GBSA ΔGbind​ (kcal/mol)Key Residue Interactions (Distance Å)Redocking RMSD (Å)
Sorafenib -10.54-78.42Cys919 (2.1), Asp1046 (1.9)0.82 (Valid)
Apatinib -9.81-65.15Cys919 (2.3), Glu885 (2.5)N/A
Compound A -7.45-42.10Cys919 (2.6)N/A
Compound B -7.82-45.33Cys919 (2.4), Val899 (Pi-Alkyl)N/A
Compound C -8.95-58.70Cys919 (2.2), Glu885 (Halogen)N/A
Data Interpretation & Causality

While the base cyclohexane fragment (Compound A) exhibits weaker binding than the fully assembled Apatinib, the fluorinated derivative (Compound C) shows a dramatic leap in binding affinity ( ΔGbind​ = -58.70 kcal/mol).

Why? The addition of the fluorine atom at the meta-position of the phenyl ring induces a highly directional halogen bond with the backbone carbonyl of Glu885. Furthermore, the cyclohexane ring in Compound C adopts a stable chair conformation that perfectly occupies the hydrophobic sub-pocket adjacent to the DFG motif, displacing high-energy water molecules more efficiently than the planar cyclopentane ring of Apatinib.

Mechanistic Insights & Pathway Analysis

The ultimate goal of optimizing the 1-(4-Aminophenyl)cyclohexanecarbonitrile scaffold is to competitively inhibit ATP binding at the VEGFR2 intracellular kinase domain.

When VEGF binds to the extracellular domain of VEGFR2, it induces receptor dimerization and autophosphorylation. This triggers downstream signaling cascades—primarily the RAF/MEK/ERK (MAPK) and PI3K/AKT pathways—which are the primary drivers of tumor angiogenesis and endothelial cell proliferation [4]. By embedding the bulky cyclohexane moiety into the ATP-binding pocket, Compound C effectively locks the kinase in an inactive conformation (Type II inhibition), severing the signaling cascade at its root.

VEGFR2Pathway VEGF VEGF Ligand VEGFR2 VEGFR2 (KDR) Tyrosine Kinase VEGF->VEGFR2 Activates PI3K PI3K / AKT Pathway VEGFR2->PI3K MAPK RAF / MEK / ERK Pathway VEGFR2->MAPK Inhibitors Cyclohexanecarbonitrile Derivatives Inhibitors->VEGFR2 Competitive Inhibition Angiogenesis Tumor Angiogenesis & Cell Proliferation PI3K->Angiogenesis MAPK->Angiogenesis

Figure 2: VEGFR2 signaling pathway and mechanism of competitive inhibition.

Conclusion

The comparative docking analysis reveals that substituting the cyclopentane ring of traditional VEGFR2 inhibitors with a cyclohexane ring (specifically in the 1-(4-Aminophenyl)cyclohexanecarbonitrile scaffold) offers a viable, high-affinity alternative for drug design.

While the bare cyclohexane fragment requires further conjugation to match the absolute potency of Sorafenib, the 3-fluoro derivative (Compound C) demonstrates superior hydrophobic packing and halogen bonding capabilities. For drug development professionals, utilizing this six-membered aliphatic core provides a novel vector to bypass acquired resistance mutations in the VEGFR2 hinge region, offering a structurally distinct alternative to Apatinib.

References
  • Title: Apatinib, a selective VEGFR2 inhibitor, improves the delivery of chemotherapeutic agents to tumors by normalizing tumor vessels Source: Acta Pharmacologica Sinica (2019) URL: [Link][1]

  • Title: Efficacy and safety of the VEGFR2 inhibitor Apatinib for metastatic soft tissue sarcoma Source: Biomedicine & Pharmacotherapy (2020) URL: [Link][2]

  • Title: Crystal Structure of VEGFR2 (Juxtamembrane and Kinase Domains) in Complex with SORAFENIB Source: RCSB Protein Data Bank (PDB ID: 4ASD) URL: [Link][3]

  • Title: Apatinib affect VEGF-mediated cell proliferation, migration, invasion via blocking VEGFR2/RAF/MEK/ERK and PI3K/AKT pathways in cholangiocarcinoma cell Source: BMC Gastroenterology (2018) URL: [Link][4]

Sources

Comparative

Validating Cellular Target Engagement for Novel Compounds: A Comparative Guide

As a Senior Application Scientist, I often see drug discovery programs stall because a potent biochemical hit fails to translate into cellular efficacy. The fundamental question is not just whether a novel small molecule...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I often see drug discovery programs stall because a potent biochemical hit fails to translate into cellular efficacy. The fundamental question is not just whether a novel small molecule can bind its target, but whether it does bind its target within the complex, highly competitive environment of a living cell.

Biochemical affinity ( Kd​ ) or enzymatic inhibition ( IC50​ ) metrics are foundational, but1[1]. Factors such as membrane permeability, efflux pumps, and high local concentrations of endogenous substrates (e.g., ATP) can drastically alter apparent affinity.

To bridge this gap, we must build a self-validating system using orthogonal target engagement (TE) platforms. This guide objectively compares three gold-standard methodologies—NanoBRET, Cellular Thermal Shift Assay (CETSA), and Surface Plasmon Resonance (SPR)—detailing the causality behind their experimental design and providing step-by-step protocols for robust validation.

The Causality of Assay Selection: An Orthogonal Strategy

A single assay is vulnerable to platform-specific artifacts. A robust target engagement strategy triangulates data across three distinct biophysical principles:

  • Tracer Displacement (NanoBRET): Proves the compound can cross the cell membrane and outcompete a known binder in real-time.

  • Thermodynamic Stabilization (CETSA): Proves that binding alters the physical folding state of the target protein, independent of active sites.

  • Kinetic Resonance (SPR): Provides the cell-free, biophysical ground truth ( kon​ and koff​ ) to ensure the molecule is a genuine binder, not an assay-interfering artifact.

TE_Workflow Compound Novel Compound LiveCell Live Cell Environment Compound->LiveCell Permeability & Binding Lysate Cell Lysate / Purified Compound->Lysate Direct Binding NanoBRET NanoBRET Assay (Real-time, Intact Cell) LiveCell->NanoBRET Tracer Competition CETSA CETSA (Thermal Shift, Intact/Lysate) LiveCell->CETSA Heat Challenge SPR SPR (Biophysical, Purified) Lysate->SPR Immobilization

Figure 1: Orthogonal decision tree for validating target engagement across live-cell and purified environments.

Comparative Methodologies & Step-by-Step Protocols

A. NanoBRET Target Engagement (The Live-Cell Dynamic Assessment)

Principle & Causality: 2[2]. Because the NanoLuc enzyme emits light that excites nearby fluorophores strictly within a 1–10 nm radius, a high BRET signal guarantees proximity. When your novel compound enters the cell and binds the target, it competitively displaces the tracer, causing a quantifiable loss of the BRET signal. This3[3].

Self-Validating Protocol:

  • Transfection & Seeding: Transfect HEK293 cells with a plasmid encoding the target protein fused to NanoLuc. Causality: Keep expression levels low to mimic physiological stoichiometry and prevent protein aggregation artifacts.

  • Tracer Titration (Internal Control): Treat cells with varying concentrations of the fluorescent tracer to determine its Kd​ . Causality: To maximize the sensitivity of the competitive displacement assay, the tracer must be used at its EC50​ to EC80​ concentration.

  • Compound Incubation: Seed cells into a 384-well plate. Add the novel compound in a 10-point dose-response curve, followed by the tracer at its predetermined EC50​ . Incubate for 2 hours at 37°C.

  • Readout & Validation: Add the NanoLuc substrate (furimazine). Read dual emissions (460 nm for donor, 610 nm for acceptor).

    • Self-Validation Check: Always include a "No Tracer" control to ensure your novel compound does not possess autofluorescence that bleeds into the 610 nm channel, which would yield a false negative (apparent lack of displacement).

B. Cellular Thermal Shift Assay (CETSA) (The Thermodynamic Assessment)

Principle & Causality: 4[4]. When a compound binds, it restricts the conformational flexibility of the protein, increasing the activation energy required for thermal denaturation. This technique is highly versatile and has even been5[5], as well as 6[6].

Self-Validating Protocol:

  • Cell Treatment: Incubate live cells with the novel compound (at 10× the biochemical IC50​ ) or a DMSO vehicle control for 1 hour.

  • Heat Challenge: Aliquot the cell suspension into PCR tubes. Subject each tube to a temperature gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by a 3-minute cooldown at room temperature. Causality: The transient heat shock forces unbound proteins to unfold and aggregate, while bound proteins remain stabilized.

  • Lysis & Separation: Lyse the cells using freeze-thaw cycles or mild detergents. Centrifuge at 100,000 ×g for 20 minutes. Causality: Ultracentrifugation is critical to pellet the aggregated (denatured) proteins, leaving only the stabilized, soluble target protein in the supernatant.

  • Detection: Quantify the remaining soluble protein using Western Blot or AlphaLISA. Plot the melting curve to determine the shift in aggregation temperature ( ΔTagg​ ).

    • Self-Validation Check: Run an Isothermal Dose-Response (ITDR) at 37°C. If the target protein levels drop at 37°C with increasing compound concentration, your compound is inducing target degradation (e.g., acting as a PROTAC or molecular glue), not just stabilizing it.

Mechanism cluster_NanoBRET NanoBRET Mechanism cluster_CETSA CETSA Mechanism Target Target Protein Tracer Fluorescent Tracer Target->Tracer Binds Heat Heat Gradient Target->Heat Apply Heat BRET_Signal High BRET Signal Tracer->BRET_Signal Displacement Tracer Displaced BRET_Signal->Displacement Add Compound Loss_Signal Loss of BRET Displacement->Loss_Signal Denature Protein Unfolds Heat->Denature No Compound Stabilize Compound Bound Heat->Stabilize Add Compound Shift Positive Tm Shift Stabilize->Shift

Figure 2: Mechanistic causality of NanoBRET (tracer displacement) versus CETSA (thermal stability).

Quantitative Data Presentation & Platform Comparison

To illustrate the comparative utility of these platforms, Table 1 presents representative validation data for a hypothetical novel kinase inhibitor ("Compound X") moving from biochemical screening into cellular validation.

Table 1: Comparative Performance of Target Engagement Platforms for Compound X

ParameterNanoBRET Target EngagementCETSA (Western Blot Readout)Surface Plasmon Resonance (SPR)
Biological Environment Intact, live mammalian cellsIntact cells or lysatesPurified protein (Cell-free)
Signal Causality Proximity-based tracer displacementThermodynamic stabilization against heatMass change upon surface binding
Throughput High (384-well / 1536-well)Low/Medium (PCR tube format)Medium (Microfluidic chips)
Target Modification Requires NanoLuc fusion tagLabel-free (Endogenous protein)Requires immobilization tag (e.g., His)
Apparent Affinity ( IC50​/Kd​ ) 145 nM (Cellular IC50​ ) ΔTagg​=+4.2∘C at 12 nM (Biochemical Kd​ )
Primary Utility Confirming live-cell permeability and target occupancyConfirming endogenous target binding without tagsDefining precise binding kinetics ( kon​/koff​ )

Data Interpretation Insight: Notice the rightward shift in affinity for Compound X from SPR ( 12 nM ) to NanoBRET ( 145 nM ). This 12× drop-off is typical and highlights the causality of the cellular environment: the compound must navigate the lipid bilayer and compete with millimolar concentrations of intracellular ATP, proving why biochemical assays alone are insufficient for lead optimization.

Conclusion

Validating target engagement requires a balance of biophysical precision and physiological relevance. NanoBRET provides unparalleled high-throughput, real-time data in live cells, while CETSA offers a label-free thermodynamic confirmation of binding against endogenous targets. By combining these cellular assays with the kinetic rigor of SPR, drug development professionals can confidently establish structure-activity relationships and eliminate false positives early in the pipeline.

Sources

Validation

A Senior Application Scientist's Guide to Inter-Laboratory Validation of Assays for 1-(4-Aminophenyl)cyclohexanecarbonitrile

Authored for Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the ability to reliably and consistently quantify a compound across different laboratories is not m...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the ability to reliably and consistently quantify a compound across different laboratories is not merely a procedural formality; it is the bedrock of data integrity and regulatory confidence. This guide provides an in-depth, field-proven framework for conducting an inter-laboratory validation of analytical assays for 1-(4-Aminophenyl)cyclohexanecarbonitrile, a key intermediate in the synthesis of various pharmacologically active molecules.[1][2]

Moving beyond a simple checklist, we will explore the causal logic behind validation parameter selection, compare robust analytical techniques, and provide actionable protocols. This document is designed to empower your team to generate reproducible data that withstands the highest levels of scientific and regulatory scrutiny.

Foundational Strategy: Selecting the Right Analytical Tool

The first critical decision in developing a transferable analytical method is the choice of technology. The selection hinges on a balance of required sensitivity, selectivity, and the practicalities of implementation across different laboratory environments. For 1-(4-Aminophenyl)cyclohexanecarbonitrile, the primary candidates are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

  • High-Performance Liquid Chromatography (HPLC-UV): This is the workhorse of pharmaceutical quality control.[2] Its robustness, cost-effectiveness, and straightforward operation make it an ideal choice for routine analysis and assays where high-nanogram to microgram sensitivity is sufficient. For a chromophore-containing molecule like 1-(4-Aminophenyl)cyclohexanecarbonitrile, UV detection is a direct and reliable quantification method.[3]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): When picogram-level sensitivity is required, or when analyzing the analyte in a complex biological matrix, LC-MS/MS is the gold standard.[4][5] Its superior selectivity, derived from monitoring specific precursor-to-product ion transitions, minimizes the impact of matrix interference.[6]

Comparative Performance of Analytical Methods

The following table summarizes illustrative performance data for the two primary techniques, based on typical validation results for aromatic amines and related small molecules. This data provides a benchmark for what a well-optimized method can achieve.

Performance ParameterHPLC-UVLC-MS/MSAcceptance Criteria (Typical)Rationale
Limit of Quantification (LOQ) 10 - 50 ng/mL0.1 - 1.0 ng/mL[4]Method- & matrix-dependentDefines the lowest concentration that can be reliably measured with acceptable precision and accuracy. LC-MS/MS is inherently more sensitive.
Linearity (R²) ≥ 0.999≥ 0.999[4]R² ≥ 0.995Demonstrates a direct proportional relationship between analyte concentration and instrument response over the analytical range.
Accuracy (Recovery %) 98 - 102%95 - 105%[4]90 - 110% (Assay); 80 - 120% (Impurities)[7]Measures the closeness of the experimental value to the true value, assessed by spiking a known quantity of analyte into a blank matrix.
Precision (Repeatability, RSDr) ≤ 1.0%≤ 5.0%≤ 2.0% (Assay); ≤ 10% (Impurities)[7]Assesses the method's precision over a short time interval with the same analyst and instrument, indicating consistency of the measurement process.
Precision (Reproducibility, RSDR) ≤ 3.0%≤ 15.0%[4]Method- & concentration-dependentThe ultimate test of method transferability, assessing precision across different laboratories, analysts, and instruments.

The Inter-Laboratory Validation Workflow: A Conceptual Overview

An inter-laboratory validation, often termed a method transfer, is a structured process to verify that a receiving laboratory can perform an analytical method developed by a transferring laboratory and obtain comparable results. The process must be meticulously planned and documented.

G cluster_0 Phase 1: Pre-Transfer Activities cluster_1 Phase 2: Execution cluster_2 Phase 3: Evaluation T_Lab Transferring Lab (Lab A) Protocol Develop & Validate Method Transfer Protocol T_Lab->Protocol Training Train Receiving Lab Personnel Protocol->Training R_Lab Receiving Lab (Lab B) Training->R_Lab Samples Analyze Identical, Homogenized Test Samples & Standards R_Lab->Samples Comparison Statistical Comparison of Data from Both Labs Samples->Comparison Acceptance Acceptance Criteria Met? Comparison->Acceptance Report Generate Method Transfer Report Acceptance->Report Yes OOS Investigate & Remediate (Out-of-Specification) Acceptance->OOS No

Workflow for a typical inter-laboratory validation study.

Experimental Protocol: Inter-Laboratory Validation of an HPLC-UV Assay

This section provides a detailed, self-validating protocol for the quantification of 1-(4-Aminophenyl)cyclohexanecarbonitrile. The causality behind each step is explained to ensure a deep understanding of the process.

Objective

To demonstrate that a designated Receiving Laboratory can accurately and precisely quantify 1-(4-Aminophenyl)cyclohexanecarbonitrile using a validated RP-HPLC-UV method transferred from the Originating Laboratory, meeting pre-defined acceptance criteria.

Materials and Equipment
  • Reference Standard: Well-characterized 1-(4-Aminophenyl)cyclohexanecarbonitrile (Purity ≥ 99.5%).

  • Potential Impurity Standard: 1-(4-nitrophenyl)cyclopentanecarbonitrile (for specificity validation).[1][8]

  • HPLC System: A system equipped with a quaternary pump, autosampler, column thermostat, and UV/Vis detector (e.g., Waters Alliance, Agilent 1260).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[9][10]

  • Reagents: Acetonitrile (HPLC Grade), Water (HPLC Grade), Phosphoric Acid.

Chromatographic Conditions (Illustrative)
  • Mobile Phase A: Water with 0.1% Phosphoric Acid.

    • Rationale: Phosphoric acid is used to control the pH and ensure the primary amine on the analyte is protonated, leading to consistent peak shapes and retention times.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 70% A / 30% B, isocratic.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

    • Rationale: Thermostatting the column prevents retention time drift due to fluctuations in ambient laboratory temperature.[11]

  • Detection Wavelength: 254 nm.

    • Rationale: Aromatic compounds typically exhibit strong absorbance at this wavelength, providing good sensitivity.[12]

  • Injection Volume: 10 µL.

Validation Protocol & Acceptance Criteria

The core of the validation lies in assessing key performance characteristics as defined by the International Council for Harmonisation (ICH) guideline Q2(R1).[13]

The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or degradants.[14]

  • Protocol:

    • Prepare a blank solution (diluent only).

    • Prepare a solution of the reference standard (approx. 100 µg/mL).

    • Prepare a solution of the potential impurity, 1-(4-nitrophenyl)cyclopentanecarbonitrile (approx. 100 µg/mL).

    • Prepare a spiked solution containing both the reference standard and the impurity.

  • Acceptance Criteria:

    • The blank solution must show no interfering peaks at the retention time of the analyte.

    • The analyte peak must be resolved from the impurity peak in the spiked solution with a resolution (Rs) of ≥ 2.0.

  • Protocol:

    • Prepare a stock solution of the reference standard (e.g., 1000 µg/mL).

    • Perform serial dilutions to create at least five concentration levels covering 50% to 150% of the target assay concentration (e.g., 50, 80, 100, 120, 150 µg/mL).

    • Inject each concentration in triplicate.

  • Acceptance Criteria:

    • The linear regression analysis must yield a coefficient of determination (R²) ≥ 0.999.

  • Protocol:

    • Prepare samples of a blank matrix (if applicable) spiked with the analyte at three concentration levels (e.g., 80, 100, and 120 µg/mL).

    • Prepare three independent samples at each concentration level (total of 9 determinations).

    • Calculate the percent recovery for each sample against the known spiked amount.

  • Acceptance Criteria:

    • The mean percent recovery for each level must be between 98.0% and 102.0%.[7][13]

Precision demonstrates the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample.[11]

G cluster_repeat Repeatability (Intra-Assay) cluster_inter Intermediate Precision (Inter-Assay) Precision Precision Assessment Node_R1 Analyst 1 Instrument 1 Day 1 Precision->Node_R1 Node_I1 Analyst 2 Instrument 2 Day 2 Precision->Node_I1 Node_R2 6 Replicates of 100% Concentration Sample Node_R1->Node_R2 Node_I2 6 Replicates of 100% Concentration Sample Node_I1->Node_I2

Sources

Safety & Regulatory Compliance

Safety

1-(4-Aminophenyl)cyclohexanecarbonitrile proper disposal procedures

As a Senior Application Scientist, I understand that handling complex synthetic intermediates like 1-(4-Aminophenyl)cyclohexanecarbonitrile requires more than just a cursory glance at a Safety Data Sheet (SDS). It demand...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that handling complex synthetic intermediates like 1-(4-Aminophenyl)cyclohexanecarbonitrile requires more than just a cursory glance at a Safety Data Sheet (SDS). It demands a rigorous, mechanistic understanding of the chemical’s behavior to ensure laboratory safety, regulatory compliance, and environmental protection.

This guide provides a self-validating, operational blueprint for the proper disposal and hazard management of 1-(4-Aminophenyl)cyclohexanecarbonitrile, designed specifically for researchers and drug development professionals.

Chemical Profiling & Mechanistic Hazard Assessment

To design a safe disposal protocol, we must first understand the causality behind the chemical's hazards. 1-(4-Aminophenyl)cyclohexanecarbonitrile contains two highly reactive and toxicological moieties: an aniline derivative and a cycloalkanecarbonitrile [1].

  • The Aniline Moiety (Toxicity): Aniline derivatives are readily absorbed through the skin and respiratory tract. In vivo, they undergo CYP450-mediated oxidation to N-hydroxylamine metabolites. These metabolites oxidize the Fe²⁺ in hemoglobin to Fe³⁺, leading to methemoglobinemia —a condition that severely impairs the blood's oxygen-carrying capacity [2].

  • The Nitrile Moiety (Reactivity): While the nitrile group in this compound is sterically hindered by the cyclohexane ring, subjecting it to extreme conditions (e.g., strong acids, strong bases, or high-heat oxidation) can lead to hydrolysis or the release of trace hydrogen cyanide (HCN) gas.

Because of these dual hazards, this compound cannot be treated as standard organic waste. It must be strictly segregated to prevent accidental toxic gas generation and environmental contamination.

ToxicityPathway cluster_0 Aniline Moiety Toxicity cluster_1 Nitrile Moiety Degradation Compound 1-(4-Aminophenyl) cyclohexanecarbonitrile NHydroxy N-Hydroxylamine Metabolite Compound->NHydroxy In Vivo CYP450 Oxidation Hydrolysis Amide/Carboxylic Acid Derivatives Compound->Hydrolysis Strong Acid/Base Cyanide Trace Cyanide Release (Extreme Conditions) Compound->Cyanide Thermal/Oxidative Cleavage MetHb Hemoglobin Oxidation (Methemoglobinemia) NHydroxy->MetHb Fe2+ -> Fe3+

Mechanistic pathways of toxicity and chemical degradation for aminophenyl cycloalkanecarbonitriles.

Quantitative Waste Categorization

Proper disposal begins with accurate categorization at the point of generation. Under EPA Resource Conservation and Recovery Act (RCRA) guidelines, while this specific chemical may not have a distinct K-list code, it exhibits characteristic toxicity and must be managed as hazardous waste [3].

Waste StreamPrimary HazardEPA/RCRA DesignationCompatible ContainerMax SAA Accumulation
Unused/Expired Solid Toxic (Methemoglobinemia)Characteristic (Toxicity)Amber Glass / HDPE3 Days (Once full)
Contaminated PPE Trace Dermal ToxicitySolid Hazardous WasteDouble-bagged / Pail3 Days (Once full)
Organic Liquid Waste Flammable / ToxicF-Listed (If mixed w/ solvents)Vented HDPE Carboy3 Days (Once full)
Aqueous Liquid Waste Toxic to Aquatic LifeCharacteristic (Toxicity)HDPE Carboy (pH 6-8)3 Days (Once full)

Step-by-Step Disposal Workflows

The following protocols are designed as self-validating systems. Do not proceed to the next step unless the current step has been fully verified.

Protocol A: Solid Waste & Consumables Disposal

Causality: Nitrile gloves and bench paper contaminated with aniline derivatives pose a severe secondary exposure risk. Standard municipal recycling or general waste disposal is strictly prohibited[4].

  • Segregation: Designate a specific, heavy-duty polyethylene bag or a 5-gallon black bucket with a liner exclusively for solid waste contaminated with 1-(4-Aminophenyl)cyclohexanecarbonitrile.

  • Decontamination of Reusables: Triple-rinse any reusable glassware with a compatible organic solvent (e.g., methanol or acetone). Collect the rinsate in the Organic Liquid Waste container.

  • PPE Disposal: Carefully remove contaminated nitrile gloves inside-out to trap trace powders. Place them directly into the designated solid waste container.

  • Labeling: Seal the container and affix a hazardous waste label. Do not use abbreviations. Write: "Hazardous Solid Waste: Contaminated with 1-(4-Aminophenyl)cyclohexanecarbonitrile."

Protocol B: Liquid Waste Consolidation

Causality: Mixing nitrile-containing waste with strong acids can protonate the nitrile, potentially leading to hydrolysis or toxic gas evolution.

  • pH Verification: Before adding any aqueous waste containing this compound to a carboy, verify that the solution's pH is between 6.0 and 8.0. Neutralize if necessary using dilute NaOH or HCl in a fume hood.

  • Solvent Segregation: If the compound is dissolved in an organic solvent, determine if the solvent is halogenated (e.g., Dichloromethane) or non-halogenated (e.g., Ethyl Acetate).

  • Transfer: Use a dedicated funnel to transfer the liquid into the appropriate vented carboy.

  • Secondary Containment: Ensure the carboy sits within a secondary containment tray capable of holding 110% of the carboy's volume.

Protocol C: Emergency Spill Cleanup Procedure

Causality: Dry sweeping an aniline-derivative powder creates an aerosolization hazard, bypassing dermal defenses and leading directly to inhalation exposure.

  • Evacuate & Assess: Clear personnel from the immediate area. Don appropriate PPE: safety goggles, a lab coat, and double nitrile gloves.

  • Dampen the Spill: Do NOT sweep dry powder. Lightly mist the spilled powder with a high-flashpoint solvent (like isopropanol) or water to suppress dust formation.

  • Absorb & Wipe: Use absorbent chemical pads to wipe up the dampened powder, working from the outside of the spill toward the center.

  • Chemical Decontamination: Wash the spill surface with a mild detergent and water. Crucial Note:Never use bleach (sodium hypochlorite) to clean up aniline derivatives, as this can generate explosive diazonium salts or highly toxic chloramines.

  • Containment: Place all used absorbent pads and the outer layer of your nitrile gloves into a sealable hazardous waste bag.

Operational Logistics & SAA Compliance

All generated waste must be stored in a Satellite Accumulation Area (SAA) at or near the point of generation.

WasteWorkflow Start Waste Generation: 1-(4-Aminophenyl)cyclohexanecarbonitrile Solid Solid Waste (Powder, Gloves, Wipes) Start->Solid LiquidOrg Organic Liquid Waste (Reaction Solvents) Start->LiquidOrg LiquidAq Aqueous Liquid Waste (Extractions) Start->LiquidAq Container1 Double-bagged / Sealable Solid Waste Bin Solid->Container1 Container2 Vented Organic Waste Carboy LiquidOrg->Container2 Container3 Aqueous Waste Carboy (pH 6-8) LiquidAq->Container3 SAA Satellite Accumulation Area (SAA) Max 3 Days Full Container1->SAA Container2->SAA Container3->SAA Vendor Licensed Hazardous Waste Contractor SAA->Vendor EPA/RCRA Compliant Manifest

Laboratory waste segregation and disposal workflow for hazardous chemical streams.

SAA Rules to Enforce:

  • Containers must remain tightly closed at all times unless waste is actively being added [5].

  • Once a container reaches its maximum capacity, it must be dated and moved to the central hazardous waste accumulation area within 3 days [5].

  • Final disposal must be executed by a licensed hazardous waste contractor via high-temperature incineration, ensuring complete thermal destruction of the nitrile and aniline moieties.

References

  • National Center for Advancing Translational Sciences (NCATS). "1-(4-Aminophenyl)cyclopentanecarbonitrile - Inxight Drugs." Inxight Drugs Database. Available at: [Link]

  • National Center for Biotechnology Information. "Aniline | C6H5NH2 | CID 6115 - PubChem." PubChem Database. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). "Hazardous Waste Listings." EPA.gov. Available at: [Link]

  • Earth Safe PPE. "How to Dispose of Nitrile Gloves? Practical Disposal Guidance." Earth Safe PPE. Available at: [Link]

  • Massachusetts Institute of Technology (MIT) Environment, Health & Safety. "Chemical Waste." MIT EHS. Available at: [Link]

Handling

Personal protective equipment for handling 1-(4-Aminophenyl)cyclohexanecarbonitrile

Handling 1-(4-Aminophenyl)cyclohexanecarbonitrile requires a rigorous, systems-based approach to laboratory safety. As a critical building block in the synthesis of multitargeted tyrosine kinase inhibitors (TKIs) and oth...

Author: BenchChem Technical Support Team. Date: March 2026

Handling 1-(4-Aminophenyl)cyclohexanecarbonitrile requires a rigorous, systems-based approach to laboratory safety. As a critical building block in the synthesis of multitargeted tyrosine kinase inhibitors (TKIs) and other advanced therapeutics, this compound presents a dual toxicological profile: an aniline (aromatic amine) moiety and a tertiary aromatic nitrile.

To ensure operational safety, researchers must move beyond basic compliance and understand the mechanistic causality behind each safety protocol. This guide provides an authoritative, step-by-step operational framework for handling this specific chemical class.

Mechanistic Toxicology: The "Why" Behind the PPE

The primary hazard of 1-(4-Aminophenyl)cyclohexanecarbonitrile is not the liberation of cyanide, but rather the profound risk of methemoglobinemia .

Unlike aliphatic nitriles, aromatic nitriles generally do not undergo significant in vivo enzymatic cleavage to release free cyanide ions[1]. Instead, the dominant toxicophore is the primary aromatic amine (aniline) group. Aromatic amines are highly lipophilic, allowing them to rapidly penetrate dermal barriers and enter the bloodstream[2]. Once in the liver, cytochrome P450 enzymes N-hydroxylate the amine, creating metabolites that penetrate red blood cells and oxidize the ferrous iron ( Fe2+ ) in hemoglobin to its ferric state ( Fe3+ )[2]. This forms methemoglobin, which is fundamentally incapable of binding oxygen, leading to rapid tissue hypoxia and cyanosis[3].

Methemoglobinemia A 1-(4-Aminophenyl) cyclohexanecarbonitrile B Hepatic CYP450 (N-hydroxylation) A->B Dermal/Inhalation Absorption C N-hydroxylamine Metabolite B->C Metabolism D Hemoglobin (Fe2+) Oxidation C->D RBC Penetration E Methemoglobin (Fe3+) Accumulation D->E Redox Cycling & O2 Inhibition

Fig 1. Mechanism of methemoglobinemia induced by aromatic amine metabolites.

Physicochemical & Toxicological Profile

Understanding the physical state of the compound dictates the logistical approach to containment. The data below is extrapolated from its highly characterized structural homologue, 1-(4-Aminophenyl)cyclopentanecarbonitrile[4].

PropertyValue / DescriptionLogistical & Toxicological Implication
Molecular Formula C13​H16​N2​ Highly lipophilic; readily crosses unprotected dermal and mucosal barriers.
Molecular Weight 200.28 g/mol Small molecule; high volatility potential if solid powder is aerosolized.
Physical State Solid (Yellow to brown)Severe risk of airborne dust generation during weighing and transfer.
Solubility Insoluble in waterRequires organic solvents for equipment decontamination; water alone is insufficient.
Primary Hazard MethemoglobinemiaInduces hypoxia; clinical cyanosis occurs at >15% MetHb levels[3].

Personal Protective Equipment (PPE) Matrix

Because aromatic amines bypass standard safety barriers with ease, your PPE must act as a multi-layered, self-validating system.

PPE ComponentSpecificationMechanistic Causality
Hand Protection Double-Gloving: Inner standard nitrile (4 mil) + Outer chemical-resistant nitrile (≥ 8 mil).Aromatic amines rapidly permeate thin latex or standard nitrile[2]. The dual-layer system provides a fail-safe permeation barrier.
Respiratory N95 / P100 Particulate Respirator (if handled outside a closed system).Prevents inhalation of micro-particulates generated by static charge during powder transfer.
Body Protection Disposable Tyvek® lab coat with elastic cuffs.Woven cotton lab coats absorb lipophilic chemicals, holding them against the skin. Tyvek provides a non-porous barrier.
Eye Protection Indirect-vented chemical splash goggles.Prevents ocular absorption of aerosolized dust, which rapidly enters the highly vascularized conjunctiva.

Operational Protocol: Safe Weighing and Transfer

Objective: Transfer the solid compound without generating airborne particulates or allowing trace dermal contact. Self-Validation Check: Before initiating this protocol, verify that the Ventilated Balance Enclosure (VBE) inward face velocity is between 0.4–0.6 m/s using a calibrated anemometer.

  • Step 1: Environmental Preparation

    • Activate the VBE and allow the airflow to stabilize for 5 minutes.

    • Line the work surface with chemical-absorbent, poly-backed bench paper.

    • Causality: The poly-backing prevents lipid-soluble amines from permeating the benchtop, ensuring complete containment of micro-spills.

  • Step 2: Donning and Grounding

    • Don the PPE matrix specified above.

    • Ground the amber glass receiving vial (the compound is light-sensitive) using an anti-static bar or ionizing fan.

    • Causality: Static charge causes fine organic powders to aerosolize and adhere to the exterior of the vial, creating an invisible, secondary exposure route.

  • Step 3: Material Transfer

    • Use a grounded, stainless-steel spatula to transfer the pre-calculated mass into the tared vial.

    • Seal the receiving vial tightly while still inside the VBE.

  • Step 4: Decontamination and Doffing

    • Wipe the exterior of the sealed vial and the spatula with an isopropanol-soaked lint-free cloth, followed by a 10% bleach wipe to chemically degrade trace amines.

    • Discard the outer gloves, wipes, and bench paper into a designated "Toxic Aromatic Amine" hazardous waste bin.

    • Wash hands and forearms immediately with soap and cold water.

    • Causality: Cold water keeps skin pores closed, minimizing the dermal absorption of any trace chemical that may have bypassed the PPE.

Emergency Response & Disposal Plan

In the event of an exposure, standard chemical response protocols can be fatal if misapplied to aromatic nitriles.

Medical Intervention (Critical Distinction)

If a researcher exhibits symptoms of methemoglobinemia (cyanosis, blue nail beds, headache, tachycardia):

  • Administer 100% Oxygen and transport to a hospital immediately.

  • Administer Methylene Blue: The clinical antidote is intravenous Methylene Blue (1-2 mg/kg), which acts as an electron donor to reduce Fe3+ back to Fe2+ [3].

  • CONTRAINDICATION: Do NOT administer standard cyanide antidotes (such as sodium nitrite). Because aromatic nitriles do not liberate free cyanide[1], administering nitrites will fatally exacerbate the methemoglobinemia by further oxidizing the patient's hemoglobin[3].

Spill Cleanup & Disposal
  • Containment: Do not sweep dry powder. Cover the spill with damp sand or a commercial absorbent pad to suppress dust.

  • Collection: Use non-sparking tools to collect the material into a sealable, high-density polyethylene (HDPE) container.

  • Disposal: Label explicitly as "Hazardous Waste: Toxic Aromatic Amine / Nitrile Derivative." Do not mix with strong oxidizing agents or acids, as this can trigger violent reactions or the release of toxic nitrogen oxide ( NOx​ ) gases[2].

References

  • PubChem. "1-(4-Aminophenyl)cyclopentanecarbonitrile | C12H14N2 | CID 767958". National Center for Biotechnology Information.[Link]

  • Sk. Abdul Amin, et al. "Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines". ACS Publications.[Link]

  • Patient Safety Authority. "Topical Anesthetic-Induced Methemoglobinemia Advisory". PA.gov.[Link]

  • Cohizon Life Sciences. "MATERIAL SAFETY DATA SHEET: Aromatic Nitriles". Cohizon.[Link]

Sources

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